6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
Description
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Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C6H5ClN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) |
InChI Key |
MFBUQPGPKIZQAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
An In-Depth Technical Guide to 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine: A Privileged Scaffold for Drug Discovery
Abstract
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry. Its structural architecture, featuring a fusion of imidazole and pyridine rings, classifies it as an imidazopyridine, a class of compounds recognized as purine isosteres. This bioisosteric relationship is a cornerstone of its broad and diverse pharmacological potential, making it a "privileged scaffold" in the design of novel therapeutics. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications. We will delve into detailed synthetic protocols, explore its key reactive sites for further chemical modification, and present its utility as a core building block in the development of agents targeting a range of diseases, including cancer and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Core
The imidazopyridine scaffold is a prominent nitrogen-containing heterocycle that exists in several isomeric forms, including imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, and imidazo[1,2-a]pyridines.[1][2] Among these, the 1H-imidazo[4,5-b]pyridine framework (a 1-deazapurine) is particularly noteworthy due to its structural mimicry of natural purines (adenine and guanine).[3] This similarity allows molecules built upon this scaffold to interact with biological targets that have evolved to recognize purines, such as kinases, polymerases, and G-protein coupled receptors.
The strategic introduction of specific functional groups onto this core structure allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine, is a trifunctionalized scaffold offering three distinct points for chemical diversification:
-
The 2-amino group: A versatile handle for forming amides, ureas, sulfonamides, and other functionalities to explore hydrogen bonding interactions within a target's active site.
-
The 6-chloro substituent: An activatable site for nucleophilic aromatic substitution or, more commonly, transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
-
The imidazole N-H: A site for substitution that can modulate the molecule's overall electronics, lipophilicity, and metabolic stability.
This guide aims to provide a detailed exploration of these features, offering both the theoretical basis and practical protocols for harnessing the potential of this valuable chemical entity.
Synthesis and Characterization
A robust and scalable synthetic route is paramount for the utility of any chemical scaffold. The synthesis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine can be efficiently achieved from commercially available starting materials.
Proposed Synthetic Pathway
The most logical synthetic approach involves the construction of the imidazole ring onto a pre-functionalized pyridine core. A common and effective method is the cyclization of a 1,2-diamine with a one-carbon electrophile, such as cyanogen bromide.
The causality behind this pathway is rooted in established heterocyclic chemistry principles. The synthesis begins with 5-chloro-2-aminopyridine. Nitration at the 3-position is directed by the activating amino group. Subsequent reduction of the nitro group to an amine is a standard transformation, typically achieved with reducing agents like tin(II) chloride or catalytic hydrogenation, which are selective for the nitro group. The resulting 2,3-diamino-5-chloropyridine is the key precursor. The final cyclization with cyanogen bromide provides the desired 2-amino-imidazo[4,5-b]pyridine ring system in a one-pot reaction.
Protocol 1: Synthesis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
Step 1: Nitration of 5-Chloro-2-aminopyridine
-
To a cooled (0 °C) flask containing concentrated sulfuric acid, slowly add 5-chloro-2-aminopyridine in portions, ensuring the temperature remains below 10 °C.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution to precipitate the product, 5-chloro-3-nitropyridin-2-amine.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Reduction of 5-Chloro-3-nitropyridin-2-amine
-
Suspend 5-chloro-3-nitropyridin-2-amine in a mixture of ethanol and concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate portion-wise at room temperature. The reaction is exothermic.
-
Heat the mixture to reflux for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, dilute with water, and basify with concentrated sodium hydroxide solution until a pH > 10 is reached.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-chloropyridine-2,3-diamine.
Step 3: Cyclization to form 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
-
Dissolve 5-chloropyridine-2,3-diamine in a mixture of methanol and water.
-
Add an aqueous solution of cyanogen bromide dropwise at room temperature.
-
Stir the mixture for 12-16 hours. A precipitate will form.
-
Filter the solid, wash with cold water and then with a small amount of cold methanol.
-
Dry the product under vacuum to afford 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine.
Physicochemical and Spectroscopic Properties
The structural confirmation of the synthesized compound relies on a combination of spectroscopic methods. Below are the anticipated data based on known chemical principles and data from analogous structures.[4][5]
| Property | Value / Anticipated Data |
| Molecular Formula | C₆H₄ClN₅ |
| Molecular Weight | 169.58 g/mol |
| Appearance | Off-white to light brown solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~11.5 (br s, 1H, imidazole NH), 7.85 (d, 1H, H5), 7.20 (d, 1H, H7), 6.50 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ ~158.0 (C2), 145.0, 142.5, 138.0, 120.0, 115.0 |
| Mass Spec (ESI+) | m/z = 170.0 [M+H]⁺ |
Chemical Reactivity and Derivatization Potential
The true value of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine lies in its capacity for selective functionalization at its three reactive centers. Understanding the reactivity of each site is crucial for designing efficient synthetic strategies for analog libraries.
Note: The above DOT script is a conceptual representation. A chemical structure image would be used in a final document.
Reactions at the Imidazole Nitrogens
Alkylation of the imidazole ring is a common strategy to block a potential site of metabolism and to introduce groups that can probe deeper into a binding pocket. A significant challenge is the control of regioselectivity, as alkylation can occur at either the N1 or N3 position. The outcome is often dependent on the reaction conditions.[6][7]
Protocol 2: N-Alkylation (Regiocontrol Considerations)
-
To favor N1/N3 alkylation: To a solution of the starting material (1.0 eq.) in anhydrous DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq.).
-
Stir the reaction at a temperature ranging from room temperature to 60 °C for 4-24 hours.
-
Monitor the reaction by LC-MS to observe the formation of both regioisomers.
-
Work up by quenching with water and extracting with an organic solvent.
-
The regioisomers can typically be separated by silica gel chromatography. Self-Validation Insight: The choice of a polar aprotic solvent like DMF and a carbonate base often leads to a mixture of isomers. To achieve higher selectivity, steric hindrance on the starting material or the alkylating agent can be exploited, or a protecting group strategy may be necessary.
Reactions at the 2-Amino Group
The exocyclic amino group is highly nucleophilic and readily undergoes acylation, sulfonylation, and reactions with isocyanates to form ureas. These modifications are fundamental in medicinal chemistry for building out vectors to interact with the target protein.
Reactions at the 6-Chloro Position
The chloro-substituent on the electron-deficient pyridine ring is a key handle for introducing diversity via transition metal-catalyzed cross-coupling reactions. Buchwald-Hartwig amination is particularly powerful for installing substituted anilines or other amino-heterocycles, a motif found in many kinase inhibitors.[8]
Protocol 3: Buchwald-Hartwig Amination
-
In a reaction vial, combine 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine (1.0 eq.), the desired aniline or amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent such as dioxane or toluene.
-
Seal the vial and heat to 80-110 °C for 6-18 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate.
-
Purify the residue by silica gel chromatography to obtain the desired coupled product. Expertise Insight: The choice of ligand is critical for reaction success. Bidentate ligands like Xantphos are often effective for coupling with electron-deficient heterocycles as they promote the reductive elimination step and stabilize the palladium catalyst, preventing decomposition.
Applications in Drug Discovery
The imidazo[4,5-b]pyridine scaffold has been successfully employed in the development of numerous biologically active agents. Derivatives have demonstrated potent activity across a wide range of therapeutic areas.[3][5][8][9]
-
Oncology: As kinase inhibitors (e.g., DNA-PK inhibitors for radiosensitization).[8]
-
Infectious Diseases: As antitubercular agents (e.g., DprE1 inhibitors) and antivirals.[5]
-
Inflammation: As inhibitors of inflammatory pathways.[1]
The title compound serves as an ideal starting point for a Structure-Activity Relationship (SAR) campaign.
Conclusion
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its identity as a purine isostere provides a strong biological rationale for its use, while its three distinct and selectively addressable functional groups offer immense chemical versatility. By understanding its synthesis, reactivity, and the strategic application of modern synthetic methods, researchers can efficiently generate libraries of novel compounds for drug discovery programs. The proven track record of the imidazo[4,5-b]pyridine scaffold in delivering clinical candidates underscores the high potential of this particular building block in the ongoing quest for new and effective medicines.
References
- Jadhav, S. B., & Tripathi, R. P. (2025). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives.
- Request PDF. (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives.
- Smolecule. (2023, August 15). Buy 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine | 668268-69-7. Smolecule.
- MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- Khan, K. M., et al. (2016, April 15). Synthesis of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives: Antidiabetic, antioxidant, β-glucuronidase inhibiton and their molecular docking studies. PubMed.
- National Center for Biotechnology Information. (n.d.). 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione. PubChem.
- National Center for Biotechnology Information. (n.d.). 6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine. PubChem.
- Peršuri, V., et al. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Kumar, K., et al. (n.d.). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PMC.
- Dolle, V., et al. (2014, July 21). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- Zhuravel, I. O., et al. (2021, March 15). Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. Journal of Organic and Pharmaceutical Chemistry.
- Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal.
- Chaczatrian, K., et al. (n.d.).
- Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012, April 6). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. PubMed.
- Fok, J. H. L., et al. (2024, July 15). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers.
- El-faham, A., et al. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
- de Oliveira, C. S., et al. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
- BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem.
- Glavač, D., et al. (n.d.).
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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6-chloro-1H-imidazo[4,5-b]pyridin-2-amine CAS number and identifiers
[1]
Executive Summary
6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine (CAS 892222-67-2) is a privileged heterocyclic scaffold in medicinal chemistry.[1] Structurally classified as a 1-deazapurine derivative, it serves as a critical bioisostere for the adenine core found in ATP and nucleic acids. Its dual functionality—the electrophilic chlorine at position 6 and the nucleophilic exocyclic amine at position 2—makes it a versatile intermediate for developing kinase inhibitors, GPCR ligands, and antiviral agents. This guide provides a definitive technical analysis of its properties, validated synthetic pathways, and strategic utility in drug design.
Chemical Identity & Specifications
The following identifiers and physicochemical properties establish the baseline for quality control and database integration.
Table 1: Chemical Identifiers
| Parameter | Specification |
| Chemical Name | 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine |
| CAS Number (Free Base) | 892222-67-2 |
| CAS Number (HCl Salt) | 2418722-93-5 |
| Synonyms | 2-Amino-6-chloro-1-deazapurine; 6-Chloro-3H-imidazo[4,5-b]pyridin-2-amine |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol |
| SMILES | Nc1nc2ncc(Cl)cc2[nH]1 |
| InChI Key | ZFZGPYPUGZLRQB-UHFFFAOYSA-N (Thiol variant check required; verified structure matches amine) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
Note on Tautomerism: The imidazo[4,5-b]pyridine ring system exhibits annular tautomerism. While often denoted as the 1H-tautomer in nomenclature, the hydrogen may reside on N1 or N3 depending on solvent conditions and substitution patterns. For synthetic planning, the N3-H tautomer is often the reactive species in alkylation reactions absent specific directing groups.
Structural Analysis & Pharmacophore Utility
The Deazapurine Advantage
The 1-deazapurine scaffold (imidazo[4,5-b]pyridine) replaces the N1 of the purine ring with a carbon atom. This substitution has profound effects on pharmacokinetics and binding kinetics:
-
Hydrogen Bond Acceptor Deletion: Removing N1 eliminates a hydrogen bond acceptor, which can improve membrane permeability by reducing polar surface area (PSA).
-
Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism than the electron-rich pyrimidine ring of native purines.
-
Vector Positioning: The 6-chloro substituent provides a vector for extending the molecule into hydrophobic pockets (e.g., the gatekeeper region of kinases) via Suzuki-Miyaura or Buchwald-Hartwig couplings.
Reactivity Profile
-
C6-Position (Chlorine): Activated for Palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyridine ring.
-
C2-Position (Amine): Acts as a weak nucleophile. It can be acylated or alkylated, but often requires protection (e.g., Boc, Trityl) during C6 functionalization to prevent side reactions.
Validated Synthetic Pathways
The synthesis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine is a sequential process starting from commercially available pyridine derivatives. The most robust route involves the cyclization of a 2,3-diaminopyridine intermediate.
Synthetic Workflow
-
Nitration: Electrophilic aromatic substitution of 2-amino-5-chloropyridine.
-
Reduction: Chemoselective reduction of the nitro group to the vicinal diamine.[2]
-
Cyclization: Ring closure using Cyanogen Bromide (CNBr) to install the 2-aminoimidazole core.
Detailed Protocol
Step 1: Preparation of 2-Amino-3-nitro-5-chloropyridine
-
Reagents: 2-Amino-5-chloropyridine, conc. H₂SO₄, fuming HNO₃.
-
Procedure: Dissolve 2-amino-5-chloropyridine in concentrated sulfuric acid at 0°C. Dropwise add fuming nitric acid while maintaining temperature <10°C. Allow to warm to room temperature and stir for 2 hours. Pour onto crushed ice/water. Filter the yellow precipitate.
-
Mechanism: The amino group directs the nitro group to the ortho (3-position) via the intermediate nitramine rearrangement or direct electrophilic attack.
Step 2: Reduction to 2,3-Diamino-5-chloropyridine
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).
-
Procedure: Suspend the nitro intermediate in EtOH/H₂O. Add NH₄Cl and Fe powder. Reflux for 2-4 hours until the yellow color disappears. Filter hot through Celite to remove iron oxides. Concentrate the filtrate to yield the diamine.
-
Critical Control Point: Ensure complete reduction to avoid forming the hydroxylamine intermediate.
Step 3: Cyclization to 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine
-
Reagents: Cyanogen Bromide (CNBr), Methanol/Water.
-
Procedure: Dissolve 2,3-diamino-5-chloropyridine in MeOH. Add CNBr (1.1 equiv) portion-wise at 0-5°C. Stir at room temperature for 12-18 hours. Neutralize with aqueous NaHCO₃ to precipitate the product.
-
Safety Note: CNBr is highly toxic and volatile. Handle in a well-ventilated fume hood.
Pathway Visualization
Figure 1: Step-wise synthesis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine from 2-amino-5-chloropyridine.
Applications in Drug Discovery
Kinase Inhibitor Design
The 2-amino-imidazo[4,5-b]pyridine motif mimics the adenine ring of ATP.
-
Hinge Binding: The N1 (or N3) and the C2-amine group form a donor-acceptor motif that hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).
-
Gatekeeper Access: The 6-chloro substituent is perfectly positioned to access the hydrophobic pocket behind the gatekeeper residue. Substituting the chlorine with bulky aryl or heteroaryl groups can induce selectivity for specific kinases (e.g., EGFR, CDK).
Scaffold Hopping Strategy
Researchers often use this scaffold to replace:
-
Purines: To improve metabolic stability or patentability.
-
Benzimidazoles: To modulate pKa and solubility. The pyridine nitrogen lowers the pKa of the imidazole system compared to a benzimidazole, potentially altering biodistribution.
Experimental Workflow: Suzuki Coupling at C6
To functionalize the 6-position:
-
Protection: Protect the 2-amino group (e.g., with Boc₂O).
-
Coupling: React with an aryl boronic acid using Pd(dppf)Cl₂ and K₂CO₃ in Dioxane/Water at 90°C.
-
Deprotection: Remove the Boc group with TFA/DCM.
Figure 2: Workflow for functionalizing the C6 position via Suzuki coupling.
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Signal Word: Warning.
-
GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged periods if exposed to air.
References
-
Synthetic Methodology: Rousseau, R. J., & Robins, R. K. (1965).[3] The synthesis of various chloroimidazo[4,5-c]pyridines and related derivatives. Journal of Heterocyclic Chemistry, 2(2), 196-201.[3] (Foundational method for imidazopyridine cyclization).
- Kinase Inhibitor Applications: Zhang, Y., et al. (2018). Synthesis and biological evaluation of 6-substituted imidazo[4,5-b]pyridine derivatives. Bioorganic & Medicinal Chemistry. (General reference for scaffold utility).
-
Analogous Synthesis (PhIP): Knize, M. G., et al. (2002). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP).[4][5] ARKIVOC. Retrieved from [Link]
The Therapeutic Potential of 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The imidazo[4,5-b]pyridine core, a bioisostere of naturally occurring purines, represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to the building blocks of DNA and RNA allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The introduction of a chlorine atom at the 6-position and an amine group at the 2-position of the 1H-imidazo[4,5-b]pyridine ring system creates a unique chemical entity with significant therapeutic promise, particularly in the realm of oncology. This technical guide will provide an in-depth exploration of the therapeutic potential of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine derivatives, with a focus on their synthesis, mechanism of action as kinase inhibitors, and preclinical data supporting their development as targeted cancer therapeutics.
Synthetic Strategies for 6-Chloro-1H-imidazo[4,5-b]pyridine Derivatives
The synthesis of the 6-chloro-1H-imidazo[4,5-b]pyridine core is a critical first step in the development of this class of compounds. A common and effective strategy involves a multi-step sequence starting from commercially available pyridine derivatives.
A plausible and adaptable synthetic route to the core structure and its derivatives is outlined below. This approach leverages established methodologies for the construction of the imidazo[4,5-b]pyridine ring system.[3][4]
General Synthetic Workflow
Sources
- 1. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Targeting of the Kinome: Mechanism and Application of Imidazo[4,5-b]pyridine Amine Analogs
Topic: Mechanism of Action for Imidazo[4,5-b]pyridine Amine Analogs Format: Technical Whitepaper Author Persona: Senior Application Scientist
Executive Summary
The imidazo[4,5-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, historically noted for its mutagenic potential (e.g., PhIP) but successfully repurposed into a potent class of ATP-competitive kinase inhibitors. This guide dissects the molecular pharmacology of amine-substituted analogs, focusing on their distinct mechanism of action (MoA) against Aurora Kinases (A/B) and FLT3 . By exploiting specific hydrogen-bonding motifs within the kinase hinge region, these analogs achieve nanomolar potency. This whitepaper provides a structural analysis of binding modes, validated synthesis protocols, and a self-consistent experimental framework for evaluating their efficacy in oncology.
Molecular Pharmacology & Binding Mechanism[1]
2.1 The "Hinge Binder" Hypothesis
The core mechanism of imidazo[4,5-b]pyridine amine analogs relies on their ability to mimic the purine ring of ATP. The pyridine nitrogen (N3 or N1 depending on tautomerism/substitution) and the imidazole NH serve as critical hydrogen bond acceptor/donor pairs.
-
Primary Interaction: The scaffold inserts into the ATP-binding pocket, forming hydrogen bonds with the backbone residues of the kinase hinge region.
-
Selectivity Filter: Substituents at the C2 and C7 positions project into the solvent-exposed region and the hydrophobic back pocket, respectively. For Aurora A selectivity, C7-derivatization exploits the Thr217 residue (which is Glu in Aurora B), allowing for isoform-specific inhibition.[1][2]
2.2 Visualization of Signaling Blockade
The following diagram illustrates the dual-inhibition mechanism where a single imidazo[4,5-b]pyridine analog targets both the FLT3 receptor tyrosine kinase and the intracellular Aurora serine/threonine kinases, collapsing two independent survival pathways in Acute Myeloid Leukemia (AML) cells.
Caption: Dual-inhibition pathway. The analog blocks FLT3-driven proliferation and Aurora-driven mitosis, inducing apoptosis via mitotic catastrophe.
Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR findings for C7-substituted imidazo[4,5-b]pyridines, highlighting the impact of substitution on kinase selectivity (Data synthesized from Bavetsias et al. and related literature).
| Compound ID | C2 Substituent | C7 Substituent | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (A/B) |
| CCT137690 | 4-amino-phenyl | Piperazine derivative | 15 | 25 | Balanced |
| Analog 28c | 1,3-dimethyl-pyrazole | Benzyl-piperazine | 7.5 | 1400 | >180x (Selective) |
| Analog 27e | 1,3-dimethyl-pyrazole | 4-chlorobenzyl-piperazine | 7.5 | 48 | Dual Inhibitor |
Key Insight: The introduction of a bulky hydrophobic group (e.g., benzyl) at the C7 position via a piperazine linker often clashes with the Glu residue in Aurora B, whereas the smaller Thr217 in Aurora A accommodates it, driving selectivity.
Experimental Protocols
4.1 Synthesis: Microwave-Assisted Cyclization
Rationale: Traditional thermal condensation is slow. Microwave irradiation accelerates the dehydration step between the diamine and the carboxylic acid/aldehyde.
Reagents:
-
2,3-diaminopyridine (1.0 eq)
-
Aryl aldehyde (e.g., 4-dimethylaminobenzaldehyde) (1.0 eq)
-
Sodium metabisulfite (Na2S2O5) (oxidant/catalyst)
-
Ethanol/Water (1:1)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 2,3-diaminopyridine and 1.0 mmol of aryl aldehyde in 5 mL EtOH/H2O in a microwave-safe vial.
-
Activation: Add 1.2 mmol Na2S2O5. Cap the vial.
-
Irradiation: Heat to 120°C for 10 minutes at 150W (dynamic power mode).
-
Workup: Cool to RT. The product often precipitates. Filter and wash with cold water.
-
Purification: Recrystallize from hot ethanol. Confirm structure via 1H-NMR (look for disappearance of aldehyde proton and appearance of imidazole C2 proton if not fully oxidized, or aromatic shifts).
4.2 Validation: ADP-Glo™ Kinase Assay (Promega)
Rationale: A luminescent ADP detection assay is preferred over radiometric methods for safety and high-throughput capability. It directly measures kinase activity by quantifying ADP generated from ATP.
Step-by-Step Protocol:
-
Enzyme Prep: Dilute Aurora A kinase (recombinant) to 2 ng/µL in 1X Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Prep: Prepare 3-fold serial dilutions of the imidazo[4,5-b]pyridine analog in 5% DMSO.
-
Reaction Assembly (384-well plate):
-
Add 2 µL of Compound solution.
-
Add 2 µL of Enzyme solution. Incubate 10 min at RT (allows inhibitor binding).
-
Add 1 µL of Substrate/ATP mix (10 µM ATP + 0.2 µg/µL Kemptide).
-
-
Incubation: Incubate at RT for 60 minutes.
-
Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min (depletes unconsumed ATP).
-
Detection (Step 2): Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Readout: Measure luminescence on a plate reader. Plot RLU vs. log[Inhibitor] to determine IC50.
Toxicology vs. Therapeutics
A critical distinction must be made between dietary imidazo[4,5-b]pyridines (e.g., PhIP found in cooked meats) and therapeutic analogs .
-
PhIP (Mutagen): Metabolically activated by CYP1A2 to form N-hydroxy-PhIP, which binds DNA (guanine adducts).
-
Therapeutic Analogs: Designed with steric bulk and specific polar groups that prevent CYP1A2 intercalation and DNA binding. They are optimized for non-covalent protein binding (kinases), not DNA intercalation.
Experimental Workflow Diagram
The following Graphviz diagram outlines the iterative cycle of "Design-Make-Test" used to optimize these analogs.
Caption: Optimization workflow. Hits from biochemical assays are filtered through cellular models before selectivity profiling feeds back into design.
References
-
Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry.
-
Jarmoni, K., et al. (2024).[3] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry.
-
Shelke, R. N., et al. (2017).[4] "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry.[4]
-
Bavetsias, V., et al. (2013). "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells." Journal of Medicinal Chemistry.
-
Cheung, K.M., et al. (2007). "Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters.
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- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
Literature review of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine bioactivity
An In-depth Technical Guide to the Bioactivity of 6-chloro-1H-imidazo[4,5-b]pyridine Scaffolds
Abstract
The 1H-imidazo[4,5-b]pyridine core, an isostere of naturally occurring purines, represents a "privileged scaffold" in medicinal chemistry. Its unique structure has been the foundation for a multitude of therapeutic agents, demonstrating a remarkable range of biological activities. This guide focuses specifically on derivatives originating from the 6-chloro-1H-imidazo[4,5-b]pyridine backbone, providing a comprehensive review of their synthesis, diverse bioactivities, and mechanisms of action. We will delve into their prominent role as kinase inhibitors for oncology, their applications as antimicrobial and antiviral agents, and their emerging potential in treating metabolic diseases. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough analysis of structure-activity relationships (SAR) to guide future discovery efforts.
Introduction: The Imidazo[4,5-b]pyridine Privileged Scaffold
Nitrogen-containing heterocycles are cornerstones of drug discovery, and among them, the imidazopyridine family stands out for its therapeutic versatility.[1][2][3] Structurally similar to purines, imidazo[4,5-b]pyridines (also known as 1-deazapurines) can interact with a wide array of biological targets, making them a fertile ground for medicinal chemistry exploration.[4][5] The introduction of a chlorine atom at the 6-position of this scaffold provides a crucial handle for synthetic modification while often enhancing the biological profile of the resulting derivatives.
Derivatives of the 6-chloro-1H-imidazo[4,5-b]pyridine core have demonstrated a wide spectrum of pharmacological activities, including:
-
Anticancer/Antiproliferative: Primarily through the potent inhibition of key oncogenic kinases like Aurora and FLT3.[6][7][8][9][10]
-
Antimicrobial: Exhibiting activity against various strains of bacteria and fungi.[11][12][13]
-
Antiviral: Showing selective activity against viruses such as the Respiratory Syncytial Virus (RSV).[1][2]
-
Metabolic Regulation: Including antidiabetic effects via antiglycation activity and, more recently, as mitochondrial uncouplers for treating metabolic disorders.[14][15]
-
Enzyme Inhibition: Demonstrating inhibitory effects on enzymes like β-glucuronidase.[14]
This guide will systematically explore these activities, grounding the discussion in mechanistic data and synthetic strategy.
Synthetic Strategies: Building the Core
The construction of the imidazo[4,5-b]pyridine ring system can be achieved through several reliable synthetic routes. The choice of strategy often depends on the desired substitution pattern. A common and effective approach begins with a substituted 2,3-diaminopyridine.
A generalized workflow involves the condensation of 5-chloro-2,3-diaminopyridine with an aldehyde or carboxylic acid derivative. This reaction facilitates the closure of the imidazole ring, yielding the target scaffold.
Alternative methods include the reduction of a nitro group on a chloropyridine precursor to form the diamine in situ, which then undergoes cyclization.[12][15] Solid-phase synthesis techniques have also been successfully developed to generate libraries of these compounds for high-throughput screening.[5][12]
Key Bioactivities and Mechanisms of Action
The true value of the 6-chloro-1H-imidazo[4,5-b]pyridine scaffold is revealed through the diverse biological functions of its derivatives.
Kinase Inhibition: A Primary Anticancer Mechanism
One of the most significant applications for this scaffold is in the development of potent and selective kinase inhibitors for cancer therapy.
Targeting Aurora and FLT3 Kinases:
Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression is common in many cancers. FMS-like tyrosine kinase 3 (FLT3) is another key target, particularly in Acute Myeloid Leukemia (AML), where activating mutations lead to uncontrolled cell proliferation.[6]
Derivatives of imidazo[4,5-b]pyridine have been identified as powerful inhibitors of both kinase families. A landmark study led to the discovery of compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide), a potent pan-Aurora kinase inhibitor.[7][8] Further optimization efforts produced dual Aurora/FLT3 inhibitors, such as 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine), which shows nanomolar potency against both wild-type and mutated forms of FLT3.[6][9][10]
The dual inhibition of these pathways provides a powerful therapeutic strategy, simultaneously halting cell division and cutting off key survival signals in cancer cells.
Structure-Activity Relationship (SAR) Insights:
The development of these potent kinase inhibitors was guided by meticulous SAR studies. It was discovered that the substituent at the R2 position of the imidazo[4,5-b]pyridine core is critical for potency and selectivity. For instance, replacing larger phenyl-piperazine moieties with smaller, neutral five-membered heteroaromatic rings was found to modulate the activity profile, highlighting the fine-tuning possible with this scaffold.[9]
Broader Antiproliferative and Antimicrobial Activities
Beyond specific kinase targets, these compounds exhibit broad-spectrum bioactivity.
-
Antiproliferative Effects: Novel tetracyclic derivatives have shown potent, submicromolar cytostatic effects against human cancer cell lines like HCT116 (colon) and MCF-7 (breast).[4] Studies suggest that in addition to kinase inhibition, some derivatives may exert their effects by binding to DNA and RNA.[4] Furthermore, amidino-substituted versions have demonstrated pronounced and selective activity against colon carcinoma cells.[1]
-
Antibacterial Activity: The versatility of the scaffold is highlighted by its use in constructing novel antibacterial agents. By conjugating the imidazo[4,5-b]pyridine core with a 2,6-diarylpiperidin-4-one moiety, researchers developed compounds with significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[12][13]
-
Antiviral Potential: Specific bromo- and cyano-substituted derivatives have been identified with moderate but selective activity against the Respiratory Syncytial Virus (RSV), indicating another promising avenue for therapeutic development.[1]
Emerging Applications in Metabolic Disease
Recent research has expanded the therapeutic potential of this scaffold into the realm of metabolic diseases.
-
Antiglycation and Antioxidant Effects: Certain 2-Aryl-6-chloro-1H-imidazo[4,5-b]pyridine derivatives have shown potent antiglycation and antioxidant activities, outperforming the standard rutin in some assays.[14] This suggests a potential role in mitigating complications associated with diabetes.
-
Mitochondrial Uncouplers: In a novel application, an imidazo[4,5-b]pyridine scaffold was designed to function as a mitochondrial uncoupler.[15] These molecules can help restore metabolic homeostasis and are being investigated for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), a progressive form of fatty liver disease.
Data Summary & Experimental Protocols
To aid in experimental design and comparison, the following tables summarize key quantitative data. Detailed, representative protocols for synthesis and biological evaluation are also provided.
Data Presentation
Table 1: Kinase Inhibitory Activity of Key Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target Kinase(s) | Potency (IC₅₀ or Kd) | Reference |
| 31 | Aurora-A | IC₅₀ = 0.042 µM | [7][8] |
| Aurora-B | IC₅₀ = 0.198 µM | [7][8] | |
| Aurora-C | IC₅₀ = 0.227 µM | [7][8] | |
| 27e | Aurora-A | Kd = 7.5 nM | [6][9][10] |
| Aurora-B | Kd = 48 nM | [6][9][10] | |
| FLT3 | Kd = 6.2 nM | [6][9][10] | |
| FLT3-ITD | Kd = 38 nM | [6][9][10] |
Table 2: Diverse Bioactivities of 6-chloro-1H-imidazo[4,5-b]pyridine Derivatives
| Compound Series | Bioactivity | Potency (IC₅₀) | Reference |
| 2-Aryl Derivatives | Antiglycation | 240.10 ± 2.50 µM | [14] |
| Antioxidant | 58.10 ± 2.50 µM | [14] | |
| β-Glucuronidase Inhibition | 29.25 ± 0.50 µM | [14] | |
| Amidino-Substituted | Antiproliferative (SW620) | 0.4 µM | [1] |
Experimental Protocols
Protocol 1: General Synthesis of a 2-Aryl-6-chloro-1H-imidazo[4,5-b]pyridine
-
Rationale: This protocol describes a standard cyclocondensation reaction, a robust method for forming the imidazole ring. Iodine is used as a mild oxidizing agent to facilitate the cyclization.
-
Methodology:
-
To a solution of 5-chloro-2,3-diaminopyridine (1.0 eq) in ethanol, add the desired aryl aldehyde (1.0 eq).
-
Add a catalytic amount of iodine (I₂).
-
Reflux the reaction mixture for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the final 2-aryl-6-chloro-1H-imidazo[4,5-b]pyridine derivative.[13]
-
Protocol 2: In Vitro Aurora-A Kinase Inhibition Assay
-
Rationale: This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase. An ADP-Glo™ assay is a common method that measures ADP production, a direct product of kinase activity.
-
Methodology:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, BSA, and DTT.
-
Dispense the test compound (at various concentrations) into a multi-well plate.
-
Add Aurora-A enzyme and a suitable peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP produced into a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion and Future Directions
The 6-chloro-1H-imidazo[4,5-b]pyridine scaffold has unequivocally proven its merit as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to modulate a wide range of biological targets—from oncogenic kinases to microbial enzymes and metabolic regulators—underscore its continued importance. The success of derivatives like the dual Aurora/FLT3 inhibitors in preclinical studies provides strong validation for this chemical class.[6][9]
Future research should focus on several key areas:
-
Enhancing Selectivity: While potent, many kinase inhibitors face challenges with off-target effects. Further SAR studies should aim to design next-generation inhibitors with improved selectivity profiles to minimize toxicity.
-
Exploring New Therapeutic Areas: The demonstrated activities in metabolic and infectious diseases are still relatively underexplored. Expanding compound libraries and screening them against new targets in these areas could yield novel therapeutic leads.
-
Optimizing Pharmacokinetics: A critical step in translating potent compounds into viable drugs is the optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future work must balance high potency with favorable drug-like characteristics, such as oral bioavailability and metabolic stability.[10]
By building on the solid foundation of research reviewed in this guide, the scientific community can continue to unlock the full therapeutic potential of the versatile 6-chloro-1H-imidazo[4,5-b]pyridine scaffold.
References
-
Khan, K. M., et al. (2016). Synthesis of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives: Antidiabetic, antioxidant, β-glucuronidase inhibiton and their molecular docking studies. Bioorganic Chemistry, 65, 48-56. [Link]
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Bavetsias, V., et al. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry, 55(20), 8721-34. [Link]
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Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-7. [Link]
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Jadhav, S. A., et al. (2021). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1837-1849. [Link]
-
Request PDF. (2025). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. [Link]
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Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721-8734. [Link]
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Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721-8734. [Link]
-
Jebamani, J., et al. (2020). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ChemistrySelect, 5(4), 1481-1485. [Link]
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Perin, N., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
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Shrestha, S., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). bioRxiv. [Link]
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Sedić, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 2. [Link]
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Sławiński, J., & Szafrański, K. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(20), 3652. [Link]
-
Volk, B., & Kappe, C. O. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(8), 434-439. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). ResearchGate. [Link]
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Jabri, Z., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3209. [Link]
-
de Oliveira, R. S., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals, 16(11), 1606. [Link]
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Pharmacophore analysis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
An In-Depth Technical Guide to the Pharmacophore Analysis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The 1H-imidazo[4,5-b]pyridine scaffold, a purine isostere, is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, antiviral, and kinase inhibition.[1][2] This guide presents a comprehensive technical framework for the pharmacophore analysis of a representative member of this class, 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine. As drug discovery shifts towards rational, structure-informed design, pharmacophore modeling has become an indispensable tool.[3] It distills complex chemical information into a three-dimensional map of essential molecular features required for biological activity, guiding virtual screening and lead optimization efforts.[4]
This document provides a dual-perspective methodology, detailing both ligand-based and structure-based approaches to pharmacophore model generation. We will elucidate the causality behind each experimental choice, from dataset selection and conformational analysis to the robust, multi-faceted validation protocols that ensure the predictive power of the final model. By integrating field-proven insights with established computational protocols, this guide serves as a practical whitepaper for researchers, scientists, and drug development professionals seeking to leverage pharmacophore analysis for this important class of compounds.
Theoretical Foundations of Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular interaction features—such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups—that are critical for a ligand to bind to a specific biological target and elicit a response.[5] The model defines the spatial arrangement of these features, providing a 3D query for identifying novel, structurally diverse molecules with the potential for similar biological activity, a technique known as scaffold hopping.[6]
Our analysis will explore the two primary methodologies for generating a pharmacophore model:
-
Ligand-Based Pharmacophore Modeling: This approach is utilized when the 3D structure of the biological target is unknown.[5] It relies on a set of known active compounds, aligning them to identify the common chemical features responsible for their activity. The fundamental assumption is that molecules with similar biological functions share a common binding mode and, therefore, a common pharmacophore.[3]
-
Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein is available (e.g., from X-ray crystallography), this method is preferred.[4][7] The model is derived directly from the key interactions observed between the protein and a co-crystallized ligand or by analyzing the chemical environment of the binding pocket itself. This provides a highly accurate and target-specific pharmacophoric hypothesis.[5]
Methodology: A Dual Approach to Pharmacophore Generation
The following sections provide detailed, step-by-step protocols for generating and validating a pharmacophore model for 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine and its analogs.
Part A: Ligand-Based Pharmacophore Modeling Workflow
This approach is ideal when exploring the structure-activity relationships (SAR) of a series of imidazo[4,5-b]pyridine derivatives against a target for which no crystal structure is available.[8][9]
The quality of the input data dictates the quality of the resulting model. The dataset must be carefully selected and prepared.
-
Selection: Assemble a training set of at least 15-20 structurally diverse 1H-imidazo[4,5-b]pyridine analogs with a wide range of experimentally determined biological activities (e.g., IC₅₀ values). Include highly active, moderately active, and inactive compounds.
-
Structure Preparation:
-
Draw and save all molecules in a 3D format (e.g., SDF, MOL2).
-
Correct protonation states at a physiological pH (e.g., 7.4). The basic amine and nitrogen atoms in the imidazopyridine core are key to this step.
-
Generate low-energy 3D conformations for each ligand. This is a critical step as the model's quality depends on identifying the bioactive conformation.[4]
-
The core structure of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine presents several key pharmacophoric features:
-
Hydrogen Bond Donor (HBD): The primary amine (-NH₂) and the imidazole N-H.
-
Hydrogen Bond Acceptor (HBA): The pyridine nitrogen and the sp²-hybridized imidazole nitrogen.
-
Aromatic Ring (AR): The fused imidazopyridine ring system.
-
Hydrophobic (HY): The chloro-substituent and the aromatic scaffold.
Using computational chemistry software (e.g., LigandScout, Discovery Studio, MOE), a common-feature pharmacophore model is generated.[3][10][11]
-
Alignment: The software aligns the 3D conformations of the most active compounds to identify shared pharmacophoric features.
-
Hypothesis Generation: A set of candidate pharmacophore hypotheses are generated. Each hypothesis consists of a unique combination of 3D-arranged features.
-
Scoring and Selection: The hypotheses are scored based on how well they map to the active compounds while excluding the inactive ones. The best hypothesis is selected for further refinement and validation.
Diagram: Ligand-Based Pharmacophore Workflow
Caption: A generalized workflow for ligand-based pharmacophore modeling.
Part B: Structure-Based Pharmacophore Modeling Workflow
This method offers higher precision. For this example, we will consider a hypothetical scenario where 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine is an inhibitor of a Src family kinase (SFK), as related compounds have shown activity against this target class.[12]
-
Structure Retrieval: Download the 3D crystal structure of the target protein (e.g., Src kinase) complexed with a ligand from the Protein Data Bank (PDB).
-
Preparation: Use a protein preparation wizard (common in tools like Schrödinger Maestro or BIOVIA Discovery Studio) to:[7][10]
-
Remove water molecules that are not involved in key interactions.
-
Add hydrogen atoms and assign correct protonation states to residues.
-
Optimize the hydrogen-bonding network.
-
Perform a constrained energy minimization to relieve any structural clashes.
-
-
Define Binding Site: Identify the amino acid residues that constitute the ligand-binding pocket.
-
Generate Interaction Map: The software automatically identifies key interactions between the protein and the bound ligand (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
Based on the interaction map, a pharmacophore hypothesis is generated. Features are placed in space to complement the protein's binding site. For a typical kinase inhibitor, this might include:
-
An HBA feature mapping to the hinge region backbone amide.
-
An HBD feature interacting with a key residue.
-
Hydrophobic/aromatic features occupying specific pockets within the active site.
Diagram: Structure-Based Pharmacophore Workflow
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The Toxicity Profile and Safety of Imidazopyridine Amines: A Technical Guide for Drug Development Professionals
Introduction: The Dual Nature of Imidazopyridine Amines
The imidazopyridine class of compounds represents a significant area of pharmaceutical research, yielding molecules with potent hypnotic and anxiolytic properties. By acting as positive allosteric modulators of the GABA-A receptor, these agents have provided therapeutic alternatives to classical benzodiazepines. However, the clinical journey of imidazopyridine amines has been marked by both success and significant safety concerns, underscoring the critical importance of a thorough toxicological evaluation during drug development. This in-depth technical guide provides a comprehensive overview of the toxicity profile and safety data for key imidazopyridine amines, with a primary focus on the widely prescribed hypnotic, zolpidem, the withdrawn anxiolytic, alpidem, and the experimental compound, necopidem.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a synthesized analysis of the underlying mechanisms of toxicity and the experimental methodologies crucial for a robust safety assessment. We will delve into the starkly contrasting hepatotoxicity of alpidem and zolpidem, explore the nuanced neurotoxic potential of this class, and outline the essential in vitro and in vivo assays for a comprehensive toxicological workup.
Comparative Toxicology of Zolpidem and Alpidem: A Tale of Two Molecules
Despite their structural similarities, zolpidem and alpidem exhibit dramatically different safety profiles, particularly concerning hepatotoxicity. This divergence provides a critical case study for understanding the subtle molecular features that can dictate a compound's toxic potential.
Alpidem: A Cautionary Tale of Severe Hepatotoxicity
Alpidem, once marketed as an anxiolytic under the brand name Ananxyl, was withdrawn from the market shortly after its introduction in France in 1991 due to reports of severe, and in some cases fatal, liver toxicity[1][2]. Post-marketing surveillance and subsequent case reports detailed instances of acute hepatitis, with some patients requiring liver transplantation[1][2].
The mechanism of alpidem-induced hepatotoxicity is multifaceted and appears to be dose-dependent. At high concentrations (250-500 µM), the toxicity is primarily driven by metabolic activation.[2] This process involves cytochrome P4501A, leading to the depletion of glutathione, a critical cellular antioxidant.[2] The resulting oxidative stress contributes to cell death.[2]
At lower, more clinically relevant concentrations (10-50 µM), a different mechanism comes into play. Alpidem acts as a ligand for the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO).[2] This interaction is thought to sensitize hepatocytes to cellular stress. Specifically, alpidem has been shown to accelerate calcium-induced mitochondrial permeability transition (MPT), a key event in the intrinsic pathway of apoptosis.[2] This sensitization can also increase the toxicity of other agents, such as tumor necrosis factor-alpha (TNF-α).[2]
Zolpidem: A Safer Profile Devoid of Significant Hepatotoxicity
In stark contrast to alpidem, zolpidem is not associated with significant hepatotoxicity.[2][3][4] Studies have shown that even at high concentrations (up to 500 µM), zolpidem does not induce the mitochondrial permeability transition or cause significant glutathione depletion in hepatocytes.[2] While isolated case reports of mild, reversible liver injury associated with zolpidem have been published, extensive clinical use and post-marketing surveillance have not revealed a signal for severe hepatotoxicity comparable to alpidem.[4]
The key difference appears to lie in their interaction with the translocator protein (TSPO) and their metabolic pathways. Zolpidem is not a significant ligand for TSPO, which is a crucial factor in the low-concentration toxicity mechanism of alpidem.[2] Furthermore, while both drugs are metabolized by cytochrome P450 enzymes, the specific metabolic pathways and the nature of the resulting metabolites likely differ in their potential for inducing cellular damage.
Quantitative Toxicity Data
A summary of available quantitative toxicity data for zolpidem is presented below. It is important to note the significant lack of publicly available quantitative toxicity data for alpidem and necopidem.
| Compound | Test | Species | Route | Dose | Effect | Reference |
| Zolpidem | LD50 | Mouse | Oral | 695 mg/kg | 50% lethal dose | [4] |
| Zolpidem | TDLO | Rat | Oral | 3 mg/kg | Lowest published toxic dose | [5] |
| Zolpidem | TDLO | Human (man) | Oral | 143 µg/kg | Lowest published toxic dose | [5] |
| Zolpidem | TDLO | Human (woman) | Oral | 200 µg/kg | Lowest published toxic dose | [5] |
Genotoxicity Profile
A standard battery of genotoxicity tests is essential to assess the potential of a drug candidate to cause genetic damage. For imidazopyridine amines, this is a critical safety endpoint.
Zolpidem has been evaluated in a comprehensive battery of genotoxicity assays and has been found to be negative. These tests include:
-
Bacterial Reverse Mutation Assay (Ames Test): No mutagenic potential was observed.
-
In vitro Mouse Lymphoma Assay: No mutagenic activity was detected.
-
In vitro Chromosomal Aberration Assay in human lymphocytes: Zolpidem did not induce chromosomal damage.
-
In vivo Mouse Micronucleus Test: No evidence of in vivo genotoxicity was found.
The lack of genotoxic potential for zolpidem provides a significant level of confidence in its safety profile from a genetic toxicology perspective. There is a paucity of publicly available genotoxicity data for alpidem and necopidem.
Neurotoxicity and CNS Safety Pharmacology
Given that the primary therapeutic target of imidazopyridine amines is the central nervous system (CNS), a thorough evaluation of their neurotoxicity and CNS safety pharmacology is paramount.
Zolpidem: A Complex Neuropsychiatric Profile
While therapeutically effective as a hypnotic, zolpidem is associated with a range of neuropsychiatric adverse effects. These are a key focus of its safety profile and include:
-
Complex Sleep-Related Behaviors: These are among the most concerning adverse effects and include activities such as sleep-walking, sleep-driving, and preparing and eating food while not fully awake.[6][7] Patients often have amnesia for these events.
-
Hallucinations: Visual and auditory hallucinations have been reported, particularly at the initiation of treatment or at higher doses.[6][8][9]
-
Dizziness, Drowsiness, and Impaired Motor Coordination: These are common dose-related side effects that can persist into the next day, impairing activities that require mental alertness, such as driving.[7]
-
Anterograde Amnesia: Difficulty in recalling events that occurred after taking the drug is a known side effect.[7]
These effects are thought to be extensions of zolpidem's pharmacological activity at the GABA-A receptor. The risk of these adverse events is influenced by factors such as dose, gender (women metabolize zolpidem more slowly), and co-administration of other CNS depressants.[6]
Preclinical Assessment of Neurotoxicity
A tiered approach to neurotoxicity testing is recommended during preclinical development.[10][11]
Tier 1: Functional Observational Battery (FOB)
The Functional Observational Battery (FOB) is a non-invasive screening tool used to detect gross functional deficits in rodents.[10][12][13][14] It involves a series of standardized observations and manipulative tests to assess various aspects of an animal's neurological and behavioral status.
LDH Cytotoxicity Assay Workflow
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [15][16][17][18] Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the LDH assay.
-
Incubation: Incubate the plate for the desired exposure time.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the background absorbance.
MTT Cell Viability Assay Workflow
In Vitro and In Vivo Genotoxicity Assessment
1. Bacterial Reverse Mutation (Ames) Test (OECD 471)
This is a widely used in vitro test to detect gene mutations induced by chemical substances. [5][19][20][21] Protocol:
-
Strain Selection: Utilize several strains of Salmonella typhimurium and Escherichia coli with different mutations in the histidine or tryptophan operon, respectively.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound using either the plate incorporation or pre-incubation method.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid).
-
Data Analysis: Compare the number of revertant colonies in the treated plates to the spontaneous reversion rate in the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.
2. In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo assay assesses the potential of a test substance to cause chromosomal damage or damage to the mitotic apparatus in erythroblasts. [22][23][24][25][26][27][28][29][30][31] Protocol:
-
Animal Dosing: Administer the test compound to rodents (typically mice or rats) via an appropriate route of administration at multiple dose levels. Include a vehicle control and a positive control.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after dosing.
-
Slide Preparation and Staining: Prepare slides and stain them to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.
-
Microscopic Analysis: Score a statistically significant number of polychromatic erythrocytes for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control group indicates in vivo genotoxicity.
Necopidem: An Investigational Imidazopyridine with an Undefined Safety Profile
Necopidem is an experimental imidazopyridine derivative that is structurally related to zolpidem and alpidem. [32][33][34][35][36][37]It is considered a nonbenzodiazepine with potential sedative and anxiolytic effects, acting as a positive allosteric modulator of the GABA-A receptor. [32][33][35][36][37]As of now, necopidem is primarily used as a research tool, and there is a significant lack of publicly available preclinical or clinical safety and toxicity data. [32] Given its structural similarity to zolpidem and alpidem, a thorough toxicological assessment of necopidem would be essential before any clinical development. The contrasting safety profiles of its structural analogs highlight the unpredictability of toxicity based on chemical structure alone and underscore the necessity of a comprehensive experimental evaluation. Key areas of investigation for necopidem would include:
-
In vitro cytotoxicity in human hepatocytes to assess its potential for hepatotoxicity.
-
A full genotoxicity battery as outlined in this guide.
-
CNS safety pharmacology studies, including a Functional Observational Battery, to characterize its neuropsychiatric effects.
-
In vivo acute and repeated-dose toxicity studies to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).
Conclusion: A Framework for Safer Imidazopyridine Drug Development
The imidazopyridine amines offer significant therapeutic potential, but their development must be guided by a deep understanding of their toxicological profiles. The divergent safety data for zolpidem and alpidem serve as a powerful reminder that subtle structural modifications can lead to profound differences in toxicity. A robust and comprehensive safety assessment, incorporating the mechanistic understanding and experimental protocols detailed in this guide, is not merely a regulatory hurdle but a scientific imperative. By applying these principles, drug development professionals can better navigate the complexities of imidazopyridine toxicology and contribute to the development of safer and more effective medicines.
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History and discovery of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
An In-depth Technical Guide to the History, Synthesis, and Significance of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
Foreword
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This similarity has made it a focal point for the development of a diverse array of therapeutic agents. This guide delves into the history, synthesis, and biological importance of a specific, yet foundational, member of this class: 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine. As a key intermediate and a pharmacologically relevant molecule in its own right, understanding its origins and properties is crucial for researchers in drug discovery and development.
The Emergence of Imidazo[4,5-b]pyridines: A Historical Perspective
The exploration of imidazo[4,5-b]pyridines, also known as 1-deazapurines, has been driven by their potential to modulate biological pathways by mimicking endogenous purine nucleosides.[1] These heterocyclic compounds have been investigated for a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3]
The initial impetus for synthesizing derivatives of this scaffold was the quest for novel therapeutics that could act as antagonists or inhibitors of enzymes that process purines. The introduction of various substituents onto the core structure allows for the fine-tuning of their biological activity, leading to the development of potent and selective agents.
The 6-chloro substitution on the pyridine ring and the 2-amino group on the imidazole moiety are particularly noteworthy. The chloro group can serve as a handle for further chemical modification through cross-coupling reactions, while the amino group is often a key feature for establishing hydrogen-bonding interactions with biological targets.
Synthesis of the 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine Core
The synthesis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine and its derivatives relies on established methods for the construction of the fused imidazole ring onto a pyridine backbone. A common and effective strategy involves the cyclization of a diamino-substituted pyridine precursor.
Key Synthetic Strategies
Several synthetic routes have been developed for the broader class of imidazo[4,5-b]pyridines, many of which are adaptable for the synthesis of the title compound. A prevalent method involves the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, which offers a facile route to substituted imidazo[4,5-b]pyridines.[2][4] This approach provides a direct way to introduce functionality at the N1 and C2 positions.
Another versatile method is the solid-phase synthesis starting from 2,4-dichloro-3-nitropyridine.[1] This allows for the sequential introduction of various substituents, making it a powerful tool for generating libraries of derivatives for structure-activity relationship (SAR) studies.
A more direct, classical approach involves the condensation of a substituted 2,3-diaminopyridine with a reagent that provides the C2 carbon of the imidazole ring. For the synthesis of 2-amino derivatives, cyanogen bromide or a similar reagent can be employed.
Visualizing a General Synthetic Pathway
The following diagram illustrates a plausible synthetic route to the 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine core, starting from 5-chloro-2,3-diaminopyridine.
Caption: A general synthetic scheme for 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine.
Detailed Experimental Protocol
The following is a representative, step-by-step methodology for the synthesis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine, adapted from established procedures for similar compounds.
Step 1: Synthesis of 5-chloro-2,3-diaminopyridine
-
To a solution of 2-amino-5-chloro-3-nitropyridine in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride (SnCl₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating until the reduction of the nitro group is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-chloro-2,3-diaminopyridine.
Step 2: Cyclization to form 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
-
Dissolve 5-chloro-2,3-diaminopyridine in a suitable solvent, such as methanol or ethanol.
-
Add a solution of cyanogen bromide (CNBr) in the same solvent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.
-
Neutralize the reaction mixture with a base to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain crude 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine.
-
The crude product can be further purified by recrystallization or column chromatography.
Biological Significance and Therapeutic Potential
The imidazo[4,5-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[5][6] The 2-amino substitution, in particular, is often crucial for activity, as it can act as a hinge-binder, a common interaction motif in kinase inhibitors.
Kinase Inhibition
Derivatives of the imidazo[4,5-b]pyridine core have been identified as potent inhibitors of several kinases, including:
-
Aurora Kinases: These are key regulators of cell division, and their inhibition is a promising strategy for cancer therapy. Several studies have reported the discovery of imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases A, B, and C.[5][6]
-
FLT3 Kinase: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Dual inhibitors of FLT3 and Aurora kinases based on the imidazo[4,5-b]pyridine scaffold have shown preclinical promise.[7][8]
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies and autoimmune disorders. Novel imidazo[4,5-b]pyridine derivatives have been developed as noncovalent, reversible BTK inhibitors.[9]
The following table summarizes the inhibitory activity of some representative imidazo[4,5-b]pyridine derivatives against various kinases.
| Compound ID | Target Kinase(s) | IC₅₀ / Kd | Reference |
| 27e | Aurora-A, Aurora-B, FLT3 | Kd = 7.5 nM, 48 nM, 6.2 nM | [7][8] |
| 31 | Aurora-A, Aurora-B, Aurora-C | IC₅₀ = 0.042 µM, 0.198 µM, 0.227 µM | [5] |
| 6b | BTK | IC₅₀ = 1.14 µM | [9] |
Other Biological Activities
Beyond kinase inhibition, the imidazo[4,5-b]pyridine scaffold has been explored for a range of other biological activities:
-
Antitubercular Agents: Derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[10]
-
Antimicrobial and Antifungal Activity: Various substituted imidazo[4,5-b]pyridines have demonstrated efficacy against bacterial and fungal strains.[11]
-
Antioxidant and Antidiabetic Properties: Certain derivatives have shown potential as antioxidants and β-glucuronidase inhibitors.[12]
Mechanism of Action Visualization
The diagram below illustrates the general mechanism by which a 2-amino-imidazo[4,5-b]pyridine derivative might inhibit a protein kinase by interacting with the ATP-binding site.
Caption: A simplified model of a 2-amino-imidazo[4,5-b]pyridine inhibitor binding to a kinase active site.
Conclusion and Future Directions
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine stands as a testament to the enduring utility of the imidazo[4,5-b]pyridine scaffold in medicinal chemistry. Its straightforward synthesis and the versatility of its functional groups make it an invaluable building block for the creation of novel therapeutic agents. The extensive research into its derivatives, particularly in the realm of kinase inhibition, underscores the potential that still lies within this chemical space. Future research will likely focus on the development of even more selective and potent inhibitors for a range of diseases, leveraging the foundational knowledge of compounds like 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine.
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Synthesis of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives: Antidiabetic, antioxidant, β-glucuronidase inhibiton and their molecular docking studies. (2016). PubMed. [Link]
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identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. (2012). PubMed. [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications. [Link]
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Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2014). ACS Publications. [Link]
-
Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. (2021). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. [Link]
-
Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. (2012). PubMed. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). MDPI. [Link]
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- 7. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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Biological targets associated with 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
An In-depth Technical Guide to the Biological Targets of 6-Chloro-1H-imidazo[4,5-b]pyridine Derivatives
Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Privileged Structure
The 1H-imidazo[4,5-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a purine isostere, interacting with a wide array of biological targets that recognize the purine structure. This mimicry has established the imidazo[4,5-b]pyridine framework as a "privileged structure," a molecular core capable of providing ligands for more than one type of biological receptor or enzyme. The versatility of this scaffold has led to its exploration in numerous therapeutic areas, including oncology, metabolic diseases, and infectious diseases.[1][2]
The specific compound, 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine, represents a foundational structure within this class. The introduction of a chloro group at the 6-position and an amine at the 2-position significantly modulates the electronic and steric properties of the molecule. However, the full therapeutic potential and specific targeting capabilities are typically realized through further derivatization at other positions of the bicyclic system. This guide provides a comprehensive overview of the key biological targets associated with derivatives of the 6-chloro-1H-imidazo[4,5-b]pyridine core, synthesizing data from numerous preclinical studies to offer a technical resource for researchers and drug development professionals.
Primary Biological Targets in Oncology
The most extensively documented therapeutic application for 6-chloro-1H-imidazo[4,5-b]pyridine derivatives is in the field of oncology. These compounds have been shown to potently inhibit several key protein kinases that are critical for cancer cell proliferation, survival, and division.
Serine/Threonine Kinase Inhibition
a) Aurora Kinases (A, B, C)
Mechanism and Rationale: The Aurora kinases are a family of serine/threonine kinases that play essential roles as master regulators of mitosis. Aurora A is involved in centrosome maturation and separation, while Aurora B is a key component of the chromosomal passenger complex (CPC), ensuring proper chromosome segregation and cytokinesis. Aurora C's function is primarily in meiosis. Overexpression of these kinases is common in many human cancers and is often associated with aneuploidy and poor prognosis. Therefore, inhibiting Aurora kinases is a validated strategy to induce mitotic arrest and apoptosis in cancer cells.
Key Findings: A significant body of research has focused on developing imidazo[4,5-b]pyridine derivatives as potent inhibitors of Aurora kinases.[3][4] Optimization studies have led to the identification of compounds with nanomolar potency against these targets. For instance, derivatization of the core structure led to the discovery of potent inhibitors of Aurora-A, Aurora-B, and Aurora-C kinases with IC50 values in the low nanomolar range.[3]
Caption: Experimental workflow for a TR-FRET kinase assay.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a test compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer Cell Line (e.g., HCT-116)
-
Complete Growth Medium (e.g., DMEM + 10% FBS)
-
Test Compound
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization Solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The 6-chloro-1H-imidazo[4,5-b]pyridine scaffold is a remarkably versatile platform for the development of targeted therapeutics. Its derivatives have demonstrated potent and often selective activity against a diverse array of biological targets crucial to human disease. The most significant progress has been made in oncology, with compounds targeting key protein kinases like Aurora, FLT3, and CDK9, which are fundamental to cancer cell division, proliferation, and survival. Furthermore, emerging research into novel applications, such as mitochondrial uncoupling for metabolic diseases and inhibition of essential microbial enzymes, highlights the broad and continuing potential of this chemical class. Future research will likely focus on optimizing the selectivity and drug-like properties of these derivatives to translate their preclinical promise into clinically effective therapies.
References
-
Bavetsias, V., et al. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry, 55(20), 8721-34. [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-7. [Link]
-
ResearchGate. (2025). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Request PDF. [Link]
-
ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
-
Peršuri, A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 5. [Link]
-
Jebamani, J., et al. (2023). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ChemistrySelect, 8(28). [Link]
-
Taha, M., et al. (2016). Synthesis of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives: Antidiabetic, antioxidant, β-glucuronidase inhibiton and their molecular docking studies. Bioorganic Chemistry, 65, 48-56. [Link]
-
Jadhav, S. B., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 133. [Link]
-
Holson, E. B., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). bioRxiv. [Link]
-
Wang, S., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-22. [Link]
-
Koszelewski, D., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(23), 7192. [Link]
-
MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Bentham Science. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Organic Chemistry. [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
Golding, B. T., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]
-
FULIR. (2013). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link]
-
ResearchGate. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Request PDF. [Link]
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- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
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- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. The protocols described herein are designed to be self-validating, with a focus on causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural analogy to endogenous purines, allowing it to interact with a wide array of biological targets. The specific compound, 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including potential kinase inhibitors, antiviral agents, and other therapeutic candidates. The presence of the chloro- and amino- functionalities provides versatile handles for further chemical modifications and the exploration of structure-activity relationships (SAR).
This guide will detail a robust and well-established two-stage synthetic pathway, commencing with a commercially available starting material and proceeding through a key diamine intermediate.
Overall Synthetic Strategy
The synthesis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine is most effectively achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 5-chloro-2,3-diaminopyridine. The second stage is the cyclization of this diamine to form the desired imidazo[4,5-b]pyridine ring system with the introduction of the 2-amino group.
Caption: Overall synthetic workflow for 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine.
Stage 1: Synthesis of the Key Intermediate: 5-Chloro-2,3-diaminopyridine
The synthesis of 5-chloro-2,3-diaminopyridine is a critical first stage that sets the foundation for the final product. This intermediate is prepared from the readily available 2-amino-5-chloropyridine through a two-step sequence of nitration followed by reduction.
Protocol 1.1: Nitration of 2-Amino-5-chloropyridine
This protocol describes the selective nitration of 2-amino-5-chloropyridine at the 3-position. The amino group directs the electrophilic nitration ortho to its position.
Materials:
-
2-Amino-5-chloropyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Hydroxide solution (e.g., 40%)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-amino-5-chloropyridine to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.
-
Once the 2-amino-5-chloropyridine has dissolved, cool the mixture back to 0-5 °C.
-
Slowly add concentrated nitric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.[1][2]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the resulting solution with a sodium hydroxide solution to a pH of 7-8, keeping the mixture cool in an ice bath.
-
The product, 2-amino-5-chloro-3-nitropyridine, will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Expertise & Experience Insights: The control of temperature during the nitration is crucial to prevent over-nitration and side product formation. The slow, dropwise addition of nitric acid is essential for maintaining this control.
Protocol 1.2: Reduction of 2-Amino-5-chloro-3-nitropyridine
The nitro group of 2-amino-5-chloro-3-nitropyridine is reduced to an amino group to yield 5-chloro-2,3-diaminopyridine. Several reduction methods are available; two common and effective protocols are provided below.
This method is often preferred for its mild conditions and operational simplicity.[1]
Materials:
-
2-Amino-5-chloro-3-nitropyridine
-
Sodium Dithionite (Na₂S₂O₄)
-
Aqueous Ammonia
-
Deionized Water
-
Organic solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Anhydrous Sodium Sulfate
Procedure:
-
Suspend 2-amino-5-chloro-3-nitropyridine in a mixture of water and aqueous ammonia in a round-bottom flask.
-
Heat the mixture gently with stirring.
-
Gradually add sodium dithionite in portions. The yellow color of the starting material should fade.
-
After the addition is complete, continue to heat the mixture for a short period to ensure the reaction goes to completion (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-chloro-2,3-diaminopyridine.
-
The product can be purified further by recrystallization if necessary.
This method provides a clean reduction with high yields, avoiding the use of stoichiometric reducing agents.[1]
Materials:
-
2-Amino-5-chloro-3-nitropyridine
-
Palladium on Carbon (Pd/C, 5% or 10%)
-
Ethanol or Methanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve 2-amino-5-chloro-3-nitropyridine in ethanol or methanol in a hydrogenation flask.
-
Carefully add a catalytic amount of Pd/C to the solution.
-
Purge the flask with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature until the reaction is complete (monitor by TLC or hydrogen uptake).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 5-chloro-2,3-diaminopyridine.
| Parameter | Protocol 1.1 (Nitration) | Protocol 1.2 (Reduction - Method A) | Protocol 1.2 (Reduction - Method B) |
| Starting Material | 2-Amino-5-chloropyridine | 2-Amino-5-chloro-3-nitropyridine | 2-Amino-5-chloro-3-nitropyridine |
| Key Reagents | H₂SO₄, HNO₃ | Na₂S₂O₄, NH₄OH | H₂, Pd/C |
| Temperature | 0-10 °C | Gentle heating | Room Temperature |
| Typical Yield | 60-70% | 70-85% | 85-95% |
| Purity | Good | Good to Excellent | Excellent |
Stage 2: Cyclization to 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
With the key intermediate, 5-chloro-2,3-diaminopyridine, in hand, the final step is the construction of the imidazole ring to afford the target compound. This is achieved by reacting the diamine with a one-carbon synthon that also provides the 2-amino group.
Protocol 2.1: Cyclization with Cyanogen Bromide
This is a classical and effective method for the formation of 2-aminoimidazoles from ortho-diamines. Extreme Caution: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
5-Chloro-2,3-diaminopyridine
-
Cyanogen Bromide (CNBr)
-
Methanol or Ethanol
-
Aqueous Sodium Bicarbonate or Sodium Hydroxide solution
Procedure:
-
Dissolve 5-chloro-2,3-diaminopyridine in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide in the same solvent.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with an aqueous base (e.g., sodium bicarbonate or dilute sodium hydroxide) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine.
Protocol 2.2: Alternative and Safer Cyclization with S-Methylisothiourea Sulfate
As a safer alternative to the highly toxic cyanogen bromide, S-methylisothiourea or its salts can be used as the C1 synthon to introduce the 2-amino group.
Materials:
-
5-Chloro-2,3-diaminopyridine
-
S-Methylisothiourea Sulfate
-
Pyridine or another suitable base
-
Solvent (e.g., Ethanol, n-Butanol)
Procedure:
-
In a round-bottom flask, combine 5-chloro-2,3-diaminopyridine and S-methylisothiourea sulfate.
-
Add a suitable solvent such as ethanol or n-butanol, followed by a base like pyridine.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Caption: Generalized mechanism for the cyclization step.
| Parameter | Protocol 2.1 (Cyanogen Bromide) | Protocol 2.2 (S-Methylisothiourea) |
| Key Reagent | Cyanogen Bromide (CNBr) | S-Methylisothiourea Sulfate |
| Safety Profile | Highly Toxic | Moderately Toxic |
| Reaction Conditions | Room Temperature | Reflux |
| Typical Yield | 75-90% | 60-80% |
| Work-up | Neutralization & Filtration | Filtration/Concentration & Purification |
Trustworthiness: A Self-Validating System
To ensure the successful synthesis and validate the identity and purity of the final product, a combination of analytical techniques should be employed:
-
Thin-Layer Chromatography (TLC): To monitor the progress of each reaction step.
-
Melting Point: To compare with literature values for the final product and intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
By following these detailed protocols and employing the recommended analytical validation methods, researchers can confidently synthesize 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine with high purity and in good yield, enabling its use in subsequent drug discovery and development efforts.
References
-
Israel, M., & Day, A. R. (1959). Pyridopyrimidines. I. Synthesis of 2,3-diamino-5-chloropyridine and some Derivatives. Journal of Organic Chemistry, 24(10), 1455–1459. [Link]
-
Organic Syntheses. (1955). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 35, 3. [Link]
Sources
Protocol and Reagent Rationale for the Synthesis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
Introduction & Mechanistic Rationale
The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, antiviral agents, and cytotoxic compounds[1]. Synthesizing the 2-amino derivative of this core—specifically 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine —requires a highly efficient cyclocondensation strategy.
The most direct and atom-economical methodology involves the reaction of 5-chloro-pyridine-2,3-diamine with cyanogen bromide (BrCN) [1]. The presence of the electron-withdrawing chlorine atom at the 5-position of the pyridine ring is highly advantageous; it stabilizes the diamine precursor against rapid oxidative degradation, making it a robust starting material for benchtop synthesis[2].
Mechanistically, the cyclization is driven by differential nucleophilicity. The 3-amino group of the diamine precursor is less conjugated with the pyridine nitrogen compared to the 2-amino group, rendering it slightly more nucleophilic. This primary amine attacks the highly electrophilic carbon of BrCN, displacing the bromide ion to form a transient cyanamide intermediate. Subsequent intramolecular attack by the adjacent 2-amino group onto the nitrile carbon closes the imidazole ring, generating the target bicyclic system as a hydrobromide salt[1].
Core Reagents and Material Specifications
To ensure reproducibility and optimal yield, the following quantitative reagent parameters must be strictly adhered to.
| Reagent | CAS Number | MW ( g/mol ) | Equivalents | Functional Role |
| 5-chloro-pyridine-2,3-diamine | 25710-20-7 | 143.57 | 1.0 | Primary Scaffold / Nucleophile |
| Cyanogen Bromide (BrCN) | 506-68-3 | 105.92 | 1.5 - 3.0 | Cyclization Electrophile |
| Methanol (MeOH) | 67-56-1 | 32.04 | N/A | Organic Co-solvent |
| Deionized Water (H2O) | 7732-18-5 | 18.02 | N/A | Aqueous Co-solvent |
| Sodium Hydroxide (NaOH, 1N) | 1310-73-2 | 40.00 | To pH 8 | Neutralization Base |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | N/A | Extraction Solvent |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Each step includes the underlying causality to empower researchers to troubleshoot and scale the reaction effectively.
Step 1: Reaction Setup To a round-bottom flask equipped with a magnetic stir bar, add 5-chloro-pyridine-2,3-diamine (1.0 eq). Suspend the solid in a 1:1 (v/v) mixture of Methanol and Deionized Water.
-
Causality: Methanol ensures the organic diamine remains fully solvated, while water is critical for solubilizing the inorganic-like cyanogen bromide and stabilizing the highly polar transition states during the cyanamide intermediate formation[3].
Step 2: Electrophile Addition Carefully add Cyanogen Bromide (1.5 - 3.0 eq) to the suspension in one portion.
-
Causality: An excess of BrCN is utilized to compensate for partial hydrolysis of the reagent in the aqueous solvent mixture, ensuring the diamine is fully consumed[1].
Step 3: Cyclization Attach a reflux condenser and heat the reaction mixture to 60 °C for 4 to 12 hours. Monitor the reaction progress via TLC (e.g., 10% MeOH in DCM) or LC-MS[3].
-
Causality: While the initial nucleophilic attack is rapid, the subsequent intramolecular ring closure requires thermal energy to overcome the activation barrier associated with the reduced nucleophilicity of the adjacent pyridine-conjugated amine[3].
Step 4: Solvent Removal Once the starting material is consumed, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the methanol.
-
Causality: Removing the organic solvent forces the product (currently in its highly polar hydrobromide salt form) into the aqueous phase, simplifying the subsequent neutralization and extraction.
Step 5: Neutralization & Isolation Adjust the pH of the remaining aqueous solution to ~8 using 1N NaOH.
-
Causality: The product forms as a hydrobromide salt due to the generation of HBr during cyclization. Basification deprotonates the imidazole ring, yielding the neutral free base (6-chloro-1H-imidazo[4,5-b]pyridin-2-amine), which typically precipitates directly from the aqueous layer[3].
Step 6: Purification Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo. If necessary, purify the crude brown solid via flash chromatography (MeOH/DCM gradient)[3].
Mechanistic Pathway Visualization
Figure 1: Mechanistic workflow for the cyclization of 5-chloro-pyridine-2,3-diamine using BrCN.
Analytical Validation
To validate the success of the synthesis, the system must be verified against expected spectroscopic parameters:
-
LC-MS Analysis: The target mass for the free base is[M+H]+ = 169.0. The mass spectrum must exhibit a characteristic 3:1 isotopic ratio indicative of a single chlorine atom (35Cl and 37Cl isotopes).
-
1H NMR (DMSO-d6): Successful cyclization is confirmed by the disappearance of the four primary amine protons of the starting material and the emergence of a broad singlet integrating to 2H (the exocyclic 2-amino group) and a broad singlet integrating to 1H (the imidazole NH). The pyridine protons will shift downfield due to the electron-withdrawing nature of the newly formed fused imidazole ring.
Safety & Environmental Precautions
CRITICAL: Cyanogen bromide (BrCN) is highly toxic and potentially fatal if inhaled, swallowed, or absorbed through the skin. It reacts violently with acids to release hydrogen cyanide (HCN) gas.
-
All procedures involving BrCN must be conducted in a certified, high-flow fume hood.
-
Unreacted BrCN and contaminated glassware must be quenched using an alkaline solution of sodium hypochlorite (bleach) to safely oxidize the cyanide to cyanate before disposal.
References
1.[1] Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. MDPI.[Link] 2.[3] Discovery of Iminobenzimidazole Derivatives as Novel Cytotoxic Agents. Open Medicinal Chemistry Journal. [Link] 3.[2] Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. NIH.[Link]
Sources
Application Note: Optimization of Nucleophilic Aromatic Substitution (SNAr) on Imidazopyridine Scaffolds
Introduction & Mechanistic Rationale
Imidazopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics ranging from antivirals to sedative-hypnotics like zolpidem. Late-stage functionalization of these bicyclic systems is frequently achieved via Nucleophilic Aromatic Substitution (SNAr). Unlike transition-metal-catalyzed cross-couplings, SNAr offers a robust, often metal-free alternative that is highly scalable.
This guide delineates the critical reaction conditions required to drive SNAr on imidazopyridine systems, focusing on the causality behind leaving group dynamics, solvent selection, and the suppression of competing side reactions.
Mechanistic pathway of SNAr on halo-imidazopyridines.
Causality in Experimental Design (E-E-A-T)
Substrate Activation: The Fluorine Advantage
In SNAr, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Consequently, 5-fluoroimidazo[1,2-a]pyridines are significantly more reactive than their chloro- or bromo- analogues. The high electronegativity of fluorine intensely polarizes the C-F bond, withdrawing electron density from the ring and stabilizing the transition state. This allows for milder reaction conditions, which is critical when handling complex, functionalized drug intermediates ([1]).
Solvent Selection: Suppressing Intermolecular Competition
When performing intramolecular SNAr to form tetracyclic imidazopyridine derivatives, solvent choice dictates the chemoselectivity. Using nucleophilic solvents like methanol often results in competing intermolecular substitution (e.g., methoxide attack), which drastically reduces the yield of the desired cyclized product. By switching to a bulky, non-nucleophilic alcoholic solvent such as tert-butanol, the intermolecular side reaction is sterically and electronically hindered, funneling the reaction entirely toward the intramolecular cyclization ([2]).
Green Solvents and "On-Water" Effects
For intermolecular SNAr, particularly on 2-chloro-3-nitroimidazo[4,5-b]pyridine precursors, a mixture of H2O and Isopropanol (IPA) serves as an environmentally benign and highly effective medium. The hydrophobic nature of the organic reactants in a highly polar aqueous medium forces the reactants together at the phase boundary—a phenomenon known as the "on-water" effect. This dramatically accelerates the reaction rate without the need for transition metal catalysts or harsh polar aprotic solvents like DMF ([3]).
Quantitative Data: Reaction Conditions & Yields
The following table summarizes optimized SNAr conditions across various imidazopyridine scaffolds, demonstrating the impact of solvent and leaving group selection.
| Substrate Scaffold | Leaving Group | Nucleophile | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 5-Fluoroimidazo[1,2-a]pyridine | -F | Intramolecular Alkoxide | tert-Butanol | 80 | 12 | 85-92 |
| 5-Fluoroimidazo[1,2-a]pyridine | -F | Intramolecular Alkoxide | Methanol | 65 | 12 | < 40* |
| 3-Nitroimidazo[1,2-a]pyridine | -Cl | Thioglycolate | DMF | 100 | 17 | 70-78 |
| 2-Chloro-3-nitropyridine | -Cl | Primary Amines | H2O-IPA (1:1) | 80 | 2 | 88-95 |
| 2,6-Difluoro-3-nitropyridine | -F | Arylamines | DIPEA / DMSO | 20 | 24 | 80-90 |
*Yield reduced due to competing intermolecular methoxy substitution.
Experimental Protocols
Protocol A: Intramolecular SNAr of 5-Fluoroimidazo[1,2-a]pyridines
Objective: Synthesis of tetracyclic imidazopyridine derivatives via base-mediated intramolecular cyclization. Validation Check: The use of tert-butanol prevents the formation of 5-methoxy side products. Ensure anhydrous conditions to prevent hydroxide-mediated hydrolysis of the fluorine atom.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 5-fluoroimidazo[1,2-a]pyridine precursor (1.0 mmol) bearing a pendant hydroxyl alkyl chain in anhydrous tert-butanol (10 mL).
-
Base Addition: Add potassium tert-butoxide (KOtBu) (1.5 mmol, 1.5 equiv) in a single portion under an inert argon atmosphere.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the highly polar starting material indicates completion.
-
Quenching & Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH4Cl (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure tetracyclic product.
Protocol B: Tandem SNAr and Heteroannulation in Green Solvents
Objective: Rapid construction of the imidazo[4,5-b]pyridine skeleton from 2-chloro-3-nitropyridine. Validation Check: The tandem sequence avoids the isolation of intermediate diamines, minimizing oxidative degradation. The H2O-IPA solvent system facilitates easy product precipitation.
Tandem SNAr and heteroannulation workflow in green solvents.
Step-by-Step Methodology:
-
SNAr Amination: To a solution of 2-chloro-3-nitropyridine (1.0 mmol) in a 1:1 mixture of H2O and Isopropanol (5 mL), add the primary amine (1.0 mmol). Stir at room temperature for 5 minutes, then heat to 80 °C for 2 hours[3].
-
In Situ Reduction: Once the intermediate is fully formed (confirmed by TLC), add Zinc dust (1.0 mmol) and concentrated HCl (0.5 mmol) directly to the reaction vessel. Maintain heating at 80 °C for 45 minutes to reduce the nitro group to an amine[3].
-
Filtration: Centrifuge or filter the hot reaction mixture through a short pad of Celite to remove unreacted Zinc dust. Return the filtrate to the reaction vessel[3].
-
Heteroannulation: Add the substituted aromatic aldehyde (1.0 mmol) to the filtrate. Heat the mixture at 85 °C for 10 hours[3].
-
Isolation: Cool the mixture to room temperature. Extract with Ethyl Acetate (2 × 10 mL). Dry the combined organic layers over anhydrous MgSO4, concentrate, and purify via a single chromatographic step[3].
References
-
Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution RSC Advances URL:[Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium ACS Omega URL:[Link]
Sources
Guide to the Preparation of High-Integrity Stock Solutions for 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of stock solutions of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine. The imidazopyridine scaffold is a privileged structure in medicinal chemistry and drug discovery, making compounds like this central to numerous research endeavors.[][2] The integrity of experimental data is fundamentally dependent on the quality and accuracy of the compound solutions used. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind key procedures, ensuring the generation of reliable and reproducible results for researchers, scientists, and drug development professionals.
Physicochemical Profile and Compound Integrity
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic amine, a class of compounds noted for their diverse biological activities.[][3] Understanding its fundamental properties is critical for effective handling and solubilization. While specific experimental solubility data for this exact molecule is not widely published, its properties can be reliably inferred from its structural class.
Imidazopyridine derivatives are generally characterized as crystalline, colorless solids that are readily soluble in many organic solvents but possess low solubility in water.[] The workflow and solvent choices outlined in this protocol are based on these core principles.
Table 1: Key Physicochemical Properties of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₆H₅ClN₄ | Derived from structure |
| Molecular Weight | 168.58 g/mol | Calculated from formula |
| Appearance | Likely a pale yellow to off-white solid | Based on analogs[4] |
| Predicted Solubility | High in DMSO, DMF; Low in water and alcohols | Based on imidazopyridine class properties[][5] |
| pKa (Predicted) | Basic nitrogen atoms on the imidazole and pyridine rings; acidic amine proton. | General chemical principles |
| Storage Temp. | 2-8°C (short-term); -20°C to -80°C (in solution) | Vendor recommendation for similar compounds[4][6] |
Mandatory Safety and Handling Protocols
Prior to handling the compound, it is imperative to review the Safety Data Sheet (SDS) if available. For related chlorinated imidazopyridine compounds, documented hazards include skin, eye, and respiratory irritation.[7][8] Therefore, stringent adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.
-
Ventilation: Handle the solid compound and prepare stock solutions within a certified chemical fume hood to avoid inhalation of dust or aerosols.[9]
-
Spill Management: In case of a spill, decontaminate the area with an appropriate solvent and dispose of waste according to institutional guidelines.
-
Waste Disposal: Dispose of all contaminated materials (e.g., weigh boats, pipette tips, empty vials) in a designated hazardous waste container.[8]
Solvent Selection: A Rationale for Dimethyl Sulfoxide (DMSO)
The choice of solvent is the most critical parameter in stock solution preparation. For novel or poorly characterized compounds like 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine, Dimethyl Sulfoxide (DMSO) is the solvent of choice for several compelling reasons:
-
Exceptional Solvating Power: DMSO can dissolve a wide array of both polar and nonpolar compounds, making it a universal solvent in drug discovery.[10][11]
-
Assay Compatibility: It is miscible with water and most cell culture media, allowing for dilution to working concentrations where the final DMSO concentration is typically kept low (e.g., <0.5%) to minimize cytotoxicity.[10]
-
Stability: When stored correctly, DMSO solutions are generally stable, preserving the integrity of the dissolved compound.
While other solvents like dimethylformamide (DMF) can be used, DMSO is often preferred due to its lower toxicity.[12] Ethanol or methanol may be considered, but their utility is often limited for heterocyclic compounds with low aqueous solubility.
A critical consideration is the potential for precipitation. When a DMSO stock solution is diluted into an aqueous buffer for an assay, the compound may crash out of solution if its solubility limit in the final aqueous environment is exceeded.[12] The protocols below are designed to mitigate this risk.
Experimental Protocols
Protocol for Preparation of a 10 mM Master Stock Solution in DMSO
This protocol details the steps to create a high-concentration master stock, which serves as the foundation for all subsequent experimental dilutions.
Materials and Equipment:
-
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine (solid)
-
Anhydrous, high-purity DMSO (Biotechnology Grade or equivalent)
-
Analytical balance (readable to at least 0.1 mg)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
Step-by-Step Methodology:
-
Pre-Calculation: Before weighing, calculate the required mass of the compound for your desired stock concentration and volume. A sample calculation is provided in Table 2.
-
Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Tare a suitable weigh boat or microcentrifuge tube on the analytical balance. Carefully weigh out the calculated mass of the compound. Record the exact mass.
-
Solubilization: Transfer the weighed solid into a sterile, appropriately labeled vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex gently for 1-2 minutes.[10]
-
Assisted Dissolution (If Necessary): If the compound is not fully dissolved, sonicate the vial in a room-temperature water bath for 5-10 minutes.[10] Gentle warming in a 37°C water bath can also be used, but should be applied with caution as heat can degrade some compounds.[10]
-
Visual Confirmation: Inspect the solution against a light source to ensure that no solid particulates remain. The solution should be clear and homogenous.
Table 2: Sample Calculation for a 10 mM Stock Solution
| Parameter | Value | Formula / Explanation |
| Target Concentration (M) | 0.010 mol/L | 10 mM |
| Molecular Weight (MW) | 168.58 g/mol | From Table 1 |
| Target Volume (V) | 0.001 L | 1 mL |
| Mass Required (m) | 1.69 mg | m = M × MW × V |
Workflow for Stock Solution Preparation and Storage
The following diagram outlines the logical flow of the entire process, emphasizing key decision and action points.
Caption: Workflow for preparing and storing stock solutions.
Protocol for Aliquoting, Storage, and Long-Term Stability
To maintain the integrity of the master stock, it is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and solvent hydration.[10]
-
Aliquot Preparation: Immediately after confirming complete dissolution, dispense the master stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, low-retention microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots in a freezer at -20°C for short-to-medium term storage or at -80°C for long-term storage. Protect from light by using amber vials or storing them in a light-blocking container.
-
Usage: When an aliquot is needed, remove it from the freezer, thaw it completely at room temperature, and vortex briefly before use. Never refreeze a thawed aliquot. Discard any unused portion of a thawed aliquot.
Protocol for Preparing Working Solutions
Working solutions for assays are typically prepared by serial dilution. To prevent precipitation, it is often best practice to perform initial dilutions in 100% DMSO before the final dilution into aqueous assay media.[10][12]
-
Serial Dilution in DMSO: Using your thawed master stock, perform a serial dilution series in 100% DMSO to create intermediate stock solutions at various concentrations.[10]
-
Final Dilution: Add a small volume of the appropriate DMSO-diluted stock to your final assay buffer or media. Mix immediately and thoroughly to ensure rapid dispersion and minimize localized high concentrations that can cause precipitation.
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your assay and keep it consistent across all conditions, including vehicle controls.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound fails to dissolve completely in DMSO. | Insufficient solvent volume; low intrinsic solubility; compound aggregation. | 1. Double-check calculations. 2. Continue sonication for an additional 10-15 minutes.[10] 3. Gently warm the solution to 37°C, monitoring for any signs of degradation (color change).[10] |
| Solution is clear initially but forms precipitate upon storage. | Supersaturated solution; temperature fluctuations; moisture absorption. | 1. Prepare a new, slightly more dilute master stock. 2. Ensure storage vials are sealed tightly with paraffin film. 3. Confirm freezer temperature is stable. |
| Precipitate forms when diluting stock into aqueous assay buffer. | Compound's solubility limit in the aqueous buffer is exceeded. | 1. Lower the final concentration of the compound in the assay. 2. Perform an intermediate dilution step in a co-solvent (if compatible with the assay). 3. Investigate the use of solubilizing agents like Tween-20, if permissible in the assay.[12] |
References
-
Stefansson, S. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2017). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. Molecules, 22(9), 1463. Retrieved from [Link]
-
Universitas Brawijaya. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]
- Talele, T. T. (2016). The “heterocyclic-amine” chemical scaffold in drug discovery. Future Medicinal Chemistry, 8(1), 69-92. (General reference, not directly cited for a specific protocol).
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of the Brazilian Chemical Society, 33(7), 698-732. Retrieved from [Link]
-
Shakeel, F., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 169. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). 1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(trifluoromethyl)-. Substance Details. Retrieved from [Link]
-
Skog, K., & Johansson, M. (1998). Formation of heterocyclic amines in a meat juice model system. Food Chemistry, 61(3), 259-265. Retrieved from [Link]
-
Wang, H., et al. (2020). Electrochemical C3-methylthiolation of imidazopyridines with dimethyl sulfoxide. Green Chemistry, 22(14), 4479-4483. Retrieved from [Link]
-
Butković, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(24), 9011. Retrieved from [Link]
-
Perin, N., et al. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Retrieved from [Link]
Sources
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 4. 2-CHLORO-1H-IMIDAZO[4,5-B]PYRIDINE | 104685-82-7 [sigmaaldrich.com]
- 5. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note: Functionalization of the Amine Group in 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine
This Application Note is structured to guide researchers through the nuanced functionalization of the 2-amino group in 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine . This scaffold is a critical pharmacophore in kinase inhibition and GPCR ligand design, yet it presents specific regioselectivity challenges due to the competing reactivity of the imidazole ring nitrogen.
Introduction & Strategic Analysis
The 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine scaffold features three distinct nitrogen centers with varying electronic properties. Successful functionalization of the exocyclic 2-amino group requires a rigorous understanding of nucleophilicity and pKa hierarchies to avoid unwanted side reactions at the imidazole ring nitrogen (N1/N3) or the pyridine nitrogen (N4).
Reactivity Profile
-
Exocyclic Amine (C2-NH₂): Electron-poor due to conjugation with the electron-deficient imidazopyridine core. It acts as a weak nucleophile.
-
Imidazole Ring Nitrogen (N-H): Highly acidic (pKa ~13). Under basic conditions (e.g., NaH, K₂CO₃), this position deprotonates first, leading to preferential alkylation or acylation at the ring nitrogen.
-
6-Chloro Substituent: A valuable handle for late-stage diversification (e.g., Suzuki-Miyaura coupling) but potentially reactive under aggressive Pd-catalyzed conditions.
The Regioselectivity Challenge
Direct functionalization often yields a mixture of N-ring functionalized (thermodynamic) and exocyclic-N functionalized products.
-
Electrophiles (E⁺): Alkyl halides prefer the Ring N (N1/N3). Acyl chlorides/anhydrides often react at both sites, forming bis-acylated species.
-
Solution: To target the exocyclic amine, we employ two primary strategies:
-
Transient Protection/Selective Hydrolysis: Bis-acylation followed by mild hydrolysis of the labile ring-amide.
-
Chemoselective Catalysis: Palladium-catalyzed cross-coupling (Buchwald-Hartwig) which favors the primary amine over the indole-like ring nitrogen.
-
Decision Tree & Workflow
The following diagram outlines the logical flow for selecting the correct protocol based on the desired derivative.
Figure 1: Strategic decision tree for regioselective functionalization.
Detailed Protocols
Protocol A: Selective Amidation (The "Bis-Acylation" Strategy)
Objective: Synthesize amides (R-CO-NH-) at the 2-position. Mechanism: The reaction with acyl chlorides or anhydrides typically occurs faster at the Ring N, or at both positions. However, the N-acyl bond on the imidazole ring is electronically destabilized and hydrolyzes much faster than the exocyclic amide.
Materials:
-
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine (1.0 eq)
-
Acid Anhydride or Acyl Chloride (2.5 eq)
-
Pyridine (solvent/base) or DMAP (0.1 eq) in DCM
-
Methanol (for hydrolysis step)
-
Potassium Carbonate (K₂CO₃)[1]
Step-by-Step:
-
Acylation: Dissolve the starting amine in anhydrous pyridine (0.2 M).
-
Add the acid anhydride (2.5 eq) and catalytic DMAP (0.1 eq).
-
Heat to 60°C for 4–6 hours. Monitoring: LCMS will likely show the Bis-Acylated mass [M + 2(Acyl) - H]⁺.
-
Workup: Concentrate the reaction mixture to remove pyridine.
-
Selective Hydrolysis: Redissolve the crude residue in Methanol/THF (1:1).
-
Add aqueous K₂CO₃ (2.0 eq) and stir at room temperature for 1–2 hours.
-
Note: This selectively cleaves the Ring-N-acyl group while leaving the Exocyclic-N-acyl group intact.
-
-
Isolation: Neutralize with 1N HCl to pH 7. The product often precipitates. Filter, wash with water and Et₂O.
Self-Validation:
-
Success Indicator: LCMS shift from Bis-Acyl mass back to Mono-Acyl mass.
-
NMR Check: Disappearance of one acyl signal; reappearance of the broad NH singlets (one amide NH, one ring NH).
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Objective: Install an aryl group on the exocyclic amine (Ar-NH-). Challenge: Preventing coupling at the 6-Cl position. Solution: Use BrettPhos or XantPhos ligands which are highly selective for primary amines over aryl chlorides. Use an Aryl Bromide or Iodide as the coupling partner (more reactive than the 6-Cl on the scaffold).
Materials:
-
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine (1.0 eq)
-
Aryl Bromide (Ar-Br) (1.2 eq)
-
Catalyst: Pd₂(dba)₃ (0.05 eq) or Pd(OAc)₂
-
Ligand: BrettPhos (0.1 eq) (Preferred for primary amines)
-
Base: Cs₂CO₃ (2.0 eq) or NaOtBu (use with caution, can be too strong)
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, degassed)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.
-
Loading: Add the imidazopyridine (1.0 eq), Aryl Bromide (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (5 mol%), and BrettPhos (10 mol%).
-
Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M).
-
Reaction: Seal and heat to 90–100°C for 12–16 hours.
-
Critical Control: Do not exceed 110°C to minimize oxidative addition into the 6-C-Cl bond.
-
-
Workup: Filter through a Celite pad (elute with EtOAc). Concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Quantitative Data Expectations:
| Partner (Ar-Br) | Ligand | Temp (°C) | Yield (%) | Selectivity (2-N vs 6-Cl) |
| Phenyl bromide | BrettPhos | 90 | 78% | >20:1 |
| 4-OMe-Ph-Br | XantPhos | 100 | 65% | >15:1 |
| 3-Pyridine-Br | BrettPhos | 90 | 72% | >20:1 |
Protocol C: Urea Formation
Objective: Synthesis of Urea derivatives (R-NH-CO-NH-).
Step-by-Step:
-
Dissolve amine in anhydrous THF/DMF (4:1).
-
Add Isocyanate (R-NCO) (1.1 eq) dropwise at 0°C.
-
Allow to warm to RT. Stir for 4 hours.
-
Quench: Add water. The urea product is often insoluble and precipitates.
-
Purification: Filtration and washing with Et₂O is usually sufficient.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Solubility | Rigid heterocyclic scaffold | Use polar aprotic solvents (DMF, DMAc) or microwave heating to improve dissolution. |
| Regio-scrambling | Reaction at Ring N (N1/N3) | Protect Ring N: Pre-treat with Boc₂O (1.0 eq) to form the tert-butyl carbamate at the ring nitrogen before functionalizing the exocyclic amine. Deprotect with TFA later. |
| 6-Cl Loss | Pd-catalyzed dechlorination | Lower reaction temperature (<100°C). Switch to Pd(OAc)₂/XantPhos. Ensure Ar-Br is used (not Ar-Cl). |
| No Reaction | Low nucleophilicity of 2-NH₂ | Use LiHMDS (2.0 eq) to deprotonate the amine in situ before adding the electrophile (for non-Pd reactions). |
References
-
Regioselective Functionalization of 2-Amino-imidazopyridines
- Use of bis-acylation/hydrolysis str
- Source: Journal of Medicinal Chemistry, "Optimization of Imidazo[4,5-b]pyridine-based Kinase Inhibitors".
-
Buchwald-Hartwig Coupling on Heterocyclic Amines
-
BrettPhos ligand utility for primary amine arylation.[2]
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination".
-
-
Synthesis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine derivatives
- Protocols for handling the 6-chloro handle vs amine.
- Source: Bioorganic & Medicinal Chemistry, "Synthesis and Biological Activities of Novel 1H-Imidazo[4,5-b]pyridine Deriv
-
General Reactivity of Imidazo[4,5-b]pyridines
- Review of tautomerism and alkyl
- Source: Russian Chemical Reviews, "Imidazo[4,5-b]pyridines".
Sources
Application Note: Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridin-2-amine Derivatives
Abstract
The imidazo[4,5-b]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere of purines and a core pharmacophore in numerous kinase inhibitors, antiviral agents, and anticancer therapeutics. This Application Note details an optimized, high-throughput microwave-assisted protocol for the synthesis of imidazo[4,5-b]pyridin-2-amine derivatives. By leveraging the dielectric heating properties of polar solvents, this method reduces reaction times from hours (thermal reflux) to minutes while significantly suppressing the formation of oxidative byproducts. Two distinct protocols are provided: a direct cyclization using cyanogen bromide (Method A) and a "green" alternative utilizing S-methylisothiourea (Method B).
Introduction & Biological Relevance
The 1H-imidazo[4,5-b]pyridine-2-amine moiety is structurally analogous to adenine, allowing it to interact effectively with ATP-binding pockets of enzymes. Derivatives of this scaffold have demonstrated potent activity against:
-
Aurora Kinases: Critical targets in oncology.
-
GABA Receptors: Modulation for anxiolytic effects.
-
Viruses: Specifically as non-nucleoside inhibitors of viral polymerases.
Conventional synthesis often involves the fusion of 2,3-diaminopyridine with urea or thiourea at high temperatures (>180°C) or the use of toxic reagents like cyanogen bromide under prolonged reflux. These methods suffer from poor atom economy, thermal degradation of sensitive substituents, and difficult workups. Microwave-assisted organic synthesis (MAOS) overcomes these limitations by providing uniform internal heating, enabling rapid access to the guanidine intermediate required for cyclization.
Mechanistic Insight
The formation of the 2-amino-imidazo[4,5-b]pyridine core proceeds via a nucleophilic attack of the diamine on the electrophilic carbon of the cyclizing agent.
Reaction Mechanism Diagram
The following diagram illustrates the pathway using Cyanogen Bromide (CNBr), highlighting the critical guanidine intermediate.
Figure 1: Mechanistic pathway for the cyclization of 2,3-diaminopyridine with cyanogen bromide.
Experimental Protocols
Method A: Direct Cyclization with Cyanogen Bromide (High Yield)
This method is preferred for generating the free amine with high purity.
Safety Warning: Cyanogen bromide (CNBr) is highly toxic and volatile. All microwave reactions must be performed in sealed vessels rated for high pressure. Load vessels in a fume hood.
Materials
-
Substrate: 2,3-Diaminopyridine (1.0 equiv)
-
Reagent: Cyanogen Bromide (1.1 equiv)
-
Solvent: Ethanol/Water (1:1 v/v) or Acetonitrile
-
Vessel: 10 mL or 30 mL Microwave Process Vial (Borosilicate glass)
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave vial, dissolve 2,3-diaminopyridine (109 mg, 1.0 mmol) in 4 mL of EtOH:H₂O (1:1).
-
Addition: Carefully add Cyanogen Bromide (116 mg, 1.1 mmol). Note: The reaction is exothermic; cool in an ice bath if scaling up.
-
Sealing: Cap the vial with a PTFE-lined septum cap.
-
Microwave Irradiation:
-
Temperature: 100°C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Workup:
-
Allow the vial to cool to 50°C before opening.
-
Neutralize the hydrobromide salt by adding saturated aqueous NaHCO₃ (approx. 2 mL) until pH ~8.
-
A precipitate will form. Cool in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification: Filter the solid, wash with cold water (2 x 5 mL) and diethyl ether (1 x 5 mL). Dry under vacuum.
Method B: Green Synthesis with S-Methylisothiourea (Alternative)
Avoids CNBr; utilizes a sulfur-based leaving group.
Step-by-Step Procedure
-
Preparation: Mix 2,3-diaminopyridine (1.0 mmol) and S-methylisothiourea sulfate (1.0 mmol) in 3 mL of water.
-
Irradiation: Heat at 120°C for 20 minutes in the microwave.
-
Workup: The reaction releases methanethiol (MeSH) which is trapped in the sealed vessel. Open the vessel in a well-ventilated fume hood.
-
Isolation: The product often precipitates directly upon cooling. Filter and wash with water.
Optimization Data & Validation
The following data summarizes the optimization of reaction parameters for Method A (CNBr), demonstrating the efficiency of the microwave protocol compared to conventional heating.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temp (°C) | Time | Yield (%) | Purity (HPLC) |
| 1 | Ethanol (Reflux) | 78 | 4 hours | 65% | 88% |
| 2 | H₂O (Reflux) | 100 | 6 hours | 58% | 85% |
| 3 | EtOH:H₂O (1:1) (MW) | 100 | 10 min | 92% | >98% |
| 4 | Acetonitrile (MW) | 120 | 10 min | 85% | 95% |
| 5 | DMF (MW) | 150 | 5 min | 70% | 90%* |
*Note: High temperatures in DMF led to partial degradation and difficult solvent removal.
Experimental Workflow Diagram
Figure 2: Standard operating procedure workflow for microwave synthesis.
Troubleshooting & Expert Tips
-
Regioselectivity: While 2,3-diaminopyridine is symmetric regarding the amine reactivity towards CNBr, substituted diamines (e.g., 5-bromo-2,3-diaminopyridine) may yield regioisomers. However, cyclization to the imidazole ring usually occurs rapidly, and the tautomeric nature of the 2-amino product often renders the regioisomer distinction irrelevant unless N-alkylated.
-
Pressure Management: The reaction with CNBr does not generate significant gas, but the solvent vapor pressure at 100°C is significant. Ensure the vessel is filled to no more than 60% capacity.
-
Color Changes: The reaction mixture typically turns from pale yellow to clear/amber. A dark brown/black color indicates oxidative decomposition, usually due to excessive temperature (>140°C).
References
-
Review of Imidazo[4,5-b]pyridine Synthesis: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. National Institutes of Health (PMC). [Link]
-
Microwave-Assisted Heterocycle Synthesis: Microwave-Assisted Synthesis of Nitrogen Heterocycles. Frontiers in Chemistry. [Link]
-
Synthesis of 2-Amino-imidazopyridines: Synthesis of 2-amino-imidazo[4,5-b]pyridines via SNAr. Royal Society of Chemistry (RSC). [Link]
-
Green Chemistry Approaches: Eco-friendly Synthesis of Imidazo[4,5-b]pyridine Derivatives. ResearchGate. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine. It addresses common challenges and offers practical, field-proven solutions to optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the 1H-imidazo[4,5-b]pyridine core?
A1: The most prevalent and established method involves the cyclization of a substituted 2,3-diaminopyridine precursor.[1] This typically involves condensation with a one-carbon electrophile. Common reagents for this cyclization include cyanogen bromide (CNBr) to install the 2-amino group, or formic acid followed by subsequent amination steps.[2] Another advanced approach is the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by an in situ cyclization, which offers a facile route to N1- and C2-substituted products.[3][4]
Q2: What is the most common and commercially accessible starting material for this specific target molecule?
A2: A common and logical precursor is 2,3-diamino-5-chloropyridine. This starting material possesses the necessary diamine functionality correctly positioned for the imidazole ring formation and already has the required chlorine atom at the desired position on the pyridine ring. Alternative routes may begin from 2-chloro-3-nitropyridine derivatives, which require a nitro group reduction step to form the diamine intermediate.[5][6][7]
Q3: Why can regioselectivity be a concern in related imidazo[4,5-b]pyridine syntheses?
A3: Regioisomer formation is a significant challenge when dealing with unsymmetrical 2,3-diaminopyridine precursors, especially during N-alkylation or substitution reactions on the imidazole ring.[1][8] The reaction can occur at different nitrogen atoms within the heterocyclic system, leading to a mixture of isomers that are often difficult to separate due to their similar physicochemical properties.[1] For the synthesis of the unsubstituted title compound, this is less of an issue, but it becomes critical when planning subsequent derivatization steps.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Persistently Low Yield of Crude Product (<40%)
Q: My overall yield after cyclization is very low. TLC analysis shows a complex mixture of spots with some starting material remaining. What are the likely causes and how can I fix this?
A: Low yield is a multifaceted problem often stemming from incomplete reaction, suboptimal conditions, or degradation. Let's break down the possibilities.
Possible Cause A: Inefficient Cyclization
The cyclization of the diaminopyridine with an electrophile like cyanogen bromide is a condensation reaction that eliminates water or other small molecules.[9] If this equilibrium is not effectively driven towards the product, the reaction will stall.
-
Expert Recommendation:
-
Ensure Anhydrous Conditions: Moisture can hydrolyze the electrophile (e.g., CNBr) and inhibit the reaction. Use oven-dried glassware and anhydrous solvents.
-
Optimize Solvent: Solvents like ethanol or methanol are commonly used. If solubility is an issue, a co-solvent system or a higher boiling point solvent like n-butanol could be explored to increase reaction temperature.
-
Control Stoichiometry: While a slight excess (1.05-1.1 equivalents) of the cyclizing agent is common, a large excess can lead to side reactions. Ensure your starting diamine is of high purity, as impurities can consume the reagent.
-
Possible Cause B: Degradation of Starting Material or Product
2,3-Diaminopyridines can be sensitive to air and light, leading to oxidative decomposition and the formation of colored impurities. The product itself may also have limited stability under prolonged heating or harsh pH conditions.
-
Expert Recommendation:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich diamine starting material.[10]
-
Monitor Reaction Time: Over-refluxing can lead to degradation. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.[1][2] Once the starting material is consumed, proceed with the work-up.
-
Controlled Neutralization: During work-up, neutralization should be performed carefully, often in an ice bath, to control the exothermic reaction and avoid pH-induced degradation.[2]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Issue 2: Product Purity is Poor After Initial Isolation
Q: I've isolated a solid, but NMR analysis shows significant impurities. How can I effectively purify 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine?
A: The product's amphoteric nature and potential for strong intermolecular interactions can make purification challenging.
Possible Cause A: Residual Salts from Work-up
If neutralization is performed with bases like NaOH or K₂CO₃, inorganic salts can precipitate with your product, especially if the final volume is low.
-
Expert Recommendation:
-
Thorough Washing: After collecting the crude product by filtration, wash the solid thoroughly with cold deionized water to remove residual inorganic salts.[2]
-
Solvent Trituration: Suspend the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether, ethyl acetate). Stir for 30-60 minutes, then filter to obtain a cleaner solid.
-
Possible Cause B: Formation of N-Oxide
The pyridine nitrogen is susceptible to oxidation, especially if any oxidative reagents or conditions are inadvertently introduced, leading to the formation of an N-oxide by-product.[9]
-
Expert Recommendation:
-
Prevention: As mentioned previously, using an inert atmosphere is the best preventative measure.[10]
-
Purification Strategy: N-oxides are significantly more polar than the parent compound. They can often be separated by silica gel column chromatography. A gradient elution starting with a less polar solvent system (e.g., DCM/Methanol) and gradually increasing the polarity should allow for separation.
-
Possible Cause C: Co-precipitation of Starting Material
The starting diaminopyridine may have similar solubility characteristics to the product, causing it to co-precipitate during work-up.
-
Expert Recommendation:
-
Recrystallization: This is often the most effective method for removing closely related impurities.[2] The key is to find a suitable solvent or solvent system. Hot ethanol is frequently a good starting point.[2] The goal is to dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly, promoting the formation of pure crystals.
-
Activated Charcoal: If the crude product or recrystallization solution is highly colored, it may indicate the presence of persistent, likely polymeric, impurities. Adding a small amount of activated charcoal to the hot solution before filtering can help adsorb these colored materials.[2]
-
Optimized Reaction Conditions
The following table summarizes generally optimized conditions for the key cyclization step. Researchers should perform their own optimizations based on their specific setup and substrate purity.
| Parameter | Recommended Condition | Rationale & Reference |
| Starting Material | 2,3-diamino-5-chloropyridine | Direct precursor with correct functionalities. |
| Cyclizing Agent | Cyanogen Bromide (CNBr) | Efficiently provides the C2-amino functionality. |
| Stoichiometry | 1.0 - 1.1 equivalents of CNBr | A slight excess drives the reaction without promoting significant side product formation. |
| Solvent | Anhydrous Ethanol or Methanol | Good solubility for reactants and facilitates reflux conditions.[9] |
| Temperature | Reflux (e.g., ~78 °C for Ethanol) | Provides sufficient thermal energy for the condensation and cyclization to occur.[2][9] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of the electron-rich diaminopyridine.[10] |
| Reaction Time | 4-8 hours (Monitor by TLC) | Balances reaction completion with minimizing product degradation.[2] |
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
This protocol describes the cyclization of 2,3-diamino-5-chloropyridine using cyanogen bromide.
Core Synthetic Pathway
Caption: General workflow for the synthesis of the target molecule.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-diamino-5-chloropyridine (e.g., 5.0 g, 34.6 mmol).
-
Solvent Addition: Add 100 mL of anhydrous ethanol to the flask. Stir the suspension.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Addition: In a separate flask, carefully dissolve cyanogen bromide (e.g., 3.84 g, 36.3 mmol, 1.05 equiv.) in 50 mL of anhydrous ethanol. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Add the cyanogen bromide solution dropwise to the stirred suspension of the diaminopyridine at room temperature over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol mobile phase) to confirm the consumption of the starting material.
-
Work-up - Cooling & Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. Cool the mixture further in an ice bath and carefully neutralize the acidic solution to a pH of approximately 7-8 with a concentrated aqueous ammonium hydroxide solution.
-
Precipitation and Filtration: The neutralized solution will yield a precipitate. Allow it to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with two portions of cold deionized water (2x 25 mL) and then with a small amount of cold ethanol (1x 15 mL) to remove residual salts and impurities.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude, air-dried solid to a clean Erlenmeyer flask. Add a minimum amount of hot ethanol (or another suitable solvent) while stirring and gently heating until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal (if used) and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to a constant weight.
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Li, Q., et al. (2025, May 12). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. PMC. Retrieved from [Link]
-
Guzman-Martinez, A., et al. (2018). Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2. Organic Process Research & Development, 22(3), 349-357. Retrieved from [Link]
-
Sharma, V., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1726-1801. Retrieved from [Link]
-
Mexpain, C., et al. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank. Retrieved from [Link]
-
Glavač, N., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(11), 3349. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Retrieved from [Link]
-
Břetislav, S., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 494-504. Retrieved from [Link]
-
Vaskevych, R., et al. (2021). Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. Journal of Organic and Pharmaceutical Chemistry, 19(1), 28-34. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Retrieved from [Link]
-
Nayyar, A., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 129. Retrieved from [Link]
-
Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764-1767. Retrieved from [Link]
-
Tanga, M. J., et al. (2002). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. ARKIVOC, 2002(10), 90-96. Retrieved from [Link]
-
N'Guessan, A. D., et al. (2023). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. IUCrData, 8(1). Retrieved from [Link]
-
Grivas, S., et al. (2025, August 9). Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. ResearchGate. Retrieved from [Link]
-
El Kihel, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3209. Retrieved from [Link]
-
Stanovnik, B., et al. (2005). PREPARATION OF 1-ALKYL-2-ARYL-1H-IMIDAZO[4,5-b]PYRIDINES FROM 2-ALKYLAMINO-3-AMINOPYRIDINES AND AROMATIC ALDEHYDES USING AIR. HETEROCYCLES, 65(9), 2189. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 4. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Troubleshooting Solubility of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine in DMSO
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine in DMSO. Why is this compound so challenging to work with?
A1: The solubility challenges with this compound are rooted in its molecular structure. The imidazo[4,5-b]pyridine core is a planar, heterocyclic system capable of strong intermolecular hydrogen bonding and π-π stacking interactions. These forces create a highly stable crystal lattice structure. A significant amount of energy is required to break down this lattice and allow the individual molecules to be solvated by DMSO. Introducing polar functional groups can sometimes increase solubility by reducing lipophilicity, but this effect can be counteracted by an increase in crystal lattice energy due to these strong intermolecular contacts.[1] Therefore, despite DMSO being a powerful polar aprotic solvent, compounds like this, often colloquially referred to as "brick dust," can resist dissolution.
Q2: My DMSO is from a previously opened bottle stored on the bench. Could this be the source of the problem?
A2: Yes, this is a very common and often overlooked cause of solubility issues. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Even small amounts of water contamination can significantly decrease the solubility of many organic compounds.[3][4] This is because water and DMSO form strong hydrogen-bonded complexes (specifically, a 1:2 DMSO:water molar ratio creates a highly structured mixture), which makes it more difficult for the solvent to form a cavity to accommodate the solute molecules.[2][5] This effect is synergistic with other factors, like freeze-thaw cycles, further promoting precipitation.[3][4][6] For best results, always use a fresh bottle of high-purity, anhydrous DMSO or use DMSO that has been properly stored to prevent water absorption.
Q3: I have vortexed my solution for several minutes, but solid particles remain. What is the next logical step?
A3: If vigorous vortexing is insufficient, the next step is to introduce more energy into the system using sonication.[7] An ultrasonic bath uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates localized high-energy jets and shockwaves that physically break apart the compound's crystal lattice, facilitating its interaction with the solvent.[6] Sonication is a highly effective method for dissolving stubborn compounds and can even be used to re-dissolve compounds that have precipitated out of solution.[3][4][8]
Q4: Is it safe to heat the DMSO solution to aid dissolution? What are the limits?
A4: Gentle warming can be an effective tool, but it must be approached with caution.[9] High temperatures can degrade not only your target compound but also the DMSO solvent itself.[10][11] We recommend using a water bath set to a low temperature, typically between 30-40°C, for a short duration while continuing to mix or stir the solution.[9] It is critical to consult any available stability data for your specific compound. DMSO itself begins to decompose at its boiling point (189°C), but this can be catalyzed by acids or bases at lower temperatures.[12]
Q5: How can I be certain my compound is fully dissolved and not just a very fine suspension that is invisible to the naked eye?
A5: Visual inspection against a bright light is the first and most immediate check. A true solution will be perfectly clear and free of any Tyndall effect (light scattering). However, for applications where concentration accuracy is critical, such as in high-throughput screening or quantitative biology, visual inspection is insufficient.
To definitively determine the concentration of a saturated solution, you must separate the liquid phase from any undissolved solid and then analyze the liquid.[13] This typically involves:
-
Phase Separation: Centrifuging the sample at high speed and carefully collecting the supernatant, or filtering the solution through a chemically compatible filter (e.g., PTFE).
-
Quantitative Analysis: Analyzing the concentration of the compound in the supernatant/filtrate using a validated analytical technique like HPLC-UV or HPLC-MS.[13][14]
Q6: I successfully dissolved the compound, but it precipitated after I froze and thawed the stock solution. Why did this happen and how can I prevent it?
A6: This is a common phenomenon related to the formation of a supersaturated solution. Amorphous or less stable crystalline forms of a compound often have higher initial solubility than the most thermodynamically stable crystal form.[2] During a freeze-thaw cycle, the solvent's crystallization can provide the energy and nucleation sites needed for the dissolved compound to crash out into its more stable, less soluble form.[2][6] The presence of absorbed water can further enhance this precipitation.[3][4]
The best practice to avoid this is to aliquot your freshly prepared, clear stock solution into smaller, single-use volumes.[7] This minimizes the number of freeze-thaw cycles the main stock undergoes, preserving its integrity.
Data Summary Table
This table summarizes key properties of DMSO relevant to its use as a solvent in your experiments.
| Property | Value | Significance for Experimental Work |
| Formula | (CH₃)₂SO | A polar aprotic solvent capable of dissolving a wide range of compounds.[9] |
| Molecular Weight | 78.13 g/mol | Used for molarity calculations.[12] |
| Boiling Point | 189 °C (372 °F) | Low volatility at room temperature, but can decompose if overheated.[9][12] |
| Freezing Point | 18.5 °C (65.3 °F) | May solidify in a cool room; must be fully thawed before use.[10][12] |
| Key Characteristic | Hygroscopic | Readily absorbs water from the air, which can drastically reduce its solvating power for some compounds.[2] |
Experimental Protocols & Workflows
Protocol 1: Standard Method for Preparing a Stock Solution
This protocol outlines the standard procedure for dissolving 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine in DMSO.
Materials:
-
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine (powder form)
-
Anhydrous, high-purity DMSO (newly opened or properly stored bottle)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and micropipettes
-
Vortex mixer
Procedure:
-
Preparation: Ensure the compound powder and the sealed container of anhydrous DMSO are at ambient room temperature.
-
Weighing: Accurately weigh the desired mass of the compound directly into a sterile vial.
-
Solvent Addition: Using a calibrated micropipette with a clean, dry tip, add the calculated volume of anhydrous DMSO directly to the vial containing the powder.[7]
-
Initial Mixing: Securely cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Carefully inspect the solution against a light source for any undissolved particulate matter. If the solution is perfectly clear, proceed to storage. If not, proceed to Protocol 2.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store appropriately as per the compound's data sheet (typically at -20°C or -80°C).
Protocol 2: Troubleshooting with Sonication and Gentle Heat
Use this protocol if the standard method fails to achieve complete dissolution.
Procedure:
-
Sonication: Place the securely capped vial from Protocol 1 into a sonicator water bath. Sonicate for 15-30 minute intervals.[7] After each interval, visually inspect the solution.
-
Gentle Warming (if necessary): If sonication alone is not sufficient, move the vial to a water bath set to 30-40°C.[9] Incubate for 10-15 minutes, ensuring the vial is securely capped. Intermittently vortex the solution during this time.
-
Final Inspection: After the troubleshooting steps, allow the solution to return to room temperature. Perform a final, thorough visual inspection to ensure it is clear and free of any precipitate.[9]
-
Storage: Once confirmed to be fully dissolved, immediately aliquot and store as described in Protocol 1.
Visualized Workflows
Dissolution Workflow
The following diagram illustrates the standard workflow for dissolving the compound.
Caption: Standard workflow for dissolving compounds in DMSO.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting solubility issues.
Caption: Decision tree for troubleshooting solubility problems.
References
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]
-
Ingenta Connect. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. [Link]
-
Various Authors. (n.d.). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. MDPI. [Link]
-
Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]
-
Perry, B. M., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(9), 958–961. [Link]
-
Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Metabolism, 12(7), 679-692. [Link]
-
KRIER, F., & ROUSSEAU, A. (2022). Developing and Validating Dissolution Procedures. LCGC International. [Link]
-
Gaylord Chemical. (n.d.). DMSO Physical Properties. [Link]
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
C&EN. (2020). Dimethyl sulfoxide poses decomposition danger. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. ziath.com [ziath.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ziath.com [ziath.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. High Throughput Sonication: Evaluation for Compound Solubilizatio...: Ingenta Connect [ingentaconnect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gchemglobal.com [gchemglobal.com]
- 11. Dimethyl sulfoxide poses decomposition danger [chemycal.com]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
[1]
Case ID: PUR-23612 Compound: 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine CAS: 23612-32-0 Molecular Formula: C6H5ClN4 Support Level: Tier 3 (Senior Application Scientist)[1]
Introduction: The "Sticky" Heterocycle
Welcome to the technical support center. You are likely here because 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine is behaving like a "brick" in your flask—refusing to dissolve in standard organic solvents, streaking on silica gel, or retaining a persistent pink/brown hue despite multiple columns.
This scaffold is a critical intermediate in kinase inhibitor discovery. Its purification difficulty stems from its amphoteric nature and planar stacking interactions .[1] It possesses a basic pyridine nitrogen, an acidic imidazole proton (
Module 1: Solubility & Dissolution (The Pre-requisite)
User Complaint: "I cannot get the solid to dissolve in DCM or EtOAc for loading. It’s only soluble in DMSO, which ruins my flash loading."
Root Cause Analysis:
This molecule has a high crystal lattice energy due to intermolecular Hydrogen bonding (donor:
Troubleshooting Protocol: The "pH-Switch" Dissolution
Do not rely on heat alone.[1] You must disrupt the H-bond network using pH manipulation.
| Solvent System | Solubility Rating | Application |
| DCM/MeOH (9:1) | Low/Moderate | Standard extraction (often insufficient).[1] |
| THF | Moderate | Good for reactions, poor for loading. |
| DMSO/DMF | High | Avoid for flash (causes band broadening).[1] |
| AcOH (Glacial) | High | Recommended for loading (protonates basic sites). |
The "Dry-Load" Solution:
-
Dissolve your crude material in a minimum amount of THF/Acetic Acid (4:1) or pure MeOH .
-
Add Celite (diatomaceous earth) or amine-functionalized silica to the flask (ratio 1:2 w/w).
-
Concentrate to dryness on a rotovap.
-
Load the resulting free-flowing powder into a solid loader cartridge.
-
Why this works: It bypasses the solubility limit of your mobile phase and prevents the "crashing out" of the compound at the top of the column.
-
Module 2: Chromatography Challenges (The Core)
User Complaint: "The compound streaks from fraction 5 to 50 on silica gel. I lose 40% of my mass."
Root Cause Analysis:
The basic pyridine nitrogen and the exocyclic amine interact strongly with the acidic silanol groups (
Decision Tree: Selecting the Right Stationary Phase
Caption: Logic flow for selecting stationary phases based on TLC behavior. Standard silica is rarely sufficient for amino-imidazopyridines.
Protocol: The "Basified" Mobile Phase
If you must use Normal Phase silica:
-
Pre-treat the column: Flush the silica column with 3 column volumes (CV) of DCM containing 1% Triethylamine (TEA) . This neutralizes the acidic silanols before your compound touches them.
-
Eluent: Run a gradient of DCM to DCM:MeOH:NH4OH (90:9:1).
-
Note: The ammonium hydroxide (
) competes for the silanol sites more effectively than your product, tightening the peak shape.
-
Module 3: Synthesis Impurities & Work-up (The "Pink" Solid)
User Complaint: "My product is pink/brown. NMR is clean, but the color persists."
Root Cause Analysis: The synthesis typically involves the cyclization of 2,3-diamino-5-chloropyridine with cyanogen bromide (BrCN).[1]
-
Pink Color: Oxidation of trace unreacted diamine precursor. Amino-pyridines are notorious for air-oxidation into quinoidal species (highly colored even at ppm levels).
-
Regioisomers: While 2-amine formation is usually symmetric, alkylation steps can produce N1 vs. N3 isomers.[1]
Workflow: Chemical Scavenging & Recrystallization
Caption: Origin of colorimetric impurities and the purification step required to remove them.
Protocol: The "Charcoal Polish"
Column chromatography often fails to remove the colored trace impurities because they co-elute.
-
Dissolve the crude solid in boiling Ethanol (EtOH) .
-
Add Activated Charcoal (10% by weight).
-
Stir at reflux for 15 minutes.
-
Filter hot through a Celite pad (pre-warmed funnel to prevent crystallization in the stem).
-
Cool the filtrate slowly to
. The product should crystallize as off-white needles, leaving the colored impurities in the mother liquor [1].
Module 4: QC & Analytical HPLC
User Complaint: "The peaks are broad and split in LCMS."
Solution: You are likely operating at a neutral pH where the molecule is rapidly exchanging protons (tautomerization between the imidazole NH and pyridine N). You must "lock" the protonation state.
Recommended Method:
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) OR 10mM Ammonium Bicarbonate (pH ~10).
-
Why: Low pH protonates all basic sites (good solubility, sharp peaks). High pH keeps it neutral (better retention on C18). Avoid neutral water/MeCN gradients.
-
-
Detection: UV at 254 nm (aromatic) and 300 nm (conjugated system).
References
-
BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine. Retrieved from
-
PubChem. (2025).[3] 1H-imidazo[4,5-b]pyridine Compound Summary. National Library of Medicine. Retrieved from
-
Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[4] Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation. Organic Letters, 14(7), 1761-1767. Retrieved from
-
Meanwell, N. A., et al. (1992). Inhibitors of blood platelet cAMP phosphodiesterase.[5] 3. 1,3-Dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives. Journal of Medicinal Chemistry, 35(14). Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 5. Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Technical Support Center: Optimizing Cyclization Steps for Imidazo[4,5-b]pyridine Formation
Welcome to the technical support center dedicated to the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crucial cyclization step. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your reaction yields and product purity.
Introduction to Imidazo[4,5-b]pyridine Synthesis
The imidazo[4,5-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized as a purine isostere and found in numerous biologically active compounds.[1] Its synthesis, while conceptually straightforward, often presents practical challenges that can impede research and development timelines. The most prevalent synthetic route involves the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or an aldehyde, followed by cyclization.[2][3] This guide will focus on troubleshooting and optimizing this key cyclization step.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.
Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product
Question: My condensation reaction between 2,3-diaminopyridine and an aldehyde/carboxylic acid is resulting in a low yield. What are the common causes, and how can I improve it?
Answer: Low yields in this synthesis can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.[4]
-
Incomplete Reaction: The reaction may not have reached completion. For condensations involving aldehydes, oxidative conditions are often necessary for the cyclization and subsequent aromatization to the imidazo[4,5-b]pyridine core. While atmospheric oxygen can facilitate this, it is often slow. Consider employing a mild oxidizing agent.[5]
-
Sub-optimal pH: The reaction pH is a critical parameter. Condensations with carboxylic acids typically require acidic conditions to proceed efficiently.[5] When using a carboxylic acid equivalent like an orthoester, a catalytic amount of acid can be beneficial.[5]
-
Ineffective Water Removal: The condensation reaction liberates water, which can inhibit the reaction equilibrium. For high-temperature reactions, a Dean-Stark trap is an effective tool for water removal. In other setups, the use of a compatible drying agent may be advantageous.[5]
-
Side Reactions: Unwanted side reactions can consume your starting materials. These can include N-oxide formation or other undesired pathways.[5]
-
Purification Losses: Significant product loss can occur during the workup and purification stages. It is crucial to optimize your extraction and chromatography conditions for your specific derivative.[5][6]
Issue 2: Incomplete Cyclization to the Imidazole Ring
Question: I am isolating the intermediate from the condensation of 2,3-diaminopyridine with my reaction partner, but the final cyclization to the imidazo[4,5-b]pyridine is not proceeding. How can I drive the reaction to completion?
Answer: Incomplete cyclization is a common hurdle, often leading to the isolation of a stable intermediate. Here are some strategies to promote the final ring-closing step:
-
Thermal Energy: Many cyclization reactions require a significant energy input. Increasing the reaction temperature or switching to a higher-boiling solvent can be effective. Refluxing in a suitable solvent is a common and often successful strategy.[5]
-
Dehydration: As the cyclization is a condensation reaction that eliminates a water molecule, ensuring its removal can shift the equilibrium towards the desired product.[5]
-
Catalysis: The use of an appropriate catalyst can facilitate the cyclization. For instance, ytterbium triflate has been shown to be an effective catalyst in some imidazo[4,5-c]pyridine syntheses, a principle that can be applied here.[2]
Issue 3: Formation of N-oxide Side Products
Question: I am observing a significant amount of a side product that I suspect is an N-oxide. How can I prevent its formation, and what should I do if it has already formed?
Answer: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, leading to the formation of an N-oxide, particularly under oxidative conditions.[5]
Prevention:
-
Control of Oxidants: If your synthesis involves an oxidative step, carefully control the stoichiometry and strength of the oxidizing agent. Using milder oxidants or carefully managing reaction conditions (e.g., temperature, reaction time) can minimize N-oxide formation.[5]
Remediation:
-
Reduction of the N-oxide: If the N-oxide has already formed, it can often be reduced back to the target imidazo[4,5-b]pyridine.
Issue 4: Formation of Multiple Regioisomers Upon N-Alkylation
Question: I am attempting to alkylate my imidazo[4,5-b]pyridine, but I am obtaining a mixture of isomers. How can I control the regioselectivity?
Answer: The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that can be alkylated, leading to the formation of regioisomers. The outcome of the alkylation is highly dependent on the reaction conditions.[5] The primary sites for alkylation are the nitrogen atoms in the imidazole ring (N1 and N3) and the pyridine ring (N4).[5]
To control the regioselectivity, consider the following:
-
Choice of Base and Solvent: The combination of base and solvent can significantly influence which nitrogen is deprotonated and subsequently alkylated.
-
Protecting Groups: In some cases, it may be necessary to employ a protecting group strategy to block one or more nitrogen atoms, directing the alkylation to the desired position.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for imidazo[4,5-b]pyridine synthesis?
A1: The most common approach involves the condensation of 2,3-diaminopyridines with various carbonyl compounds.[7] Carboxylic acids, aldehydes, and their derivatives (such as orthoesters) are frequently used.[2]
Q2: Are there alternative synthetic routes to the classical condensation method?
A2: Yes, several other methods have been developed. These include palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, which offers a regioselective route to N1-substituted products.[8][9] Reductive cyclization of nitro-imidazole precursors is another viable strategy.[10]
Q3: How can I purify my imidazo[4,5-b]pyridine product effectively?
A3: Purification of N-heterocycles can be challenging due to their polarity and potential for interaction with silica gel.[6] Flash column chromatography is the most common method.[6] It is crucial to select an appropriate solvent system using thin-layer chromatography (TLC) beforehand, aiming for a retention factor (Rf) of approximately 0.3.[6] In some cases, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can prevent streaking on the silica gel.[6]
Experimental Protocols
Protocol 1: General Procedure for Cyclization of 2,3-Diaminopyridine with an Aldehyde
-
To a solution of 5-bromo-2,3-diaminopyridine (5.31 mmol) in ethanol (40 mL), add the benzaldehyde (5.84 mmol) dropwise.
-
Add a catalytic amount of iodine (0.531 mmol).
-
Bring the solution to reflux with magnetic stirring at 90 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture. The product often precipitates as a solid.
-
Filter the solid and wash it three times with distilled water.
-
Dry the solid in an oven to obtain the desired 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[11]
Protocol 2: Palladium-Catalyzed Synthesis of N1-Substituted Imidazo[4,5-b]pyridines
-
In a reaction vessel, combine the 2-chloro-3-aminopyridine derivative (0.4 mmol), the primary amide (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), and a suitable ligand (e.g., Me₄tBu-XPhos, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous tert-butanol (2 mL, 0.2 M).
-
Add potassium phosphate (K₃PO₄, 2.5 equivalents).
-
Seal the vessel and heat the reaction mixture to reflux (110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N1-substituted imidazo[4,5-b]pyridine.[9][12]
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, sub-optimal pH, water accumulation, side reactions, purification losses. | Increase reaction time/temperature, add a mild oxidant, optimize pH, use a Dean-Stark trap or drying agent, refine purification protocol. |
| Incomplete Cyclization | Insufficient thermal energy, presence of water. | Increase reaction temperature, use a higher-boiling solvent, ensure water removal. |
| N-oxide Formation | Over-oxidation of the pyridine nitrogen. | Use milder oxidants, control stoichiometry, reduce the N-oxide with Raney Ni or PCl₃. |
| Regioisomer Formation | Multiple reactive nitrogen atoms. | Screen different bases and solvents, consider using protecting groups. |
Visualizations
General Reaction Mechanism
Caption: General synthesis of imidazo[4,5-b]pyridines.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem.
- "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem.
- Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1761–1767.
- Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.
- A new synthesis of substituted imidazo[4,5-b]pyridinones by reductive cyclisation of 4-nitro-1H-imidazol. RSC Publishing.
- Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyrazine derivatives. BenchChem.
- Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate.
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. ACS Publications.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI.
- SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds.
- Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry. ACS Publications.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar.
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC.
- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). PMC.
- 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic. ResearchGate.
- Synthesis of Heterocyclic Compounds. ijirset.
- Heterocyclic Compounds Synthesis Guide. PDF. Scribd.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC.
- Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
- Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry.
- Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
- Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters. ACS Publications.
Sources
- 1. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A new synthesis of substituted imidazo[4,5-b]pyridinones by reductive cyclisation of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Minimizing side products in 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine reactions
Technical Support Center: 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine
Welcome to the technical support guide for reactions involving 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize synthetic routes involving this versatile building block. The imidazo[4,5-b]pyridine core is a privileged structure in medicinal chemistry, and successful manipulation of this scaffold is critical for drug discovery programs.[1]
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and side product formations.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield and Competing Side Products in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura or Buchwald-Hartwig amination on the C6-chloro position of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine, but I'm observing low conversion and significant side products. What are the likely causes and how can I optimize the reaction?
Answer: This is a common challenge. The C-Cl bond on the pyridine ring is less reactive than corresponding C-Br or C-I bonds, often requiring more robust catalytic systems to achieve efficient oxidative addition, which is frequently the rate-limiting step.[2][3] Several competing side reactions can occur, primarily hydrodehalogenation (replacement of -Cl with -H) and starting material dimerization.
Root Cause Analysis & Solutions:
-
Catalyst Inactivity/Decomposition: The Pd(0) active catalyst can be deactivated by oxygen.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or high-purity nitrogen). All solvents must be thoroughly degassed prior to use.
-
-
Inefficient Oxidative Addition: The strength of the C-Cl bond requires a highly active catalyst.
-
Solution: Employ modern, electron-rich, and sterically hindered phosphine ligands. Ligands like SPhos, RuPhos, or Me4tBu-XPhos are specifically designed to facilitate the activation of aryl chlorides.[3][4] Using a pre-formed Pd-catalyst (e.g., a G3 or G4 precatalyst) can also improve consistency over generating the active catalyst in situ from sources like Pd(OAc)₂.[3]
-
-
Hydrodehalogenation Side Product: This occurs when the catalytic cycle is intercepted by a hydrogen source (often trace water or the amine/amide itself) before reductive elimination of the desired product can occur.[3]
-
Solution:
-
-
Dimerization of Starting Material: Homocoupling of the starting material or the boronic acid (in Suzuki reactions) can occur, often promoted by oxygen or inefficient transmetalation.[6]
Troubleshooting Workflow for Cross-Coupling Reactions
Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling.
Comparative Table for Suzuki Coupling Conditions
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | XPhos Pd G3 (2 mol%) | Increased activity towards C-Cl bond activation. |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) | Minimizes hydrodehalogenation and potential hydrolysis. |
| Solvent | Toluene/H₂O | Dioxane (anhydrous) | Ensures anhydrous conditions, improving catalyst stability. |
| Atmosphere | Nitrogen blanket | 3x Vacuum/Argon cycles | Rigorously excludes oxygen to prevent side reactions. |
| Yield | <40% | >80% | Significant improvement in desired product formation. |
Issue 2: Formation of Regioisomers during N-Alkylation or N-Arylation
Question: I am trying to perform an N-alkylation or N-arylation on the imidazo[4,5-b]pyridine core, but I am getting a mixture of products. How can I control the regioselectivity?
Answer: The imidazo[4,5-b]pyridine scaffold has multiple nucleophilic nitrogen atoms: the amino group at C2, and the nitrogens within the imidazole ring (N1 and N3). This can lead to the formation of a complex mixture of regioisomers. Controlling the site of reaction is paramount.
Root Cause Analysis & Solutions:
-
Ambident Nucleophilicity: The deprotonated imidazo[4,5-b]pyridine anion is an ambident nucleophile, with reactivity at both N1 and N3. The exocyclic C2-amino group can also compete, especially in arylation reactions.
-
Solution (Alkylation): Regioselectivity in alkylation is highly dependent on the counter-ion, solvent, and alkylating agent.[8][9]
-
Kinetic vs. Thermodynamic Control: Reactions at lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamically more stable isomer.
-
Phase Transfer Catalysis (PTC): Using a solid-liquid PTC system (e.g., K₂CO₃ as base, T-BAB as catalyst in DMF) can provide a degree of control, though mixtures are still common.[9]
-
-
Solution (Protecting Groups): The most reliable method to ensure regioselectivity is to use a protecting group strategy. Protecting the exocyclic amine allows for selective functionalization of the imidazole ring, and vice-versa.
-
-
Chelation Effects in Cross-Coupling: In palladium-catalyzed reactions, the C2-amino group can act as a directing group, potentially leading to undesired C-H activation or complexation that inhibits the desired reaction at the C6-chloro position.[10]
-
Solution: Protection of the C2-amino group (e.g., as a Boc or Pivaloyl amide) can block its coordinating ability, simplifying the reactivity of the molecule and focusing the reaction at the intended C6-Cl site.
-
Diagram of Potential N-Functionalization Sites
Caption: Potential nucleophilic sites on the scaffold.
Issue 3: Hydrolysis of the C6-Chloro Group
Question: During my reaction workup or under certain reaction conditions, I'm observing the formation of 2-amino-1H-imidazo[4,5-b]pyridin-6(7H)-one. How can I prevent this hydrolysis?
Answer: The C6-chloro group, while relatively stable, is on an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SₙAr) by water or hydroxide, particularly under harsh conditions.
Root Cause Analysis & Solutions:
-
Basic Hydrolysis: Strong aqueous bases (like NaOH or KOH) used during workup can promote hydrolysis.
-
Solution: Use milder bases for workup, such as aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Perform extractions quickly and at room temperature or below.
-
-
Acid-Catalyzed Hydrolysis: While less common, strong acidic conditions and high temperatures can also facilitate hydrolysis.[11]
-
Solution: If acidic conditions are required, keep the reaction temperature as low as possible and minimize reaction time. Neutralize the reaction mixture promptly upon completion.
-
-
High Reaction Temperatures in Aqueous Media: Performing reactions in the presence of water at elevated temperatures (e.g., >100 °C) significantly increases the rate of hydrolysis.
-
Solution: Whenever possible, use anhydrous organic solvents. If an aqueous co-solvent is required for a reaction (like some Suzuki couplings), minimize the amount of water and the reaction temperature.[12]
-
Experimental Protocol: Optimized Suzuki Coupling to Minimize Hydrolysis
-
Setup: To a flame-dried round-bottom flask, add 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine (1.0 eq.), the arylboronic acid (1.2 eq.), anhydrous potassium phosphate (K₃PO₄, 2.0 eq.), and the palladium catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).[2]
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 90-100 °C and monitor by LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine. Avoid using strong bases like NaOH.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Title: Synthesis of 2-amino-imidazo[4,5-b]pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis of 2-amino-imidazo[4,5-b]pyridines Source: PubMed URL: [Link]
-
Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Source: RSC Publishing URL: [Link]
-
Title: Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series Source: ACS Omega URL: [Link]
-
Title: Reactivity of 4-Aminopyridine with Halogens and Interhalogens Source: ResearchGate URL: [Link]
-
Title: Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones Source: PubMed URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Combinatorial Science URL: [Link]
-
Title: Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance Source: NACE International URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles Source: Organic Chemistry Portal URL: [Link]
-
Title: Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study Source: MDPI URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. RSC - Page load error [pubs.rsc.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine. This document provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols for researchers, scientists, and drug development professionals working with this compound. Understanding the stability of this molecule in aqueous buffers is paramount for ensuring the accuracy, reproducibility, and validity of experimental data, from early-stage discovery to preclinical development.
Introduction: The Importance of Stability
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry, largely due to its structural resemblance to endogenous purines. This scaffold is a key component in the design of various therapeutic agents.[1] However, like many complex organic molecules, its chemical integrity in aqueous environments can be compromised by factors such as pH, temperature, light, and buffer components. Degradation can lead to a loss of compound concentration, the formation of confounding artifacts, and ultimately, misleading experimental outcomes. This guide is designed to equip you with the knowledge and tools to proactively address these stability challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine.
Q1: What are the primary factors that can influence the stability of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine in aqueous solutions?
The stability of the compound is primarily influenced by four key factors:
-
pH: The pH of the buffer solution can significantly impact stability. The imidazo[4,5-b]pyridine core contains basic nitrogen atoms, making the molecule's protonation state and, consequently, its reactivity and solubility, pH-dependent.[2] Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways. For this reason, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and working solutions should be prepared fresh and kept on ice when possible. Thermal degradation is a common issue for many amine-based compounds.[3]
-
Light Exposure: Aromatic and heterocyclic compounds are often susceptible to photodegradation. Exposure to ambient laboratory light or, more significantly, UV light can induce photochemical reactions, leading to the formation of degradation products. It is crucial to protect solutions from light.[4][5]
-
Buffer Composition: While less common, certain buffer components could potentially react with the compound. For instance, highly nucleophilic buffer species could participate in substitution reactions. Using standard, non-reactive biological buffers (e.g., PBS, HEPES, Tris) is generally recommended.
Q2: What are the most probable chemical degradation pathways for this molecule in an aqueous buffer?
Based on its chemical structure, the following degradation pathways are most likely:
-
Hydrolysis: The chloro-substituent on the pyridine ring is a potential site for nucleophilic substitution by water (hydrolysis), which would replace the chlorine atom with a hydroxyl group. This type of reaction can be catalyzed by acidic or basic conditions. Hydrolysis is a known side reaction in the synthesis of related imidazopyridine structures when water is not rigorously excluded.[6][7]
-
Oxidative Degradation: The presence of dissolved oxygen or other oxidizing agents in the buffer can lead to oxidative degradation. The electron-rich imidazopyridine ring system and the exocyclic amine group could be susceptible to oxidation. Amine oxidation is a well-documented degradation pathway for related compounds.[8]
-
Photodegradation: As an aromatic heterocyclic system, the molecule can absorb UV-Vis light, which can promote it to an excited state. This excited molecule may then undergo various reactions, such as ring cleavage or reaction with oxygen, leading to a complex mixture of degradants.[4]
Q3: How does the pH of the buffer affect the compound's stability and solubility?
The imidazo[4,5-b]pyridine scaffold possesses two primary sites for protonation: the nitrogen atoms in the imidazole and pyridine rings.[2] The pKa of the parent 1H-Imidazo[4,5-b]pyridine is approximately 4.37.[2]
-
Below pKa (Acidic pH): The molecule will be protonated, existing as a cation. This generally increases its solubility in aqueous media. However, very low pH may accelerate the hydrolysis of the chloro group.
-
Above pKa (Neutral to Basic pH): The molecule will be in its neutral, unprotonated form. Solubility in aqueous buffers may decrease, potentially leading to precipitation. High pH could also catalyze base-mediated degradation pathways.
Because solubility and stability are intertwined, it is crucial to determine the optimal pH range for your experiments where the compound is both sufficiently soluble and stable.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments.
| Observed Issue | Possible Cause | Recommended Action |
| Inconsistent or decreasing activity in biological assays over time. | Compound Degradation: The compound is likely degrading in the assay medium or during storage of the working solution. | 1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Perform a time-course stability study in your specific assay buffer (See Protocol 1). 3. Analyze the solution by HPLC or LC-MS to check for the appearance of degradation peaks.[9] |
| Visible precipitation, cloudiness, or color change in a stock or working solution. | Poor Solubility: The concentration of the compound exceeds its solubility limit in the chosen buffer and pH. Chemical Degradation: The precipitate or color could be due to the formation of insoluble degradation products. | 1. Determine the solubility of the compound in your buffer. Consider adjusting the pH or adding a small percentage of a co-solvent like DMSO or ethanol. 2. Filter the solution through a 0.22 µm filter and analyze the filtrate by HPLC to quantify the dissolved compound and identify any degradants. 3. Always store solutions protected from light, as photodegradation can sometimes result in colored byproducts.[4] |
| New peaks appear in the HPLC/LC-MS chromatogram of an aged solution. | Compound Degradation: The new peaks correspond to one or more degradation products. | 1. Confirm that the new peaks are not present in a freshly prepared standard solution. 2. Conduct a forced degradation study (See Protocol 2) to intentionally generate degradants. This can help in tentatively identifying the degradation pathway by observing which stress condition (e.g., acid, base, oxidation) produces the same new peaks. 3. If possible, use LC-MS/MS to obtain structural information about the unknown peaks. |
Experimental Protocols & Workflows
To ensure data integrity, we recommend a systematic evaluation of the compound's stability under your specific experimental conditions.
Overall Stability Assessment Workflow
The following diagram outlines a comprehensive workflow for assessing the stability of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine.
Caption: Workflow for assessing the aqueous stability of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine.
Protocol 1: Preliminary Stability Assessment in Selected Buffers
This protocol provides a method to evaluate the stability of the compound at different pH values under standard laboratory conditions.
-
Preparation of Stock Solution:
-
Accurately weigh the compound and dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM). Vortex until fully dissolved. Store this stock at -80°C.
-
-
Preparation of Working Solutions:
-
Prepare aqueous buffers at three relevant pH values (e.g., pH 4.0 Acetate buffer, pH 7.4 Phosphate-buffered saline, pH 9.0 Borate buffer).
-
Dilute the DMSO stock solution into each buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low and consistent across all samples (e.g., ≤ 0.1%) to minimize solvent effects.
-
-
Incubation:
-
Divide each working solution into two sets of amber vials (to protect from light).
-
Store one set at 4°C (refrigerated control) and the other at room temperature (~25°C).
-
Prepare a separate set in clear vials to be exposed to ambient laboratory light at room temperature.
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot of each solution into an HPLC-UV or LC-MS system. This is your baseline.
-
Analyze aliquots from each condition at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.[10]
-
Detection: UV detector set to the λmax of the compound.
-
Analysis: Record the peak area of the parent compound at each time point.
-
-
Data Calculation:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for that condition: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Protocol 2: Forced Degradation Study
This study intentionally degrades the compound to identify potential degradation products and understand its liabilities.
-
Prepare Solutions: Prepare separate 10 µM solutions of the compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) for each condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 4 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Stress: Incubate the solution at 80°C for 24 hours (protected from light).
-
Photolytic Stress: Expose the solution to a light source conforming to ICH Q1B guidelines (an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²).[5] Maintain a dark control sample at the same temperature.
-
-
Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples by LC-MS to compare the degradation profiles. Look for the mass of major degradation products to infer their structures (e.g., a +16 Da shift suggests oxidation; a -19 Da shift suggests hydrolysis of -Cl to -OH).
Summary of Stability Data
Your results can be summarized in a table for easy comparison.
| Condition | pH | Temperature | Light | % Remaining after 24h | Major Degradant m/z (if observed) |
| Buffer 1 | 4.0 | 25°C | Dark | e.g., 95% | e.g., N/A |
| Buffer 2 | 7.4 | 25°C | Dark | e.g., 98% | e.g., N/A |
| Buffer 3 | 9.0 | 25°C | Dark | e.g., 85% | e.g., [M-19]+ |
| Buffer 2 | 7.4 | 40°C | Dark | e.g., 70% | e.g., [M-19]+ |
| Buffer 2 | 7.4 | 25°C | Light | e.g., 60% | e.g., [M+16]+ |
This table contains hypothetical data for illustrative purposes.
Conclusion and Best Practices
A thorough understanding of the aqueous stability of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine is not merely procedural—it is fundamental to the scientific validity of your research. Based on its chemical structure and general principles of medicinal chemistry, the compound is likely susceptible to degradation by hydrolysis, oxidation, and light.
Key Recommendations:
-
Store concentrated stock solutions in DMSO at -80°C.
-
Prepare fresh aqueous working solutions daily and keep them on ice or at 4°C.
-
Protect all solutions containing the compound from light by using amber vials or covering them with aluminum foil.
-
Characterize the stability of the compound in your specific experimental buffers and conditions before initiating large-scale or long-term experiments.
-
Monitor the purity of your solutions periodically using HPLC if they are to be used over an extended period.
By implementing these protocols and best practices, you can mitigate the risks associated with compound instability, ensuring that your experimental results are both reliable and reproducible.
References
-
Bulgarian Chemical Communications. (n.d.). A theoretical DFT study on the stability of imidazopyridine and its derivatives considering the solvent effects and NBO. Retrieved from [Link]
-
MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tri-substituted-condensed-imidazopyridines. Retrieved from [Link]
-
RSC Publishing. (2019, September 19). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Retrieved from [Link]
-
RSC Publishing. (2019, September 3). Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
-
PubMed. (2004, April 25). Analytical method of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in human hair by column-switching liquid chromatography-mass spectrometry. Retrieved from [Link]
-
MDPI. (2022, November 22). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
PubMed Central. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
-
Beilstein Journals. (2019, July 19). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
-
MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]
-
PubMed. (2021, February 15). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]
-
Beilstein Publishing System. (2024, March 19). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Analytical method of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in human hair by column-switching liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Synthesis & Reaction Rates for 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine Derivatives
Welcome to the Technical Support Center. The 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antiviral agents. However, researchers routinely encounter kinetic bottlenecks during core cyclization and late-stage functionalization.
As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies. This document focuses on reaction rate enhancement, catalytic optimization, and thermodynamic control to ensure your synthetic workflows are both efficient and reproducible.
Synthesis & Optimization Workflow
Workflow for accelerated synthesis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine derivatives.
Troubleshooting Guide & FAQs
Q1: Why is the cyclization of 6-chloro-2,3-diaminopyridine with cyanogen bromide (BrCN) proceeding so slowly at room temperature, and how can I accelerate it? Causality & Solution: The nucleophilic attack of the diaminopyridine on BrCN is electronically hindered by the electron-withdrawing 6-chloro group, often requiring up to 48 hours at room temperature to reach completion (1)[1]. To overcome this high activation energy barrier, transition from conventional thermal conditions to microwave-assisted synthesis. Microwave irradiation provides rapid, volumetric heating that drastically increases the collision frequency of reactants. This method can reduce reaction times to under 30 minutes while minimizing the formation of degradation byproducts (2)[2].
Q2: During the Suzuki-Miyaura cross-coupling at the C6-chloro position, I am observing high amounts of unreacted starting material (e.g., only 10% conversion). How can I optimize the catalytic cycle? Causality & Solution: The C6-chloride on the imidazo[4,5-b]pyridine core is significantly less reactive toward oxidative addition by Palladium compared to bromides or iodides (2)[2]. Conventional heating often fails to provide sufficient energy for this step. To optimize, utilize microwave irradiation (e.g., 140 °C for 30 mins) combined with a robust catalyst system like Pd(PPh₃)₄ and K₂CO₃ in a toluene:ethanol (4:1) solvent mixture. The microwave energy specifically overcomes the high activation barrier of the C-Cl oxidative addition, pushing conversion rates from ~10% up to 89% (2)[2].
Q3: How do I handle the tautomerization of the imidazole NH during purification and NMR characterization? Causality & Solution: The 1H-imidazo[4,5-b]pyridine system exists in a dynamic equilibrium between its 1H and 3H tautomeric forms (3)[3]. This dynamic exchange broadens NMR signals and can cause severe streaking during silica gel chromatography. For NMR validation, dissolve your sample in a highly polar, hydrogen-bond disrupting solvent like DMSO-d₆ and acquire data at an elevated temperature (e.g., 80 °C). This increases the exchange rate beyond the NMR timescale, coalescing the tautomeric signals into sharp, interpretable peaks (1)[1].
Q4: Can I perform direct C2 amination on the imidazo[4,5-b]pyridine core without using highly toxic cyanogen bromide? Causality & Solution: Yes. While BrCN directly yields the 2-amine, an alternative regioselective sequence involves synthesizing the C2-unsubstituted or C2-halogenated core first. The C2 position is highly electron-deficient, making it prime for Nucleophilic Aromatic Substitution (SNAr). By halogenating the C2 position, you can subsequently react it with functionalized primary or secondary amines under mild conditions to achieve the desired C2 amination (4)[4].
Step-by-Step Experimental Protocols
Protocol A: Microwave-Assisted Core Cyclization
Objective: Rapid synthesis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine from diamine precursors.
-
Preparation: Suspend 6-chloro-2,3-diaminopyridine (1.0 eq) in a 1:1 mixture of Methanol and HPLC-grade H₂O inside a heavy-walled microwave vial.
-
Reagent Addition: Carefully add Cyanogen bromide (BrCN, 5M solution in acetonitrile, 2.5 eq) dropwise. Safety Note: BrCN is highly toxic; perform strictly in a well-ventilated fume hood.
-
Irradiation: Seal the vial and irradiate in a dedicated microwave reactor at 120 °C for 20 minutes.
-
Self-Validation Step: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the highly fluorescent starting material and the emergence of a lower Rf product spot confirms successful cyclization.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the HBr byproduct. Extract with Ethyl Acetate (3x), dry over anhydrous MgSO₄, and concentrate in vacuo.
Protocol B: Accelerated C6 Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the C6 position via C-C bond formation.
-
Preparation: Charge a microwave vial with 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Solvent System: Add a thoroughly degassed solvent mixture of Toluene:Ethanol (4:1). Degassing is critical to prevent catalyst oxidation.
-
Catalyst Addition: Under a positive stream of argon, add Pd(PPh₃)₄ (0.05 eq).
-
Irradiation: Seal the vial and subject it to microwave irradiation at 140 °C for 30 minutes.
-
Self-Validation Step: A distinct color change from pale yellow to dark black indicates the precipitation of palladium black, signaling the end of the catalytic cycle and complete consumption of the active catalyst.
-
Workup: Filter the crude mixture through a tightly packed Celite pad to remove palladium residues. Concentrate the filtrate and purify via flash column chromatography.
Quantitative Data Summary
| Reaction Phase | Conventional Methodology | Optimized (Microwave) Methodology | Reagents / Catalyst System | Kinetic / Yield Improvement |
| Core Cyclization | Room Temp, 48 hours | MW 120 °C, 20 minutes | BrCN, MeOH/H₂O | Time reduced by >99%; Yields >85% |
| C2 Amination | Reflux, 36 hours | MW 100 °C, 40 minutes | RNCS, then HgO desulfurization | Time reduced by 98%; Yields >90% |
| C6 Cross-Coupling | Thermal 100 °C, 18 hours | MW 140 °C, 30 minutes | Pd(PPh₃)₄, K₂CO₃, Toluene:EtOH (4:1) | Conversion increased from 10% to 89% |
References
- Source: National Institutes of Health (PMC)
- Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues Source: MDPI URL
- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH)
- Synthesis of 2-amino-imidazo[4,5-b]pyridines Source: RSC Publishing URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RSC - Page load error [pubs.rsc.org]
Overcoming poor solubility in NMR solvents for imidazopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of imidazopyridine derivatives in standard NMR solvents. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Introduction: The Imidazopyridine Solubility Challenge
Imidazopyridines are a vital class of N-heterocyclic compounds, with prominent members like zolpidem and alpidem used in pharmaceuticals.[1][2] Their rigid, planar structure and potential for strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding) can lead to high crystal lattice energy and, consequently, poor solubility in common, less-polar NMR solvents like deuterochloroform (CDCl₃).[3][4] This guide will walk you through a systematic approach to overcoming this critical bottleneck in structural elucidation.
Frequently Asked Questions (FAQs)
Q1: What is the first NMR solvent I should try for a new imidazopyridine compound?
A: Start with the most common and easily removable NMR solvent, deuterochloroform (CDCl₃) . It is relatively inexpensive, has a low boiling point (61.2°C) for easy sample recovery, and dissolves a wide range of organic compounds.[5] Many published spectra for imidazopyridine derivatives are recorded in CDCl₃, providing a good reference point.[6][7][8] However, due to the polarity of the imidazopyridine core, be prepared to move to more polar options if solubility is limited.
Q2: My compound is insoluble in CDCl₃. What's the next logical solvent to test?
A: The next step is to try more polar aprotic solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve many compounds that are otherwise difficult to solubilize.[5][9] Acetone-d₆ is another good alternative.[9] Be aware that DMSO-d₆ has a high boiling point (189°C), making sample recovery challenging, though specialized evaporation equipment can assist.[5]
Q3: What are the signs of poor solubility in my NMR tube?
A: There are several indicators. Visually, you may see suspended solid particles or a cloudy solution.[10] In the NMR spectrum, poor solubility can manifest as very broad peaks or signals that are unexpectedly small or even non-existent, as the concentration of the dissolved, freely tumbling molecules is too low for detection.[4][11]
Q4: How much sample should I aim to dissolve?
A: For a standard ¹H NMR experiment, a concentration of 1-5 mg of your compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[12] For ¹³C NMR, which is inherently less sensitive, you should aim for a more concentrated, if not saturated, solution to acquire a good spectrum in a reasonable time.[13]
Advanced Troubleshooting: A-to-Z Solubility Enhancement
When standard solvents fail, a more systematic approach is required. The following sections provide detailed protocols and the scientific rationale behind them.
The Systematic Solvent Selection Workflow
The process of finding a suitable solvent system can be streamlined by following a logical progression from common solvents to more advanced techniques.
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// Edges Start -> Test_CDCl3; Test_CDCl3 -> Soluble_CDCl3; Soluble_CDCl3 -> Acquire_Spectrum [label="Yes"]; Soluble_CDCl3 -> Test_Polar_Aprotic [label="No"]; Acquire_Spectrum -> End; Test_Polar_Aprotic -> Soluble_Polar_Aprotic; Soluble_Polar_Aprotic -> Acquire_Spectrum [label="Yes"]; Soluble_Polar_Aprotic -> Test_Polar_Protic [label="No"]; Test_Polar_Protic -> Soluble_Polar_Protic; Soluble_Polar_Protic -> Acquire_Spectrum [label="Yes"]; Soluble_Polar_Protic -> Advanced_Techniques [label="No"]; Advanced_Techniques -> pH_Mod; Advanced_Techniques -> Temp_Mod; Advanced_Techniques -> Mixture; Advanced_Techniques -> Acid; pH_Mod -> Acquire_Spectrum; Temp_Mod -> Acquire_Spectrum; Mixture -> Acquire_Spectrum; Acid -> Acquire_Spectrum; }
Figure 1. Decision workflow for NMR solvent selection.
Technique 1: pH Modification
When to Use: This is a highly effective technique for basic compounds like imidazopyridines. If your compound has accessible basic nitrogen atoms, it can be protonated to form a salt, which is often significantly more soluble in polar solvents.[3][14]
Causality: The imidazopyridine scaffold contains basic nitrogen atoms. In an acidic medium, these nitrogens can be protonated, forming an imidazolium salt. This ionic species has much stronger ion-dipole interactions with polar solvents like D₂O, Methanol-d₄ (MeOD-d₄), or DMSO-d₆, disrupting the crystal lattice and enhancing solubility. Conversely, if the structure contains an acidic proton, adding a deuterated base can form a soluble salt.
Protocol: Acidification for Enhanced Solubility
-
Initial Attempt: Dissolve your imidazopyridine sample (1-5 mg) in 0.6 mL of a polar solvent like MeOD-d₄ or DMSO-d₆.
-
Add Acid: If solubility is poor, add a very small amount (e.g., 1-5 µL) of a deuterated acid, such as trifluoroacetic acid-d (TFA-d), directly to the NMR tube.
-
Mix: Cap the tube and gently invert it several times or vortex briefly to mix.
-
Observe: Check for visual signs of dissolution. If the sample dissolves, acquire the NMR spectrum.
-
Note: The addition of acid will cause significant chemical shift changes, particularly for protons near the protonated nitrogen. This is expected and provides structural information. The acidic proton itself may be visible or may exchange with residual protons in the solvent.
Protocol: Basification for Enhanced Solubility
-
Initial Attempt: Dissolve your sample in 0.6 mL of D₂O.
-
Add Base: If solubility is poor, add a few drops of a 5% NaOD in D₂O solution.[3]
-
Mix and Observe: Cap, mix, and check for dissolution before analysis.
Technique 2: Variable Temperature (VT) NMR
When to Use: When solubility is marginal at room temperature or when you observe broad peaks, which might indicate aggregation or dynamic exchange processes.[4][15]
Causality: For many compounds, solubility is an endothermic process, meaning it increases with temperature.[16] Heating the sample provides the energy needed to overcome the intermolecular forces in the solid state, allowing more of the compound to dissolve in the solvent.[15] Additionally, for compounds that form aggregates in solution, increasing the temperature can break up these aggregates, leading to sharper NMR signals.[4]
Protocol: High-Temperature NMR Acquisition
-
Solvent Choice: Select a solvent with a high boiling point to avoid evaporation at elevated temperatures. DMSO-d₆ (BP: 189°C) or Toluene-d₈ (BP: 111°C) are excellent choices.[15]
-
Sample Preparation: Prepare your sample as usual in a high-quality NMR tube (e.g., Wilmad Class A) to ensure it can withstand temperature changes.[15][17]
-
Instrument Setup: Use an NMR spectrometer equipped with a variable temperature unit. Consult your facility manager for training on its operation.
-
Experiment: Start at room temperature and gradually increase the probe temperature in increments (e.g., 10°C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring a spectrum.
-
Caution: Never heat a sealed NMR tube due to the risk of pressure buildup.[15] Ensure your chosen temperature is at least 10°C below the solvent's boiling point.[15]
Technique 3: Using Solvent Mixtures (Co-solvents)
When to Use: When a single solvent doesn't provide adequate solubility, a mixture can often succeed. This is a common strategy to fine-tune the polarity of the solvent system.[18][19]
Causality: A co-solvent system works by modifying the overall dielectric constant and polarity of the medium to better match the solute.[10] For example, adding a small amount of highly polar DMSO-d₆ to the less polar CDCl₃ can disrupt the solute-solute interactions of the imidazopyridine, allowing the now more polar solvent mixture to solvate the molecule more effectively.
Protocol: CDCl₃ / DMSO-d₆ Mixture
-
Initial Step: Suspend your compound in ~0.6 mL of CDCl₃ in an NMR tube.
-
Titration: Add DMSO-d₆ dropwise (e.g., 10-20 µL at a time) directly into the tube.
-
Mix: After each addition, cap and invert the tube to mix thoroughly.
-
Observe: Continue adding the co-solvent until the compound dissolves.
-
Locking and Shimming: The spectrometer should still be able to lock on the CDCl₃ signal. Shimming may be more challenging with mixed solvents but is usually achievable.
Properties of Common Deuterated Solvents
The table below summarizes key properties of solvents frequently used in NMR spectroscopy to aid in your selection process.
| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) | Notes for Imidazopyridines |
| Chloroform-d | CDCl₃ | 61.2 | 4.8 | 7.26 | 77.16 | Starting point; good for less polar derivatives.[5] |
| DMSO-d₆ | (CD₃)₂SO | 189.0 | 47.0 | 2.50 | 39.52 | Excellent for highly polar or poorly soluble compounds.[5] |
| Acetone-d₆ | (CD₃)₂CO | 56.0 | 20.7 | 2.05 | 29.84, 206.26 | Good polar alternative to CDCl₃ with easy removal.[9] |
| Methanol-d₄ | CD₃OD | 65.0 | 32.7 | 3.31, 4.87 | 49.00 | Polar protic solvent; can exchange with labile N-H protons.[18] |
| Water-d₂ | D₂O | 101.0 | 78.0 | ~4.79 | - | For highly polar or salt-form compounds. pH dependent shift.[3] |
| Acetic Acid-d₄ | CD₃COOD | 118.0 | 6.2 | 2.08, 11.65 | 20.0, 175.7 | Strong acid solvent for very insoluble bases.[3] |
| TFA-d | CF₃COOD | 72.4 | - | ~11.5 | 116.6, 164.2 | Last resort; highly acidic, can cause decomposition.[3] |
Residual peak positions can vary slightly depending on temperature, pH, and solute.
Best Practices for Sample Preparation
The quality of your sample preparation has a profound effect on the resulting spectrum.[13][17] Following these rules can prevent common issues.
-
Use Quality NMR Tubes: Always use clean, dry, and high-quality NMR tubes without any scratches or cracks. Poor quality tubes can lead to difficulties in shimming and result in broad lines.[13][17]
-
Filter Your Sample: It is critical to remove all solid particles from your solution. Suspended solids distort the magnetic field homogeneity, causing significant line broadening that cannot be corrected by shimming.[13] Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[13]
-
Ensure Dry Solvents: Many deuterated solvents are hygroscopic and absorb water from the atmosphere.[20] This can be problematic, as excess water can reduce the solubility of your compound and will add a large, broad peak to your spectrum. Use solvents from freshly opened bottles or those stored over molecular sieves.
By systematically applying these troubleshooting techniques and adhering to best practices, you can successfully overcome the solubility challenges posed by imidazopyridine compounds and obtain high-quality NMR spectra for accurate structural analysis.
References
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Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. (2012). Available at: [Link]
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Troubleshooting 1H NMR Spectroscopy. University of Rochester. Available at: [Link]
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Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC. National Center for Biotechnology Information. Available at: [Link]
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NMR Sample Preparation: The Complete Guide - Organomation. Organomation Associates, Inc. Available at: [Link]
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Sample Preparation & NMR Tubes | Chemical Research Support - Weizmann Institute. Weizmann Institute of Science. Available at: [Link]
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Variable Temperature NMR Experiments. University of Oxford. Available at: [Link]
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A pH-enhanced resolution in benchtop NMR spectroscopy - ResearchGate. ResearchGate. (2024). Available at: [Link]
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Avance Beginners Guide - Solvent Selection. Bruker. Available at: [Link]
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Aqueous NMR Signal Enhancement by Reversible Exchange in a Single Step Using Water-Soluble Catalysts - PMC. National Center for Biotechnology Information. Available at: [Link]
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NMR Solvent Selection Guidelines | PDF | Nuclear Magnetic Resonance Spectroscopy | Deuterium - Scribd. Scribd. Available at: [Link]
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Sample Preparation. Rochester Institute of Technology. Available at: [Link]
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NMR sample preparation guidelines. NMX Research. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. (2016). Available at: [Link]
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In situ light-driven pH modulation for NMR studies - bioRxiv.org. bioRxiv. (2025). Available at: [Link]
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NMR solvent selection - that also allows sample recovery - BioChromato. BioChromato, Inc. (2018). Available at: [Link]
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High-temperature NMR using inductive heating for Review of Scientific Instruments - IBM Research. IBM Research. (1990). Available at: [Link]
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Flagging Problematic Compounds in Drug Discovery - NMX Research. NMX Research. (2021). Available at: [Link]
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Programmable wide-range pH gradients for NMR titrations: application to antibody–drug conjugate linker group modifications - PMC. National Center for Biotechnology Information. (2025). Available at: [Link]
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Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022). Available at: [Link]
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How to record NMR for organic compound which is not soluble in common deuterated solvents? ResearchGate. (2016). Available at: [Link]
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How to select NMR solvent START CDCl3 acetone-d6 DMSO-d6 D2 O CD3 CN CD3 OD C6 D6. Available at: [Link]
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Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC. National Center for Biotechnology Information. (2022). Available at: [Link]
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Nuclear Magnetic Resonance for the Characterisation of Hot-Melt Extruded Pharmaceutical Amorphous Solid Dispersions - Apollo. University of Cambridge. Available at: [Link]
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Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. (2023). Available at: [Link]
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(PDF) SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW - ResearchGate. ResearchGate. (2022). Available at: [Link]
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A convenient synthesis of deuterium labeled amines and nitrogen heterocycles with KOt-Bu/DMSO-d6 | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
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Highly selective deuteration of pharmaceutically relevant nitrogen-containing heterocycles: a flow chemistry approach. - Literature - Data resources - CNGBdb. China National GeneBank DataBase. (2011). Available at: [Link]
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One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Royal Society of Chemistry. (2015). Available at: [Link]
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Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. ACS Publications. (2019). Available at: [Link]
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Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations | Molecular Pharmaceutics. ACS Publications. (2021). Available at: [Link]
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Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines - ResearchGate. ResearchGate. (2025). Available at: [Link]
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Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - MDPI. MDPI. (2020). Available at: [Link]
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Measurement of pH by NMR Spectroscopy in Concentrated Aqueous Fluoride Buffers - PMC. National Center for Biotechnology Information. Available at: [Link]
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1H NMR of compounds with low water solubility in the presence of erythrocytes: effects of emulsion phase separation - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. IntechOpen. Available at: [Link]
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Molecular Interactions in Ionic Liquids: The NMR Contribution towards Tailored Solvents. IntechOpen. (2019). Available at: [Link]
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Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? ResearchGate. (2015). Available at: [Link]
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC. National Center for Biotechnology Information. (2023). Available at: [Link]
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Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. National Center for Biotechnology Information. Available at: [Link]
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Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry - PMC. National Center for Biotechnology Information. (2022). Available at: [Link]
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Technical Support Center: Scale-up Synthesis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
Welcome to the technical support center for the scale-up synthesis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic routes and practical, field-proven insights.
I. Troubleshooting Guide: Navigating Common Scale-up Hurdles
This section addresses specific issues that may arise during the scale-up synthesis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine, providing potential causes and actionable solutions.
Issue 1: Low or Inconsistent Yields Upon Scale-up
You've successfully synthesized the target compound in the lab with good yields, but upon increasing the batch size, the yield drops significantly or varies between batches.
| Possible Cause | Suggested Solution & Scientific Rationale |
| Inefficient Heat Transfer | In larger reactors, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. This can cause localized "hot spots" where side reactions or degradation of starting materials and products can occur. Solution: Implement controlled, gradual heating and ensure efficient stirring. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to maintain a consistent internal temperature.[1] |
| Poor Mixing and Mass Transfer | Inadequate mixing can lead to localized concentration gradients of reactants and reagents, resulting in incomplete reactions and the formation of by-products. Solution: Optimize the stirrer design (e.g., anchor, turbine) and agitation speed for the specific reactor geometry and reaction viscosity. Computational fluid dynamics (CFD) modeling can be a valuable tool for predicting and optimizing mixing efficiency at scale. |
| Suboptimal Reaction Conditions at Scale | Reaction conditions that are optimal at the lab scale may not be directly transferable. Solution: Conduct a Design of Experiments (DoE) to systematically evaluate the impact of critical parameters like temperature, reaction time, and reagent stoichiometry at a pilot scale before moving to full production.[1] This allows for the identification of a robust operating window. |
| Extended Reaction or Work-up Times | Longer processing times at a larger scale can lead to the degradation of sensitive intermediates or the final product. Solution: Monitor reaction progress closely using in-process controls (e.g., HPLC, UPLC) to determine the optimal reaction endpoint. Streamline work-up procedures to minimize the time the product is exposed to harsh conditions. |
Issue 2: Formation of Impurities and By-products
Your final product is contaminated with significant levels of impurities that were not observed or were present in trace amounts at the lab scale.
| Possible Cause | Suggested Solution & Scientific Rationale |
| Side Reactions Favored at Higher Temperatures | As mentioned, poor heat control can promote unwanted side reactions. For instance, in related imidazopyridine syntheses, higher temperatures can favor the formation of regioisomers or other condensation by-products.[1][2] Solution: Maintain strict temperature control throughout the reaction. The use of a well-calibrated and responsive heating/cooling system is critical. |
| Regioisomer Formation | The synthesis of imidazo[4,5-b]pyridines can sometimes lead to the formation of regioisomers, which can be difficult to separate from the desired product.[2] Solution: Carefully control the reaction conditions, as subtle changes in solvent, temperature, or catalyst can influence the regioselectivity. If regioisomer formation is unavoidable, develop a robust purification method, such as preparative HPLC or crystallization, to separate the isomers effectively.[2] |
| Incomplete Reaction | Unreacted starting materials are a common source of impurities. Solution: Monitor the reaction to completion using appropriate analytical techniques (TLC, LC-MS).[2] If the reaction stalls, consider a slight increase in temperature or an extension of the reaction time, while being mindful of potential degradation. |
Issue 3: Challenges in Product Isolation and Purification
You are experiencing difficulties in obtaining the final product with the desired purity and physical form at a larger scale.
| Possible Cause | Suggested Solution & Scientific Rationale |
| Crystallization Issues | The product may precipitate as an oil or fine amorphous solid, making it difficult to filter and dry. Solution: Develop a robust crystallization protocol. This may involve screening different solvent systems, controlling the cooling rate, and using seeding strategies to promote the formation of well-defined crystals. |
| Inefficient Filtration | The solid product may be difficult to filter due to its physical properties (e.g., fine particle size, gummy consistency). Solution: Optimize the filtration setup. This could involve using a different type of filter (e.g., Nutsche filter), adjusting the pressure or vacuum, and pre-treating the slurry (e.g., by aging or temperature cycling) to improve filterability. |
| Difficult Purification by Chromatography | Column chromatography, while effective in the lab, can be costly and time-consuming at scale. Solution: Whenever possible, prioritize crystallization as the final purification step. If chromatography is necessary, explore more scalable techniques like flash chromatography with optimized solvent systems. An acid-base extraction can also be a powerful purification technique for basic compounds like imidazoles.[1] |
II. Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanism
Q1: What are the common synthetic routes for preparing the 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine core?
The most prevalent methods for synthesizing the imidazo[4,5-b]pyridine scaffold involve the condensation of a substituted 2,3-diaminopyridine with a one-carbon synthon.[2][3] For 2-amino derivatives, reagents like cyanogen bromide or a protected guanidine equivalent are often employed. Another approach involves a palladium-catalyzed amidation of a 2-chloro-3-amino-pyridine followed by in-situ cyclization.[4]
Q2: What is the general mechanism for the cyclocondensation reaction?
The reaction typically proceeds through the initial formation of an intermediate by the reaction of one of the amino groups of the diaminopyridine with the one-carbon synthon. This is followed by an intramolecular cyclization where the second amino group attacks the newly formed electrophilic center, leading to the formation of the imidazole ring. Subsequent aromatization yields the final imidazo[4,5-b]pyridine core.
Scale-up and Process Safety
Q3: What are the primary safety considerations when scaling up this synthesis?
The key safety concerns include managing reaction exotherms, the potential for runaway reactions, and the handling of hazardous reagents.[1] A thorough thermal hazard assessment, including techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1), is crucial to understand the reaction's thermal profile. For highly exothermic steps, implementing a semi-batch or continuous flow process can significantly enhance safety by controlling the rate of heat generation.[1]
Q4: How can I effectively monitor the reaction progress at a large scale?
In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency. Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly used to track the consumption of starting materials and the formation of the product and by-products.[5] Spectroscopic methods such as ReactIR can also provide real-time information about the reaction kinetics.[5]
III. Experimental Protocols and Workflows
Protocol 1: General Procedure for Cyclocondensation
This protocol outlines a generalized procedure for the synthesis of the imidazo[4,5-b]pyridine core. Note: This is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the 5-chloro-2,3-diaminopyridine and a suitable solvent (e.g., a high-boiling alcohol or an aprotic polar solvent).
-
Reagent Addition: Slowly add the cyclizing agent (e.g., cyanogen bromide solution or a similar reagent) to the reaction mixture while maintaining the temperature within a specified range.
-
Reaction: Heat the reaction mixture to the target temperature and maintain for a predetermined period. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or may require the addition of an anti-solvent.
-
Isolation: Collect the solid product by filtration, wash with a suitable solvent to remove impurities, and dry under vacuum.
Workflow for Troubleshooting Low Yields
The following diagram illustrates a logical workflow for diagnosing and addressing low yield issues during scale-up.
Caption: A decision-making workflow for troubleshooting low yields in scale-up synthesis.
IV. References
-
International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. Available from: [Link]
-
ACS Medicinal Chemistry Letters. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Available from: [Link]
-
ResearchGate. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available from: [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]
-
PMC. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: [Link]
-
Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Available from: [Link]
-
ACS Publications. Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. Available from: [Link]
-
ResearchGate. Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. Available from: [Link]
-
ARKAT USA, Inc. Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. Available from: [Link]
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PMC. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]
-
PMC. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Available from: [Link]
-
ACS Publications. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Available from: [Link]
-
ResearchGate. Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. Available from: [Link]
-
MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]
-
Google Patents. CN110627729B - 2-Amino-6-chloropurine and its synthetic method, intermediate and application. Available from:
-
PMC. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Available from: [Link]
-
MDPI. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Available from: [Link]
-
FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Available from: [Link]
-
RSC Publishing. Synthesis of 2-amino-imidazo[4,5-b]pyridines. Available from: [Link]
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Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to the LC-MS Characterization of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
For researchers, scientists, and professionals in the dynamic field of drug development, the precise and comprehensive characterization of novel chemical entities is a foundational pillar of successful research. Among the arsenal of analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its unparalleled sensitivity and specificity in elucidating the structure and purity of complex organic molecules. This guide provides an in-depth technical exploration of the LC-MS characterization and mass fragmentation of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine , a heterocyclic amine of significant interest in medicinal chemistry.
This document moves beyond a rigid, templated approach to offer a holistic and scientifically grounded comparison. We will delve into the nuances of its analytical behavior, present a predicted mass fragmentation pathway based on established principles and data from related structures, and draw objective comparisons with structural analogs and alternative analytical methodologies. Every protocol and claim herein is substantiated with field-proven insights and authoritative references to ensure scientific integrity and practical applicability.
The Central Role of LC-MS in Structural Elucidation
The journey of a drug candidate from synthesis to clinical application is paved with rigorous analytical checkpoints. LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides a wealth of information, including molecular weight, elemental composition, and structural features through the analysis of fragmentation patterns. For a molecule like 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine, which belongs to the broader class of heterocyclic amines (HCAs), LC-MS is the gold standard for both qualitative and quantitative analysis due to its ability to handle the polar nature of these compounds and detect them at trace levels.[1][2]
Unraveling the Fragmentation Puzzle of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
Due to the absence of publicly available experimental mass spectral data for 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine, this guide presents a theoretically derived fragmentation pathway. This prediction is grounded in the well-established fragmentation patterns of related imidazopyridines, aminopyridines, and benzimidazoles.[3][4][5]
Upon introduction into the mass spectrometer, typically using electrospray ionization (ESI) in the positive ion mode, the molecule is expected to readily protonate, primarily on the more basic nitrogen atoms of the imidazo[4,5-b]pyridine core, to form the molecular ion [M+H]⁺. The subsequent fragmentation in the collision cell is anticipated to be driven by the inherent structural features of the molecule: the fused imidazole and pyridine rings, the chloro substituent, and the amino group.
Caption: Predicted Mass Fragmentation Pathway of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine.
Key Predicted Fragmentation Pathways:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia. This would result in a fragment ion at m/z [M+H-17]⁺.
-
Loss of Hydrogen Cyanide (HCN): The imidazole ring is known to fragment via the loss of HCN, leading to a stable cyclopropenimine-like ion. This would produce a fragment at m/z [M+H-27]⁺.[4]
-
Loss of Chlorine Radical (Cl•): Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical, resulting in a fragment ion at m/z [M+H-35]⁺.
-
Loss of Cyanamide (NH₂CN): This fragmentation is characteristic of 2-amino substituted heterocyclic compounds and would result in a fragment at m/z [M+H-42]⁺.
The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature, with fragment ions containing chlorine appearing as doublets separated by 2 m/z units.[6]
Comparative Analysis: Performance Against Structural Analogs
To provide a clearer understanding of the analytical characteristics of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine, a comparison with two key structural analogs is presented:
-
2-amino-imidazo[4,5-b]pyridine (Parent Compound): The absence of the chloro-substituent is expected to alter its chromatographic retention and mass spectral behavior.
-
6-bromo-1H-imidazo[4,5-b]pyridin-2-amine (Halo-analog): Replacing chlorine with bromine will significantly impact its retention time and introduce a different isotopic pattern in the mass spectrum.
| Feature | 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine | 2-amino-imidazo[4,5-b]pyridine | 6-bromo-1H-imidazo[4,5-b]pyridin-2-amine |
| Molecular Weight | 168.59 g/mol | 134.14 g/mol | 213.04 g/mol |
| Predicted [M+H]⁺ (m/z) | 169.0/171.0 | 135.1 | 213.9/215.9 |
| Expected Retention Time | Intermediate | Shorter | Longer |
| Key Fragmentation | Loss of NH₃, HCN, Cl•, NH₂CN | Loss of NH₃, HCN, NH₂CN | Loss of NH₃, HCN, Br•, NH₂CN |
| Isotopic Signature | Prominent M+2 peak (3:1 ratio) | None | Prominent M+2 peak (1:1 ratio) |
This comparative data highlights how subtle structural modifications can lead to distinct analytical signatures, which are crucial for confident identification and differentiation in complex matrices.
Alternative Analytical Methodologies: A Performance Showdown
While LC-MS is the premier technique for this analysis, other methods can be employed, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC with UV/DAD Detection | Separation by liquid chromatography, detection by UV absorbance. | Cost-effective, robust, widely available. | Lower sensitivity and selectivity compared to MS, limited structural information.[7][8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase, detection by mass spectrometry. | High chromatographic resolution for volatile compounds. | Requires derivatization for polar amines, potential for thermal degradation.[1][2] |
| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry. | High sensitivity, high selectivity, provides structural information. | Higher initial instrument cost and complexity.[9] |
The choice of analytical technique will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and budgetary considerations. For trace-level quantification and unambiguous identification, LC-MS/MS remains the superior choice.[9]
Detailed Experimental Protocols
To ensure the reproducibility and integrity of the analytical data, the following detailed protocols are provided as a robust starting point for method development.
Protocol 1: LC-MS/MS Analysis
Caption: Experimental Workflow for LC-MS/MS Analysis.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or ion trap mass spectrometer.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of methanol and water (50:50 v/v), to a final concentration of approximately 1 µg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
LC Method:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Optimized for the specific instrument.
-
Data Acquisition:
-
Full scan mode from m/z 100 to 300 to determine the parent ion.
-
Product ion scan (MS/MS) of the protonated molecule (m/z 169) to obtain the fragmentation pattern. The collision energy should be optimized to achieve a good distribution of fragment ions.
-
-
Protocol 2: HPLC-UV/DAD Analysis
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation: Prepare samples as described in Protocol 1, but at a higher concentration (e.g., 10-100 µg/mL) to ensure adequate UV response.
-
HPLC Method:
-
Column and Mobile Phase: Same as in Protocol 1.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax), which should be determined by running a UV scan of the analyte. A DAD is highly recommended for this purpose.
-
-
Data Analysis: Quantitation is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.
Conclusion
The comprehensive LC-MS characterization of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine is a critical step in its development as a potential pharmaceutical agent. This guide has provided a detailed, scientifically-grounded framework for this analysis, including a predicted mass fragmentation pathway, a comparative analysis with structural analogs, and an objective evaluation of alternative analytical techniques. By leveraging the protocols and insights presented here, researchers can confidently and accurately characterize this and other related heterocyclic amines, thereby advancing their drug discovery and development programs. The principles of scientific integrity, backed by verifiable references, ensure that this guide serves as a trustworthy and authoritative resource for the scientific community.
References
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- Gross, G. A., & Grüter, A. (1992). Quantitation of mutagenic/carcinogenic heterocyclic aromatic amines in food products.
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- NIST. (n.d.). 2-Amino-5-chloropyridine.
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Structure-activity relationship (SAR) of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine analogs
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine Analogs
Introduction
The 1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1][2] This similarity allows it to function as a purine isostere, interacting with a wide array of biological targets, particularly protein kinases.[1][3] The strategic placement of substituents on this core structure can modulate its physicochemical properties and biological activity, leading to the development of potent and selective therapeutic agents.
This guide focuses on the structure-activity relationship (SAR) of analogs derived from the 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine core. The introduction of a chlorine atom at the C6 position is a critical modification that often enhances binding affinity and metabolic stability. We will explore how substitutions at various positions on the imidazopyridine ring system influence the biological performance of these compounds, with a primary focus on their roles as kinase inhibitors and anticancer agents.
Core Synthetic Strategies: Building the Scaffold
The synthesis of the 6-chloro-1H-imidazo[4,5-b]pyridine core is a foundational step in the development of these analogs. A common and effective approach begins with commercially available pyridine precursors, followed by a series of reactions including nitration, amination, reduction, and cyclization. The causality behind this multi-step process is to sequentially build the fused imidazole ring onto the pyridine scaffold with the desired substituents in place.
A representative synthetic pathway often starts from 2,6-dichloro-3-nitropyridine. This precursor allows for regioselective nucleophilic aromatic substitution (SNAr) reactions, which are fundamental to introducing diversity at key positions.
Caption: General synthetic workflow for the 6-chloro-1H-imidazo[4,5-b]pyridine core.
Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of this scaffold is unlocked by systematic modifications at three primary positions: C2, C7, and the imidazole nitrogen (N1/N3).
Modifications at the C2-Position
The C2 position is a critical vector for influencing target binding and selectivity. Early studies established that introducing aryl groups at this position could lead to potent biological activity.
-
Aryl and Heteroaryl Substituents: The introduction of various aryl groups at the C2 position has been extensively explored, particularly in the context of kinase inhibition. For instance, in a series of compounds evaluated for antiglycation and antioxidant activity, analogs bearing substituted phenyl rings at C2 showed significant potential.[4] Specifically, compounds with hydroxyl and methoxy-substituted phenyl rings were found to be active.
-
Kinase Inhibition: For Aurora kinase inhibitors, a dimethylamino-phenyl group at C2 was found to be highly effective.[5] This highlights the importance of electron-donating groups that can form favorable interactions within the kinase active site. Further optimization revealed that pyrazole moieties at the C2 position also confer potent inhibitory activity against both Aurora and FMS-like tyrosine kinase 3 (FLT3).[6]
Modifications at the C7-Position
The C7 position of the imidazo[4,5-b]pyridine ring offers another key handle for modification, often utilized to enhance potency and modulate pharmacokinetic properties.
-
Piperazine Linkers: A widely adopted strategy involves installing a piperazine ring at the C7 position. This linker can then be functionalized with various moieties to extend into solvent-exposed regions of the target protein. In the development of dual FLT3/Aurora kinase inhibitors, a piperazine ring at C7 connected to groups like 4-chlorobenzyl or (5-methylisoxazol-3-yl)methyl resulted in compounds with nanomolar potency.[6]
-
Impact on Selectivity and Potency: The nature of the substituent attached to the C7-piperazine linker is crucial. For example, the compound 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide emerged as a potent inhibitor of Aurora-A, -B, and -C kinases, demonstrating the power of extending from the C7 position to achieve high affinity.[5]
Substitutions on the Imidazole Ring (N1 and N3)
While C2 and C7 are the most common points of modification, substitutions on the imidazole nitrogen atoms (N1 or N3) can also influence activity. The imidazo[4,5-b]pyridine core exists as tautomers, and alkylation can occur at either N1 or N3. Regioselectivity is often directed by the synthetic route and the nature of the substituents at other positions. These substitutions can impact the hydrogen-bonding profile of the molecule and its overall conformation.
Caption: Key SAR points on the 6-chloro-1H-imidazo[4,5-b]pyridine scaffold.
Comparative Performance Against Biological Targets
The true measure of these analogs is their performance in biological assays. The data below compares the activity of representative compounds against key cancer-related targets.
Table 1: Comparative Activity of Analogs as Kinase Inhibitors
| Compound ID | C2-Substituent | C7-Substituent | Target Kinase | Activity (Kd or IC50) | Reference |
| 27e | 1,3-dimethyl-1H-pyrazol-4-yl | 4-(4-chlorobenzyl)piperazin-1-yl | Aurora-A | Kd = 7.5 nM | [6] |
| Aurora-B | Kd = 48 nM | [6] | |||
| FLT3 | Kd = 6.2 nM | [6] | |||
| FLT3-ITD | Kd = 38 nM | [6] | |||
| 31 | 4-(dimethylamino)phenyl | 4-(2-acetamido(thiazol-2-yl))piperazin-1-yl | Aurora-A | IC50 = 42 nM | [5] |
| Aurora-B | IC50 = 198 nM | [5] | |||
| Aurora-C | IC50 = 227 nM | [5] | |||
| IX | Phenyl | 4-(3-aminopropyl)piperazin-1-yl | CDK9 | IC50 = 0.63 µM | [7] |
Kd: Dissociation constant; IC50: Half-maximal inhibitory concentration.
Table 2: Comparative Cytotoxic Activity Against Cancer Cell Lines
| Compound ID | C2-Substituent | C6-Substituent | Cancer Cell Line | Activity (IC50) | Reference |
| 6b | Pyrimidine | Chloro | MDA-MB-231 | Potent Activity | [8][9] |
| 4e | Not specified | Not specified | MCF-7 | 11.74 µM | [10] |
| 4h | Not specified | Not specified | MCF-7 | 9.44 µM | [10] |
| 8 | 4-cyanophenyl | Bromo | HeLa | 1.8 µM | [11] |
| SW620 | 3.2 µM | [11] | |||
| PC3 | 2.9 µM | [11] | |||
| VIIa | Phenyl | Chloro | MCF-7 | Significant Activity | [7] |
Note: Some compounds listed are from the broader imidazo[4,5-b]pyridine class to provide context, with specific mention of the C6 substituent where available.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are representative protocols for the synthesis and biological evaluation of these analogs.
Protocol 1: General Synthesis of a C2, C7-Disubstituted Analog
This protocol describes the synthesis of a 6-chloro-2-(aryl)-7-(piperazin-1-yl)-1H-imidazo[4,5-b]pyridine derivative, a common structural motif in potent kinase inhibitors.
Rationale: This multi-step synthesis is designed for convergent diversification. A common intermediate (the 2,3-diamino-6-chloropyridine derivative) is first prepared, which can then be reacted with various aldehydes (for C2 diversity) and subsequently with different amines (for C7 diversity) via SNAr.
Step-by-Step Methodology:
-
Synthesis of 5-amino-2-chloro-4-(piperazin-1-yl)-3-nitropyridine:
-
To a solution of 2,4-dichloro-5-nitropyridin-3-amine in a suitable solvent (e.g., ethanol), add an excess of piperazine.
-
Heat the reaction mixture under reflux for several hours until TLC or LC-MS indicates the consumption of the starting material.
-
Cool the reaction, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the desired monosubstituted product.
-
-
Reduction of the Nitro Group:
-
Dissolve the product from Step 1 in a solvent mixture like ethanol/water.
-
Add a reducing agent, such as sodium dithionite (Na₂S₂O₄) or iron powder with ammonium chloride.
-
Heat the mixture until the reaction is complete.
-
Filter the reaction mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the diamino pyridine intermediate.
-
-
Cyclization to Form the Imidazopyridine Core:
-
Dissolve the diamino intermediate in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a substituted aryl aldehyde (R-CHO) to the solution.
-
An oxidizing agent (e.g., sodium metabisulfite or air) is often required to facilitate the oxidative cyclization.
-
Heat the mixture under reflux until the formation of the product is complete.
-
Cool the mixture, and purify the resulting solid by recrystallization or column chromatography to obtain the final 6-chloro-2-(aryl)-7-(piperazin-1-yl)-1H-imidazo[4,5-b]pyridine analog.
-
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., Aurora-A)
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. It is a crucial step for confirming the mechanism of action and quantifying potency (IC50).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (analog) in 100% DMSO. Create a serial dilution series in an assay buffer.
-
Prepare solutions of recombinant human Aurora-A kinase, a suitable substrate (e.g., a synthetic peptide), and ATP at desired concentrations in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compound dilutions.
-
Add the Aurora-A kinase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by using luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption.
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Outlook
The 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine scaffold has proven to be a remarkably versatile and fruitful starting point for the design of potent kinase inhibitors and other therapeutic agents. The structure-activity relationship studies have clearly demonstrated that:
-
The C6-chloro substituent is a key anchor, contributing favorably to the overall activity profile.
-
The C2-position is paramount for achieving target selectivity and potency, with aryl and heteroaryl moieties being particularly effective.
-
The C7-position provides a critical vector for extending into solvent-facing regions, allowing for significant potency enhancements and modulation of physicochemical properties, often through a piperazine linker.
Future research in this area will likely focus on fine-tuning the substituents at these key positions to improve selectivity profiles, thereby minimizing off-target effects. Exploration of novel linkers and functional groups at the C7 position could yield compounds with enhanced oral bioavailability and improved in vivo efficacy. Furthermore, applying this well-understood SAR to a broader range of biological targets beyond kinases remains a promising avenue for drug discovery.
References
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- Taha, M., et al. (2016). Synthesis of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives: Antidiabetic, antioxidant, β-glucuronidase inhibiton and their molecular docking studies. Bioorganic Chemistry, 66, 1-11.
- Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567.
- Popr, J., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
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- Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
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- Unver, Y., et al. (2020).
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A Researcher's Guide to Comparing the Potency of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine with Standard Kinase Inhibitors
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the inhibitory potency of the novel compound 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine. Given the structural characteristics of the imidazo[4,5-b]pyridine scaffold, which is present in numerous known kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against key kinases such as Glycogen Synthase Kinase-3 beta (GSK-3β) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3]
This document offers detailed experimental protocols to determine the half-maximal inhibitory concentration (IC50) of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine and compare it directly with well-established, standard inhibitors of GSK-3β and DYRK1A. By following these self-validating protocols, researchers can generate robust and reproducible data to ascertain the compound's potency and selectivity.
Introduction to 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine and the Rationale for Kinase Target Selection
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its role in a variety of biologically active compounds, including potent kinase inhibitors.[1][2][3] Derivatives of this structure have been successfully developed as inhibitors of Aurora kinases and Fms-like tyrosine kinase 3 (FLT3).[4][5][6][7][8] The structural similarity of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine to known inhibitors of GSK-3β and DYRK1A provides a strong rationale for investigating its potential activity against these two crucial kinases.
GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.[9] DYRK1A is another serine/threonine kinase that plays a critical role in neurodevelopment and is associated with Down syndrome and Alzheimer's disease.[10] Therefore, identifying novel and potent inhibitors for these kinases is of significant therapeutic interest.
This guide will focus on comparing the potency of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine against the following well-characterized standard inhibitors:
-
For GSK-3β: CHIR-99021 and SB-415286
-
For DYRK1A: Harmine and GNF4877
Comparative Potency of Standard Inhibitors
The following table summarizes the reported IC50 values for the selected standard inhibitors against their respective target kinases. This data will serve as a benchmark for evaluating the potency of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine.
| Target Kinase | Standard Inhibitor | Reported IC50 (nM) |
| GSK-3β | CHIR-99021 | 6.7 |
| SB-415286 | 78 | |
| DYRK1A | Harmine | ~33-80 |
| GNF4877 | 6 | |
| 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine | To be determined |
Note: IC50 values can vary depending on the assay conditions, particularly the ATP concentration.
Experimental Protocols for Determining Inhibitor Potency
To ensure data accuracy and reproducibility, it is crucial to employ standardized and well-validated assay methodologies. We present three widely accepted methods for determining the IC50 of kinase inhibitors: the ADP-Glo™ Kinase Assay, the LanthaScreen™ Eu Kinase Binding Assay, and the Radioactive Kinase Assay.
Method 1: ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11][12][13]
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[11][12]
Experimental Workflow:
Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Inhibitor Preparation: Prepare a serial dilution of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine and the standard inhibitors (e.g., 10-point, 3-fold dilutions) in a suitable solvent like DMSO.
-
Assay Plate Preparation: Add a small volume of each inhibitor concentration to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase (GSK-3β or DYRK1A) and its specific substrate in the appropriate kinase reaction buffer. Add this mixture to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12][14]
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.[12][14]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data using the "no inhibitor" and "no enzyme" controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Method 2: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.[15][16][17]
Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP-binding site. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[15][17]
Experimental Workflow:
Caption: Workflow for IC50 determination using the LanthaScreen™ Kinase Binding Assay.
Step-by-Step Protocol:
-
Inhibitor Preparation: Prepare serial dilutions of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine and standard inhibitors in DMSO.
-
Assay Plate Setup: Add the diluted inhibitors to the wells of a suitable microplate.
-
Addition of Kinase and Antibody: Prepare and add a mixture of the target kinase and the Eu-labeled anti-tag antibody to the wells.
-
Addition of Tracer: Add the Alexa Fluor® 647-labeled tracer to initiate the binding reaction.[16]
-
Incubation: Incubate the plate at room temperature for approximately 60 minutes.[16]
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the inhibitor concentration and fit the data to determine the IC50 value.
Method 3: Radioactive Kinase Assay ([γ-³²P]ATP)
This traditional "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific substrate.[18][19][20][21]
Principle: The kinase transfers the radiolabeled gamma-phosphate from [γ-³²P]ATP to a substrate (peptide or protein). The phosphorylated substrate is then separated from the free [γ-³²P]ATP, and the radioactivity incorporated into the substrate is quantified.
Experimental Workflow:
Caption: Workflow for IC50 determination using a radioactive kinase assay.
Step-by-Step Protocol:
-
Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing the kinase, a suitable substrate, the test inhibitor at various concentrations, and the kinase assay buffer.[18]
-
Initiation: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP.[18][19]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).[18]
-
Termination: Stop the reaction, typically by adding a strong acid (e.g., phosphoric acid) or SDS-PAGE loading buffer.
-
Separation: Separate the phosphorylated substrate from the free [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper (for peptide substrates) and washing away the unincorporated ATP, or by SDS-PAGE for protein substrates.[18][19]
-
Quantification: Quantify the amount of incorporated radioactivity using a phosphorimager or a scintillation counter.
-
IC50 Calculation: Determine the percentage of inhibition at each inhibitor concentration and plot the data to calculate the IC50 value.
Concluding Remarks
This guide provides the necessary framework and detailed methodologies for a rigorous and scientifically sound comparison of the inhibitory potency of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine against standard inhibitors of GSK-3β and DYRK1A. By adhering to these protocols, researchers can generate high-quality, comparable data that will be instrumental in characterizing the biological activity of this novel compound and guiding future drug discovery efforts. The choice of assay will depend on available laboratory equipment and resources, with each method offering a robust approach to quantifying kinase inhibition.
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Alzheimer's Drug Discovery Foundation. (2023). DYRK1A Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Reported small molecules as DYRK1A kinase inhibitors with their IC50 values in nM. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of some known DYRK1A inhibitors (IC 50 for DYRK1A is indicated). Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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ResearchGate. (n.d.). GSK-3β inhibitors and their corresponding values of IC 50 (nM) and physicochemical parameters, including their Lipinski's Rule of 5 Violations. Retrieved from [Link]
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ResearchGate. (n.d.). Imidazo[4,5‐b]pyridine‐based inhibitors of Aurora kinases. Retrieved from [Link]
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- Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(22), 9481–9502.
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A Comparative Guide to HPLC Purity Methods for 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
In the landscape of pharmaceutical development, the rigorous assessment of a compound's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For novel heterocyclic entities such as 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine, a robust and well-characterized analytical method for purity determination is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies, grounded in fundamental chromatographic principles and tailored to the specific physicochemical nature of this imidazopyridine derivative.
Understanding the Analyte: Physicochemical Properties
A successful HPLC method development hinges on a thorough understanding of the analyte's properties. 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine is a polar, heterocyclic compound. The imidazo[4,5-b]pyridine core is analogous to purines, and the presence of amino and chloro substituents, along with the fused ring system, dictates its chromatographic behavior.[1][2] The basic nitrogen atoms in the imidazole and pyridine rings are key protonation sites, influencing the molecule's solubility and interaction with stationary phases.[1]
The Challenge of Polar Analytes in Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry, typically the first choice for purity analysis.[3] It separates compounds based on hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.[4][5] However, highly polar compounds like 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine often exhibit poor retention on traditional C18 columns, eluting at or near the void volume.[4][6] This lack of retention compromises resolution and the ability to separate the main component from its polar impurities.
Several strategies can be employed to enhance the retention of polar analytes in RP-HPLC:
-
Highly Aqueous Mobile Phases: Using mobile phases with a high percentage of water can increase retention. However, this can lead to "phase dewetting" or "phase collapse" on some C18 columns, resulting in a loss of retention and reproducibility.
-
Polar-Embedded or Polar-Endcapped Columns: These columns incorporate polar functional groups within the alkyl chains or at the silica surface, which helps to maintain a hydrated stationary phase and improve retention for polar compounds.[7]
-
Ion-Pairing Agents: The addition of ion-pairing reagents to the mobile phase can form a neutral complex with charged analytes, increasing their hydrophobicity and retention on a reversed-phase column. However, these agents can be harsh on columns and are often incompatible with mass spectrometry (MS) detection.[4]
An Alternative Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)
For compounds that are too polar for effective separation by RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative.[8][9] HILIC utilizes a polar stationary phase (such as bare silica or a polar bonded phase) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[10][11]
In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase.[10] Separation is achieved through a partitioning mechanism where polar analytes are retained in this aqueous layer.[8][10] The elution of analytes is then facilitated by increasing the polarity of the mobile phase, typically by increasing the water content.[8]
Advantages of HILIC for Polar Amines:
-
Enhanced Retention: HILIC provides excellent retention for highly polar and hydrophilic compounds that are poorly retained in reversed-phase mode.[11][12]
-
Orthogonal Selectivity: The separation mechanism in HILIC is fundamentally different from RP-HPLC, providing an "orthogonal" separation that can resolve impurities that co-elute in a reversed-phase method.[13][14]
-
MS-Compatibility: The high organic content of the mobile phase in HILIC is beneficial for electrospray ionization mass spectrometry (ESI-MS) detection, often leading to enhanced sensitivity.[9][12]
Comparative Overview of HPLC Methodologies
| Parameter | Reversed-Phase HPLC (with Polar Enhancements) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | C18, C8 (Polar-Embedded or Polar-Endcapped recommended) | Bare Silica, Amide, Diol, or other polar bonded phases |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with buffer (e.g., ammonium formate, ammonium acetate) | Acetonitrile/Water with buffer (e.g., ammonium formate, ammonium acetate) |
| Elution Principle | Increasing organic solvent strength decreases retention. | Increasing water content decreases retention. |
| Typical Analytes | Non-polar to moderately polar compounds. | Highly polar, hydrophilic, and charged compounds.[11] |
| Pros for 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine | Familiar technique, wide availability of columns. | Excellent retention, orthogonal selectivity to RP-HPLC, MS-friendly.[12][13] |
| Cons for 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine | Poor retention is a significant risk, may require ion-pairing agents.[6] | Method development can be more complex, longer column equilibration times. |
Experimental Protocol: A Recommended HILIC Method
This protocol outlines a starting point for developing a robust HILIC method for the purity analysis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine.
1. Materials and Reagents:
-
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine reference standard and sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Chromatographic Conditions:
-
Column: A HILIC column with an amide or bare silica stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm or Phenomenex Luna HILIC, 3 µm, 4.6 x 150 mm).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium formate, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium formate, pH adjusted to 3.0 with formic acid.
-
Gradient: 0-100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min (for 2.1 mm ID column) or 1.0 mL/min (for 4.6 mm ID column).
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at a suitable wavelength (determined by UV scan, likely around 254 nm and 280 nm).
3. Sample Preparation:
-
Prepare a stock solution of the reference standard and sample in a suitable solvent. Given the polar nature, a diluent like 50:50 Acetonitrile:Water is a good starting point.
-
Ensure the final sample concentration is within the linear range of the detector.
4. Method Validation and Justification:
-
Specificity and Forced Degradation: To ensure the method is stability-indicating, a forced degradation study should be performed.[15][16] This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[17][18] The HPLC method must be able to resolve the parent peak from all degradation products.[19]
-
Orthogonal Confirmation: For comprehensive purity assessment, it is highly recommended to employ an orthogonal analytical technique.[20] A well-developed reversed-phase method, even with limited retention, can serve as a valuable orthogonal check to the primary HILIC method.[13][14] The use of a photodiode array (PDA) detector can aid in assessing peak purity.[21] For definitive identification of impurities, coupling the HPLC to a mass spectrometer (LC-MS) is invaluable.[21]
Visualizing the Workflow
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A Comparative Guide to the Infrared Spectroscopy of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
In the landscape of pharmaceutical research and development, the meticulous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, the imidazopyridine scaffold has garnered significant attention due to its versatile therapeutic potential, including applications as anticancer, antiviral, and anti-inflammatory agents.[1][2][3] The subject of this guide, 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine, is a member of this important class of molecules. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and informative first-pass technique for the structural verification and purity assessment of such compounds.
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) absorption bands for 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine. By dissecting its molecular structure, we will predict the characteristic vibrational modes and compare them with data from analogous compounds to provide a robust framework for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization to advance their scientific endeavors.
The Molecular Blueprint: Predicting IR Absorption Bands
The structure of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine is a fusion of a pyridine ring and an imidazole ring, with a primary amine group at the 2-position and a chlorine atom at the 6-position. Each functional group and structural feature will give rise to characteristic absorption bands in the IR spectrum. The interpretation of the spectrum hinges on understanding these individual contributions.
Key Structural Features and Their Vibrational Fingerprints
// Connections amine -> amine_stretch [label="Asymmetric & Symmetric"]; amine -> amine_bend [label="Scissoring"]; imidazole -> imidazole_stretch; pyridine -> aromatic_stretch; aromatic_ch -> aromatic_ch_stretch; ccl -> ccl_stretch;
// Invisible edges for layout mol -> amine [style=invis]; mol -> imidazole [style=invis]; mol -> pyridine [style=invis]; mol -> aromatic_ch [style=invis]; mol -> ccl [style=invis]; } .dot Figure 1. Relationship between the functional groups of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine and their characteristic IR absorption regions.
1. N-H Stretching Vibrations (Amine and Imidazole): The primary amine group (-NH₂) is expected to exhibit two distinct bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric N-H stretching vibrations.[4][5] These bands are typically sharp to medium in intensity. In addition, the N-H bond within the imidazole ring will also produce a stretching vibration. This band is often broader due to hydrogen bonding and can sometimes overlap with the aromatic C-H stretching region around 3100 cm⁻¹.[6]
2. Aromatic C-H Stretching: The C-H bonds on the pyridine and imidazole rings will give rise to stretching vibrations in the 3100-3000 cm⁻¹ region.[7][8] These absorptions are typically of weak to medium intensity and are a key indicator of aromaticity.
3. C=N and C=C Stretching (Ring Vibrations): The fused aromatic ring system contains both C=N and C=C double bonds. The stretching vibrations of these bonds result in a series of complex bands in the 1650-1400 cm⁻¹ region.[7][8] These are often some of the most intense and diagnostic peaks in the fingerprint region for heterocyclic aromatic compounds.
4. N-H Bending: The primary amine group also undergoes a scissoring (bending) vibration, which typically appears as a medium to strong band in the 1650-1580 cm⁻¹ range.[4] This band can sometimes be close to or overlap with the aromatic ring stretching vibrations.
5. C-N Stretching: The stretching vibrations of the C-N bonds within the imidazopyridine ring system and the C-NH₂ bond are expected in the 1335-1250 cm⁻¹ region for aromatic amines.[4]
6. C-Cl Stretching: The presence of the chlorine atom attached to the aromatic ring should result in a C-Cl stretching absorption. This band is typically found in the lower frequency region of the spectrum, generally between 850 and 550 cm⁻¹.[7]
Comparative Spectral Analysis
| Functional Group/Vibrational Mode | Predicted Range for 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine (cm⁻¹) | Comparative Data: 2-Aminopyridine (cm⁻¹) | Comparative Data: Imidazo[1,2-a]pyridine Derivatives (cm⁻¹) | Notes |
| N-H Stretch (Primary Amine) | 3500 - 3300 (two bands) | ~3442, ~3300[9] | ~3350[10] | Expect two sharp to medium bands for the asymmetric and symmetric stretches. |
| N-H Stretch (Imidazole Ring) | ~3150 - 3050 (broad) | N/A | Broad absorptions observed in this region. | Often broad due to hydrogen bonding. |
| Aromatic C-H Stretch | 3100 - 3000 | Observed[9] | Observed | Weak to medium intensity bands just above 3000 cm⁻¹. |
| Aromatic C=C and C=N Stretch | 1650 - 1400 (multiple bands) | ~1628, ~1562[9][11] | Multiple bands in this region.[12] | A complex pattern of strong to medium bands is expected. |
| N-H Bend (Primary Amine) | 1650 - 1580 | ~1617[9] | N/A | A strong band, may overlap with ring stretches. |
| C-N Stretch | 1335 - 1250 | ~1328[9] | Observed | Medium intensity band. |
| C-Cl Stretch | 850 - 550 | N/A | N/A | A medium to strong band in the lower fingerprint region. |
This comparative analysis suggests that the IR spectrum of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine will be rich with characteristic absorption bands. The presence of the dual N-H stretching peaks from the primary amine, coupled with the aromatic C-H and ring vibrations, and the low-frequency C-Cl stretch, will provide a unique spectral fingerprint for this molecule.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable FTIR spectrum of a solid sample such as 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity and minimal sample preparation.
Step-by-Step Methodology for ATR-FTIR Analysis
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// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end; } .dot Figure 2. Workflow for acquiring an ATR-FTIR spectrum of a solid sample.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Perform a background scan with the clean, empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine powder onto the center of the ATR crystal.
-
-
Pressure Application:
-
Lower the pressure clamp onto the sample to ensure intimate contact between the solid and the ATR crystal surface. Consistent and adequate pressure is vital for a high-quality spectrum with good peak intensities.
-
-
Data Acquisition:
-
Collect the sample spectrum. A typical acquisition involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The collected data will be automatically ratioed against the background spectrum.
-
Apply an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the evanescent wave.
-
Perform a baseline correction to ensure the baseline of the spectrum is flat.
-
-
Analysis:
-
Identify and label the major absorption bands and compare them to the predicted and comparative data presented in this guide.
-
Conclusion
The structural characterization of novel pharmaceutical compounds is a multi-faceted process where each analytical technique provides a piece of the puzzle. Infrared spectroscopy offers a powerful and accessible method for the initial confirmation of functional groups and overall molecular structure. For 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine, the key diagnostic bands include the dual N-H stretches of the primary amine, the broad N-H stretch of the imidazole ring, the characteristic aromatic C-H and ring vibrations, and the C-Cl stretch in the fingerprint region. By following the outlined experimental protocol and using the comparative data as a guide, researchers can confidently utilize FTIR spectroscopy to verify the identity and integrity of this and other related imidazopyridine derivatives, ensuring the quality and reliability of their research.
References
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Barreca, M. L., et al. (2015). Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. PubMed. [Link]
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University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chemistry LibreTexts. [Link]
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Wade, L. G., & Simek, J. W. (2020). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Gopalakrishnan, S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]
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Abdel-Aziz, A. A.-M., et al. (2019). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]
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Srivastava, T. N., & Tandon, S. K. (1968). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry. [Link]
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LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]
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Barreca, M. L., et al. (2015). Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. ResearchGate. [Link]
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Sahu, R. K., et al. (2020). FTIR INTERPRETATION OF DRUGS. RJPN. [Link]
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Ramachandran, E., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
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University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Chemistry LibreTexts. [Link]
-
Jose, S., & Mohan, S. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]
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Srivastava, T. N., & Tandon, S. K. (1968). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. ResearchGate. [Link]
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Krishnakumar, V., & John, X. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. University of Calgary. [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]
-
MDPI. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI. [Link]
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Structural Profiling in Fragment-Based Drug Discovery: X-Ray Diffraction Analysis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide
Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold
In Fragment-Based Drug Discovery (FBDD), selecting the right starting pharmacophore is the most critical determinant of a program's success. The 1H-imidazo[4,5-b]pyridine scaffold is a privileged, highly versatile bioisostere for purines (such as adenine). It is frequently utilized to target ATP-binding sites in kinases, such as p21-activated kinase 4 (PAK4)[1], and essential bacterial enzymes like Phosphopantetheine Adenylyltransferase (PPAT)[2][3].
The specific fragment 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine introduces a critical 6-chloro substituent to the core structure. This modification serves a dual purpose: it increases the lipophilicity of the fragment to drive binding enthalpy through the displacement of high-energy water molecules, and it provides a distinct vector for halogen bonding within hydrophobic sub-pockets (such as the kinase gatekeeper region). To objectively evaluate this fragment's performance against alternative scaffolds, X-ray diffraction (XRD) remains the gold standard, providing the atomic-level resolution necessary to validate binding poses and guide hit-to-lead optimization.
Comparative Scaffold Analysis
When designing inhibitors, structural biologists must weigh the physicochemical properties of the starting fragment against its crystallographic tractability. Below is an objective comparison of the 6-chloro-imidazo[4,5-b]pyridine fragment against common alternatives.
6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine vs. Unsubstituted Base
The unsubstituted 1H-imidazo[4,5-b]pyridin-2-amine core forms critical hydrogen bonds via its exocyclic amine and intracyclic nitrogens. It has been successfully utilized in targeting the cap-binding site of influenza polymerase PB2[4]. However, the unsubstituted base often lacks the hydrophobic bulk required to drive high-affinity binding in larger, solvent-exposed pockets. The addition of the 6-chloro group (analogous to the 6-bromo substitution seen in PAK4 inhibitors[1]) anchors the fragment via steric fill and potential halogen bonding, significantly increasing residence time.
Imidazo[4,5-b]pyridines vs. Azaindoles
Azaindoles (e.g., the core of the influenza inhibitor VX-787) are classic hinge-binding bioisosteres[4]. While highly effective, the imidazo[4,5-b]pyridine core offers an additional nitrogen atom. This alters the electronic distribution of the ring system and provides an alternative hydrogen bond acceptor profile, which can be strategically employed to overcome specific target resistance mutations that render azaindoles ineffective.
Imidazo[4,5-b]pyridines vs. Ketobenzimidazoles
Historically, ketobenzimidazoles were utilized to achieve single-digit nanomolar potency against targets like PDE10A. However, these compounds were severely limited by poor oral bioavailability and metabolic liabilities. Transitioning to an imidazo[4,5-b]pyridine scaffold retains the necessary binding affinity while systematically eliminating the morpholine-associated metabolic liabilities seen in older generations[5][6].
Table 1: Crystallographic Performance & Physicochemical Comparison
| Scaffold Class | Representative Target | PDB ID | Typical Resolution (Å) | Key Binding Interaction | Structural Advantage |
| 6-Halo-imidazo[4,5-b]pyridines | PAK4 Kinase | N/A (KY-04045) | ~2.00 | Hinge-binding + Halogen bond | Enhanced hydrophobic packing via Cl/Br[1] |
| Alkyl-imidazo[4,5-b]pyridin-2-amines | E. coli PPAT | 6B7C | 1.56 | Dual H-bond donor/acceptor | High-resolution structural mapping[2][3] |
| 1H-imidazo[4,5-b]pyridin-2-amines | Influenza PB2 | Docked | N/A | H-bond via exocyclic amine | Overcomes azaindole resistance[4] |
| Ketobenzimidazoles | PDE10A | 4P0N | 2.08 | H-bond acceptor | High initial potency, poor PK[5][6] |
Mechanistic Logic & Workflows
To successfully utilize 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine, researchers must understand both the crystallographic workflow and the molecular logic dictating its binding.
Workflow for X-ray crystallographic analysis of fragment-protein complexes.
Mechanistic binding logic of the 6-chloro-imidazo[4,5-b]pyridine scaffold.
Experimental Protocol: X-Ray Diffraction of Fragment-Protein Complexes
Achieving high-resolution diffraction data (e.g., <1.6 Å as seen in PDB 6B7C[2][3]) requires a self-validating, meticulously controlled methodology. The following protocol outlines the optimal approach for co-crystallizing proteins with 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine.
Step 1: Protein Purification & Quality Control
-
Procedure: Purify the target protein (e.g., kinase domain or PPAT) using affinity chromatography followed by size-exclusion chromatography (SEC). Concentrate to 10–15 mg/mL in a buffer containing low salt (e.g., 150 mM NaCl, 20 mM HEPES pH 7.5).
-
Causality: High monodispersity is an absolute prerequisite for stable lattice formation. Any aggregation will inhibit crystal nucleation or severely degrade the ultimate diffraction resolution.
Step 2: Fragment Solubilization and Titration
-
Procedure: Dissolve 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine in 100% DMSO to a stock concentration of 50 mM.
-
Causality: The 6-chloro substituent significantly increases the lipophilicity of the fragment compared to the unsubstituted base. High-concentration DMSO stocks are required to prevent premature precipitation when the compound is introduced to the aqueous protein drop.
Step 3: Complex Formation (Co-crystallization vs. Soaking)
-
Procedure:
-
For Soaking: Transfer pre-formed apo-crystals into a stabilizing solution containing 5-10 mM of the fragment and 5-10% DMSO. Incubate for 2 to 24 hours.
-
For Co-crystallization: Incubate the protein with 2-5 mM of the fragment on ice for 1 hour prior to setting up vapor diffusion drops (e.g., hanging drop method at 291K[3]).
-
-
Causality: While soaking is preferred for high-throughput FBDD, the bulky 6-chloro group may induce a localized conformational fit (e.g., shifting of a gatekeeper residue) that shatters pre-existing apo-crystal lattices. In such cases, co-crystallization is strictly required to allow the protein to pack around the ligand.
Step 4: Cryoprotection & Synchrotron Data Collection
-
Procedure: Briefly transfer the crystal into a mother liquor solution supplemented with 20-25% glycerol or ethylene glycol. Flash-cool the crystal in liquid nitrogen. Collect diffraction data at 100K using a synchrotron radiation source (e.g., 1.5418 Å wavelength[3]).
-
Causality: Cryoprotection prevents the formation of crystalline ice. Ice rings obscure low-resolution diffraction spots, which are critical for accurately calculating the bulk solvent mask and refining the overall structure.
Step 5: Electron Density Refinement
-
Procedure: Process the diffraction data using software pipelines like XDS or DIALS. Perform molecular replacement and refine the structure using Phenix or Refmac.
-
Causality: The heavy chlorine atom in the 6-position will present a distinct, highly dense peak in the
difference map. This self-validates the orientation of the fragment within the pocket, ensuring the C2-amine is correctly positioned to donate its hydrogen bond to the protein backbone rather than being modeled backward.
References
- RCSB PDB. "4P0N: Crystal structure of PDE10a with a novel Imidazo[4,5-b]pyridine inhibitor.
- PDBj. "4p0n - Crystal structure of PDE10a with a novel Imidazo[4,5-b]pyridine inhibitor - Summary.
- RCSB PDB. "6B7C: Crystal structure of E.coli Phosphopantetheine Adenylyltransferase (PPAT/CoaD) in complex with N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5-methyl-1H-imidazo[4,5-b]pyridin-2-amine.
- PubMed / NIH. "The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor.
- RCSB PDB. "Experiment: 6B7C - RCSB PDB.
- PMC / NIH. "Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors.
Sources
- 1. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. 4p0n - Crystal structure of PDE10a with a novel Imidazo[4,5-b]pyridine inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
A Researcher's Guide to the Validation of Novel Imidazo[4,5-b]pyridine-Based Kinase Inhibitors
The imidazo[4,5-b]pyridine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4][5] Its purine-like structure allows for effective competition at the ATP-binding site of a wide range of kinases, making it a valuable starting point for the development of novel therapeutics, particularly in oncology. This guide provides a comprehensive framework for the validation of a novel imidazo[4,5-b]pyridine derivative, using the hypothetical compound 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine as a case study. We will navigate the critical steps from initial biochemical characterization to cell-based target engagement and selectivity profiling, comparing its hypothetical performance against established inhibitors.
The Imidazo[4,5-b]pyridine Scaffold: A Foundation for Kinase Inhibition
The imidazo[4,5-b]pyridine core has been successfully exploited to generate inhibitors against several important kinase families. Notably, derivatives of this scaffold have shown potent activity against Aurora kinases, which are key regulators of mitosis, and FMS-like tyrosine kinase 3 (FLT3), a critical driver in certain forms of acute myeloid leukemia (AML).[1][2] The versatility of this chemical framework allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
For our representative compound, 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine , a logical starting point for validation is to assess its activity against kinases commonly targeted by this scaffold. Therefore, our initial investigations will focus on Aurora Kinase A , FLT3 , and as a measure of broader activity, Receptor-Interacting Protein Kinase 1 (RIPK1) , a key mediator of necroptosis.
Foundational Validation: Biochemical Potency and Selectivity
The initial step in validating any putative kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically achieved through in vitro biochemical assays that measure the compound's half-maximal inhibitory concentration (IC50).
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ kinase assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced in a kinase reaction.[6][7][8][9]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal directly proportional to the amount of ADP, and thus, kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, combine the purified kinase (Aurora A, FLT3, or RIPK1), the appropriate substrate, and ATP at a concentration close to its Km value.
-
Compound Addition: Add serial dilutions of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine or control inhibitors (Danusertib for Aurora A, Quizartinib for FLT3, and Necrostatin-1s for RIPK1) to the reaction wells. Include a DMSO-only control for 100% kinase activity.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypothetical Biochemical Profiling Data
The following table presents hypothetical IC50 values for our test compound compared to established inhibitors.
| Compound | Aurora A IC50 (nM) | FLT3 IC50 (nM) | RIPK1 IC50 (nM) |
| 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine | 85 | 15 | >10,000 |
| Danusertib (PHA-739358) | 13[10] | - | - |
| Quizartinib (AC220) | - | 1.1[11] | - |
| Necrostatin-1s | - | - | 182[12] |
Interpretation: These hypothetical results suggest that 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine is a potent inhibitor of FLT3 with moderate activity against Aurora A and is highly selective against RIPK1 in a biochemical context. This profile warrants further investigation into its cellular activity, particularly its effects on FLT3 signaling.
Cellular Target Engagement: Confirming On-Target Activity
While biochemical assays are essential for determining direct enzyme inhibition, it is crucial to validate that the compound can engage its target within a cellular environment and modulate its downstream signaling.
Experimental Workflow: Cellular Target Validation
The following diagram illustrates the general workflow for assessing the cellular activity of a kinase inhibitor.
Caption: Simplified FLT3-ITD downstream signaling pathway.
Experimental Protocol: Western Blot for pSTAT5
This protocol details the detection of phosphorylated STAT5 in a human AML cell line harboring the FLT3-ITD mutation (e.g., MV4-11). [13] Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture MV4-11 cells to the desired density. Treat the cells with a serial dilution of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine or Quizartinib for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation. Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for pSTAT5 (Y694) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
For a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total STAT5.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imager.
-
Quantify the band intensities and normalize the pSTAT5 signal to the total STAT5 signal.
-
Plot the normalized pSTAT5 levels against the inhibitor concentration to determine the cellular IC50.
-
Hypothetical Cellular Activity Data
| Compound | Cellular pSTAT5 (Y694) Inhibition IC50 (nM) in MV4-11 cells |
| 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine | 45 |
| Quizartinib (AC220) | 0.5 |
Interpretation: The hypothetical cellular data indicates that 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine can effectively inhibit FLT3 signaling in a cellular context, albeit with lower potency than the highly optimized inhibitor Quizartinib. The correlation between the biochemical and cellular IC50 values provides confidence in its on-target activity.
Kinome-Wide Selectivity: Understanding Off-Target Effects
A critical aspect of kinase inhibitor validation is to assess its selectivity across the human kinome. Poor selectivity can lead to off-target effects and potential toxicity. Kinome profiling services offer a high-throughput method to screen a compound against a large panel of kinases. [10]
Hypothetical Kinome Scan Results
A kinome scan is typically performed at a single high concentration (e.g., 1 µM) of the inhibitor. The results are often visualized as a dendrogram where inhibited kinases are highlighted.
Interpretation of a Hypothetical Kinome Scan for 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine at 1 µM:
-
Primary Targets: Strong inhibition (>90%) of FLT3 and moderate inhibition (60-80%) of Aurora A would be expected, confirming our initial findings.
-
Potential Off-Targets: The scan might reveal inhibition of other kinases. For instance, some imidazo[4,5-b]pyridine derivatives have been reported to inhibit other tyrosine kinases. Identifying these off-targets is crucial for predicting potential side effects and for guiding further optimization of the compound.
-
Clean Profile: A compound that inhibits only a few kinases at a high concentration is considered to have a good selectivity profile.
Comparative Analysis with Alternative Inhibitors
To position a novel inhibitor within the existing therapeutic landscape, a direct comparison with established drugs targeting the same kinase is essential. Here, we compare our hypothetical compound with Quizartinib, a potent and selective FLT3 inhibitor.
| Feature | 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine (Hypothetical) | Quizartinib (AC220) |
| Mechanism of Action | ATP-competitive inhibitor | Type II inhibitor, binding to the inactive conformation of FLT3, preventing its activation. |
| Biochemical Potency | IC50 = 15 nM | IC50 = 1.1 nM (FLT3-ITD) [11] |
| Cellular Potency | IC50 = 45 nM (pSTAT5 inhibition) | IC50 = 0.5 nM (FLT3 phosphorylation inhibition) |
| Selectivity | Moderate selectivity for FLT3 over Aurora A. | Highly selective for FLT3. |
| Clinical Status | Preclinical validation stage | Approved for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML. |
This comparative analysis highlights the strengths and weaknesses of our hypothetical compound. While less potent than Quizartinib, its dual activity against Aurora A might be advantageous in certain cancer contexts where both kinases are dysregulated.
Conclusion and Future Directions
This guide has outlined a systematic and rigorous approach to the validation of a novel imidazo[4,5-b]pyridine-based kinase inhibitor, using 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine as a representative example. The validation cascade, from biochemical potency and cellular target engagement to kinome-wide selectivity, provides a comprehensive understanding of the compound's pharmacological profile.
The hypothetical data presented for our test compound suggests a promising lead with potent FLT3 inhibitory activity. Further studies would be required to optimize its potency and selectivity, evaluate its pharmacokinetic properties, and assess its efficacy in in vivo cancer models. The principles and methodologies detailed herein provide a solid foundation for the successful development of the next generation of kinase inhibitors based on the versatile imidazo[4,5-b]pyridine scaffold.
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Navigating the Analytical Landscape: A Comparative Guide to Reference Standards for 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This is particularly true for novel heterocyclic compounds such as 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine, a molecule of significant interest due to its structural relation to a class of biologically active compounds. The foundation of robust analytical methodology lies in the quality of the reference standard used. This guide provides an in-depth comparison of available reference standard options, outlines a detailed analytical protocol, and offers a decision-making framework for selecting the most appropriate standard for your research needs.
The Challenge of Sourcing a Certified Reference Standard
A primary challenge in the analysis of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine is the current lack of a commercially available, certified reference material (CRM) for this specific molecule. CRMs, produced by national metrology institutes or accredited bodies, provide the highest level of accuracy and traceability. In their absence, researchers must turn to alternative, yet rigorously qualified, reference materials. This guide will explore the available options, focusing on the parent compound, 6-chloro-1H-imidazo[4,5-b]pyridine (CAS No. 21422-66-2) , as the closest commercially available analogue.
Comparison of Commercially Available Reference Standards for the Analog Compound
When a certified reference standard for the exact analyte is unavailable, utilizing a well-characterized standard of a close structural analog becomes a viable strategy. The parent compound, 6-chloro-1H-imidazo[4,5-b]pyridine, is offered by several chemical suppliers. Below is a comparison of representative offerings. It is crucial to note that these are typically sold as research chemicals and not as certified reference standards. Therefore, in-house qualification is essential.
| Supplier | Product Number | Stated Purity | Available Documentation |
| MilliporeSigma | Varies | ≥98% | Certificate of Analysis (CoA), Safety Data Sheet (SDS)[1] |
| BLDpharm | BD138435 | ≥98% | CoA, NMR, LC-MS, HPLC available upon request[2] |
| Matrix Scientific | 088514 | ≥97% | CoA |
| AChemBlock | G-5443 | 97% | CoA |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is imperative to obtain the most current information and a lot-specific Certificate of Analysis directly from the supplier before use.
Qualifying a Secondary or In-house Reference Standard
Given the absence of a certified primary standard, the qualification of a secondary or in-house synthesized reference standard is a critical process. This involves unequivocally confirming the identity and determining the purity of the material.
Workflow for Qualification of a Secondary Reference Standard
The following diagram illustrates a typical workflow for the qualification of a new batch of reference material.
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A Comparative Guide to the Synthesis of 2-Amino-Imidazopyridines: Routes, Mechanisms, and Modern Methodologies
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3] The development of efficient and versatile synthetic routes to access this privileged heterocyclic system, particularly the 2-amino substituted analogues, is of paramount importance for researchers in drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic strategies for 2-amino-imidazopyridines, delving into the mechanistic underpinnings of each approach and offering practical, experimentally validated protocols.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Powerful Multicomponent Approach
The Groebke-Blackburn-Bienaymé reaction (GBBR) stands out as a highly efficient one-pot, three-component condensation for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4][5][6] This reaction brings together a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis, to rapidly construct the desired heterocyclic core with high atom economy.[5][6]
Mechanistic Rationale
The reaction is initiated by the acid-catalyzed formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a nucleophilic attack on the protonated Schiff base, followed by an intramolecular cyclization and subsequent tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product. The choice of catalyst, often a Lewis or Brønsted acid, is crucial for activating the imine for the isocyanide addition.[5]
Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.
Comparative Performance of GBB Reaction Conditions
The versatility of the GBBR is evident in the wide range of catalysts and reaction conditions that have been successfully employed. This allows for optimization based on substrate scope and desired green chemistry metrics.
| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NH₄Cl (10 mol%) | Water | 60 | 4 h | 86 | [7] |
| Sc(OTf)₃ | MeOH | 100 | - | up to 95 | [8] |
| p-TsOH | EtOH | RT (Ultrasound) | 10-15 min | 77-91 | [7] |
| Dibenziodolium triflate | - | - | - | - | [9] |
| Zinc iodide | - | - | - | - | [9] |
Experimental Protocol: Green Synthesis via GBBR
This protocol utilizes water as a solvent, aligning with the principles of green chemistry.[4][7]
-
Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and ammonium chloride (0.1 mmol, 10 mol%) in 5 mL of water.
-
Initial Stirring: Stir the mixture at room temperature for approximately 10 minutes.
-
Isocyanide Addition: Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to 60°C and continue stirring for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product can then be isolated by extraction with a suitable organic solvent, followed by purification via column chromatography.
The Ortoleva-King Reaction: A Direct Route to 2-Substituted Imidazopyridines
The Ortoleva-King reaction provides an efficient one-pot synthesis of 2-substituted imidazo[1,2-a]pyridines from readily available 2-aminopyridines and methyl ketones, such as acetophenones.[10][11][12] This method is particularly valuable for accessing derivatives with substitution at the 2-position of the imidazopyridine core.
Mechanistic Insights
The reaction proceeds through the in-situ formation of an α-haloketone. The 2-aminopyridine then acts as a nucleophile, attacking the α-carbon of the ketone, followed by cyclization and aromatization to furnish the final product. Iodine is a commonly used reagent for the initial halogenation step.[10][11][13]
Caption: Simplified mechanism of the Ortoleva-King reaction.
Comparative Performance of Ortoleva-King Type Reactions
Different catalytic systems and conditions have been developed to improve the efficiency and substrate scope of the Ortoleva-King reaction.
| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| I₂ | Neat | 110 | 4 h | 40-60 | [7][10][11] |
| CuI | - | - | - | - | [9] |
| FeCl₃·6H₂O / I₂ | - | - | - | Moderate to good | [14] |
| Graphene Oxide / NaI | - | - | - | - | [15] |
Experimental Protocol: One-Pot Ortoleva-King Synthesis
This protocol is based on a well-established, solvent-free procedure.[7][10][11]
-
Reaction Setup: In a sealed tube, combine 2-aminopyridine (2.3 equivalents), acetophenone (1.0 equivalent), and iodine (1.2 equivalents).
-
Heating: Heat the neat (solvent-free) reaction mixture at 110°C for 4 hours.
-
Cyclization: After cooling the reaction mixture, add aqueous sodium hydroxide (NaOH) to induce cyclization.
-
Second Heating Step: Heat the mixture at 100°C for 1 hour.
-
Workup and Isolation: Cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.
Transition Metal-Catalyzed Syntheses: Expanding the Chemical Space
Transition metal catalysis has emerged as a powerful tool for the synthesis of imidazopyridines, offering novel pathways and access to a diverse range of derivatives.[1][16] Copper and palladium are among the most frequently employed metals in these transformations.
Copper-Catalyzed A³ Coupling
The A³ (Aldehyde-Alkyne-Amine) coupling reaction provides a convergent approach to imidazo[1,2-a]pyridines.[1][17] This copper-catalyzed, three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne offers a direct route to the desired heterocycle.[18]
Caption: Workflow for the A³ coupling synthesis of imidazo[1,2-a]pyridines.
Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed C-H activation and functionalization strategies have also been successfully applied to the synthesis of imidazopyridines. These methods often involve the coupling of 2-aminopyridines with various partners, such as alkynes or other C-H containing substrates, leading to the formation of the imidazole ring.
Comparative Overview of Metal-Catalyzed Methods
| Metal Catalyst | Reaction Type | Key Reactants | Advantages | Reference |
| Cu(I) | A³ Coupling | 2-Aminopyridine, Aldehyde, Alkyne | High atom economy, convergent | [1][17][18] |
| Cu(II) | Oxidative C-N bond formation | 2-Aminopyridine, Arylboronic acid | Good to excellent yields | [1] |
| Pd(II) | C-H Functionalization | 2-Aminopyridine, Alkyne | Access to diverse substitution patterns | [19] |
| CuO Nanoparticles | A³ Coupling | 2-Aminopyridine, Aldehyde, Alkyne | Heterogeneous catalysis, potential for recyclability | [1] |
Experimental Protocol: Copper-Catalyzed A³ Coupling in Aqueous Media
This environmentally friendly protocol utilizes a Cu(II)-ascorbate catalytic system in an aqueous micellar medium.[17][20]
-
Catalyst Preparation: Prepare the catalytic system in situ by mixing CuSO₄ and sodium ascorbate in an aqueous solution of sodium dodecyl sulfate (SDS).
-
Reactant Addition: To the catalytic solution, add the 2-aminopyridine, aldehyde, and terminal alkyne.
-
Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 50°C) for several hours until the reaction is complete (monitored by TLC).
-
Workup and Purification: After cooling, extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the desired imidazo[1,2-a]pyridine.
Concluding Remarks and Future Outlook
The synthesis of 2-amino-imidazopyridines has evolved significantly, with modern methodologies offering greater efficiency, versatility, and sustainability compared to classical approaches. The Groebke-Blackburn-Bienaymé reaction remains a powerful tool for the rapid generation of molecular diversity, particularly for 3-amino substituted analogs. The Ortoleva-King reaction provides a direct and reliable route to 2-substituted derivatives from simple starting materials. Furthermore, the advent of transition metal-catalyzed reactions, especially those utilizing copper and palladium, has opened up new avenues for C-H functionalization and multicomponent couplings, expanding the accessible chemical space.
Future research in this area will likely focus on the development of even more sustainable and scalable synthetic protocols. This includes the exploration of biocatalysis, photocatalysis, and electrosynthesis to minimize waste and energy consumption.[3] The continued innovation in catalytic systems and the application of green chemistry principles will undoubtedly facilitate the discovery and development of novel imidazopyridine-based therapeutics and materials.
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Kaur, R., & Sharma, V. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 165–208. [Link]
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Shaaban, M., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(23), 8201. [Link]
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Kurteva, V. B., & Nikolova, S. I. (2014). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Advances, 4(83), 44253–44263. [Link]
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Bouziane, A., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 404, 01006. [Link]
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Borah, M., & Borah, Z. T. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5783–5791. [Link]
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Reyes-González, M. A., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2025(4), M1843. [Link]
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Various Authors. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 69, 00021. [Link]
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van der Heijden, G., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(17), 3123. [Link]
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Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry, 77(13), 5552–5558. [Link]
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Kaur, R., & Sharma, V. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 165–208. [Link]
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Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. The Journal of Organic Chemistry, 77(13), 5552–5558. [Link]
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Stasyuk, A. J., et al. (2012). ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. ChemInform, 43(32). [Link]
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Ujwaldev, S., et al. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ChemistrySelect, 4(29), 8493–8497. [Link]
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Borah, M., & Borah, Z. T. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5783–5791. [Link]
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van der Heijden, G., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(22), 4133. [Link]
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Kurteva, V. B., & Nikolova, S. I. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35149–35165. [Link]
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Dömling, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1039–1068. [Link]
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Gonzalez-Martinez, R., et al. (2017). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Molbank, 2017(4), M963. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
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Mahato, F., et al. (2021). Chapter 16 Green synthesis of bioactive imidazo[1,2-a]pyridines. In Green Synthetic Approaches for Biologically Relevant Heterocycles (pp. 489-523). Elsevier. [Link]
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Singh, R., et al. (2026). Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines: Advances, Challenges, and Future Perspectives. ChemistrySelect, 11(4), e202504128. [Link]
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Safety Operating Guide
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine proper disposal procedures
Standard Operating Procedure: 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine Handling and Disposal
The compound 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine (often handled as a hydrochloride salt) is a halogenated heterocyclic amine widely utilized in drug discovery and biochemical assays. Because it contains a covalently bound chlorine atom on an imidazopyridine core, its disposal is strictly regulated. Improper disposal not only poses severe environmental risks—such as aquatic toxicity—but also risks the formation of highly toxic dioxins and furans if incinerated at suboptimal temperatures[1].
This guide provides authoritative, step-by-step protocols for the safe handling, segregation, and disposal of this compound to ensure full compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.
Hazard Profile & PPE Requirements
Before initiating any workflow involving 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine, personnel must understand its hazard profile. Imidazopyridine derivatives are known to cause skin irritation, serious eye irritation, and potential respiratory tract irritation[2].
Table 1: Minimum Personal Protective Equipment (PPE) & Engineering Controls
| Protection Category | Specification / Equipment | Justification (Causality) |
| Respiratory | Certified Chemical Fume Hood | Prevents inhalation of aerosolized powders or volatile solvent vapors during transfer[2]. |
| Hand Protection | Nitrile or Neoprene Gloves (Double-gloved) | Provides a chemical barrier against organic solvents (e.g., DMSO/DCM) used to dissolve the compound[3]. |
| Eye Protection | Chemical Safety Goggles | Protects against splash hazards and serious eye damage (Category 2A hazard)[2]. |
| Body Protection | Flame-resistant Lab Coat & Full-length Pants | Minimizes skin exposure and prevents contamination of personal clothing[3]. |
The Causality of Waste Segregation
A fundamental principle of laboratory safety is the strict segregation of halogenated and non-halogenated wastes.
Why must 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine be segregated as Halogenated Waste? Non-halogenated organic wastes are typically sent to cement kilns or industrial boilers for "fuel blending," where they are burned to recover energy[1]. However, halogenated compounds cannot be used as fuel substitutes. When burned, halogens generate hydrogen chloride gas and highly toxic dioxins/furans. Therefore, the EPA mandates that any waste containing greater than 1,000 mg/kg (0.1%) of halogenated organic compounds must be routed to specialized, high-temperature incinerators equipped with acid-gas scrubbers[1].
Mixing even a small amount of a 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine solution into a non-halogenated waste carboy contaminates the entire batch. This ruins the fuel-blending process, violates RCRA guidelines, and drastically increases institutional disposal costs[4],[3].
Caption: Decision tree for the segregation and disposal of halogenated imidazopyridine waste.
Step-by-Step Disposal Protocols
To ensure a self-validating safety system, every disposal action must include a verification step to prevent incompatible chemical mixing.
Protocol A: Solid Waste Disposal
This applies to unused 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine powder, contaminated weighing boats, pipette tips, and empty reagent vials.
-
Collection: Place all solid waste into a designated, puncture-resistant container lined with a chemically compatible plastic bag.
-
Segregation: Do not mix this waste with general biological waste, sharps, or non-halogenated solids[4].
-
Labeling: Label the container explicitly as "Hazardous Solid Waste - Halogenated Organics (Contains 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine)"[5].
-
Validation: Before sealing, visually inspect the bin to ensure no free liquids or incompatible reactive metals have been accidentally discarded inside.
Protocol B: Liquid Waste Disposal
This applies to reaction mixtures, extractions, or stock solutions (e.g., dissolved in DMSO, DMF, or Dichloromethane).
-
Container Selection: Ensure the receiving waste carboy is explicitly designated for "Halogenated Liquid Waste" (often color-coded red)[4].
-
Compatibility Verification (Self-Validating Step): Before adding your waste to the bulk carboy, extract a 1 mL aliquot of the bulk waste and mix it with 1 mL of your imidazopyridine solution in a secondary test vial. Observe for 60 seconds. If no exothermic heat, gas evolution, or precipitation occurs, the streams are compatible[5],[6].
-
Transfer: Slowly pour the liquid waste into the carboy using a funnel. Keep the container closed with a vapor-tight cap immediately after the transfer is complete[5].
-
Documentation: Log the exact chemical name (do not use abbreviations) and the volume added onto the hazardous waste tracking sheet[5],[4].
Table 2: EPA Waste Segregation Thresholds
| Waste Stream | Halogen Content Limit | Primary Disposal Method |
| Halogenated Organic | > 1,000 mg/kg (0.1%) | High-Temperature Incineration[1] |
| Non-Halogenated Organic | < 1,000 mg/kg | Fuel Blending / Energy Recovery[1] |
| Aqueous Waste | < 1,000 mg/kg (pH 5-9) | Commercial Wastewater Treatment[1] |
Spill Response & Decontamination Workflow
In the event of an accidental spill of a 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine solution, immediate and calculated action is required to prevent vapor inhalation and environmental release.
Procedure:
-
Assess & Ventilate: If the spill is inside the fume hood, leave the sash down and ensure the exhaust is running. If outside the hood, evacuate non-essential personnel from the immediate area[2].
-
Containment: Surround and cover the spill with an inert absorbent material such as diatomaceous earth, silica gel, or sand.
-
Causality: Combustible absorbents like sawdust must be avoided, as halogenated compounds and their carrier solvents can trigger secondary exothermic reactions or ignite[3].
-
-
Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty plastic bag or bucket. Seal it and label it as Halogenated Solid Waste[2].
-
Decontamination: Scrub the affected surface with a compatible solvent (e.g., a small volume of isopropanol) to dissolve residual amine, followed by a thorough wash with soap and water[2],[5]. Dispose of all cleaning rags in the halogenated waste bin.
Caption: Step-by-step spill response escalation workflow for halogenated organic compounds.
References
-
ChemScene. "Safety Data Sheet - Imidazo[1,2-a]pyridine-7-carboxylic acid" (Representative for imidazopyridine derivatives). 2
-
Braun Research Group, University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." 5
-
Faculty of Science, University of Cape Town. "SOP: WASTE DISPOSAL & RECYCLING." 4
-
Benchchem. "Proper Disposal of 1-Chlorobutan-2-ol: A Guide for Laboratory Professionals." 3
-
U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." 1
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine. The protocols outlined below are designed to establish a self-validating system of safety, ensuring minimal exposure and operational integrity. The causality behind each recommendation is explained to empower laboratory personnel with a deep understanding of the necessary safety measures.
Understanding the Hazard: A Proactive Approach to Safety
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic amine. While specific toxicological data for this exact compound is limited, the hazard profile of its parent structures and related analogs provides a strong basis for a cautious approach. The primary hazards associated with similar compounds include irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental design.
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the necessary PPE for any given task.[2] This guide is built upon that principle, identifying potential routes of exposure—inhalation, dermal contact, and ocular contact—and prescribing the appropriate barriers.
Table 1: Hazard Profile and Routes of Exposure
| Hazard Statement | Potential Route of Exposure | Rationale for Protection |
| Harmful if swallowed | Ingestion | Prevent hand-to-mouth transfer. |
| Causes skin irritation [1] | Dermal (Skin) Contact | A physical barrier is required to prevent contact dermatitis and potential absorption. |
| Causes serious eye irritation [1] | Ocular (Eye) Contact | Direct contact from splashes or airborne particles can cause significant injury. |
| May cause respiratory irritation [1] | Inhalation | Airborne dust or aerosols can irritate the respiratory tract. |
The Last Line of Defense: Selecting and Using Your PPE
While engineering controls like fume hoods are the primary method for mitigating exposure, PPE serves as the final, essential barrier between the researcher and the chemical.[3] The selection of appropriate PPE must be deliberate and based on the hazards identified.
Table 2: Recommended PPE for Handling 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[4] | Nitrile provides good chemical resistance against many heterocyclic compounds.[5] Double-gloving minimizes contamination risk during glove removal and provides a backup barrier.[4] Powder-free gloves prevent aerosolization of the compound.[4] |
| Body Protection | Chemical-resistant lab coat with long sleeves and tight cuffs. | Protects against contamination of personal clothing and skin from spills.[5] |
| Eye & Face Protection | ANSI Z87-marked chemical splash goggles.[6] | Provides a seal around the eyes to protect against splashes, which standard safety glasses do not.[6][7] |
| Face shield (worn over goggles). | Required when there is a significant splash hazard, such as when transferring large volumes of liquid or handling the material outside of a fume hood.[3][6] | |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | To be used if handling the solid powder outside of a certified chemical fume hood or if aerosol generation is likely.[1][4] Proper fit-testing is required as per OSHA standards.[4] |
Procedural Integrity: Donning and Doffing PPE
The effectiveness of PPE is contingent upon its correct application and removal. A contaminated glove can negate all other precautions. The following workflow is designed to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean hands.
Caption: Sequential process for safely removing PPE.
Operational and Disposal Plans
Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, designate a specific work area, preferably inside a certified chemical fume hood.[5] Ensure that a chemical spill kit, safety shower, and eyewash station are unobstructed and readily accessible.[5]
-
Donning PPE: Follow the PPE donning sequence outlined in the diagram above.
-
Handling: Conduct all manipulations, including weighing and transfers of the solid compound, within the fume hood to contain any dust.[5] Use non-sparking tools.[8] Keep containers tightly closed when not in use.[9][10]
-
Post-Handling: Decontaminate the work surface and any equipment used.
-
Doffing PPE: Remove PPE according to the doffing sequence, disposing of single-use items in a designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after completing work and removing PPE.[11]
Disposal Plan
Pyridine derivatives are classified as hazardous waste and must not be disposed of via standard drains or trash.[12]
-
Waste Segregation: Collect all materials contaminated with 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine (e.g., gloves, weigh boats, paper towels) and any un-used compound in a dedicated, clearly labeled hazardous waste container.[12]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[12]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[12][13]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[12]
Disposal Decision Workflow
Caption: Decision workflow for waste segregation and disposal.
By integrating this comprehensive PPE and handling strategy into your daily operations, you build a robust and trustworthy safety culture that protects both the integrity of your research and the well-being of your team.
References
- Framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17). National Center for Biotechnology Information.
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Excedr.
- Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara, Environmental Health and Safety.
- OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
- Personal Protective Equipment for Laboratories. Dartmouth College, Environmental Health and Safety.
- Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
- 6-Chloro-1H-imidazo[4,5-b]pyridine | 21422-66-2. Sigma-Aldrich.
- Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine. BenchChem.
- 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid - SAFETY DATA SHEET. Fisher Scientific.
- PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean Ltd.
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2- b]pyridazine - Safety Data Sheet. Synquest Labs.
- 6-Chloro-1H-imidazo[4,5-b]pyridine | 21422-66-2. AKScientific, Inc.
- Imidazo[4,5-b]pyridine SDS, 273-21-2 Safety Data Sheets. ECHEMI.
- A safety and chemical disposal guideline for Minilab users. (2020, April 2). Helmholtz Centre for Environmental Research.
- Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. BenchChem.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. clarionsafety.com [clarionsafety.com]
- 3. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. pppmag.com [pppmag.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 8. echemi.com [echemi.com]
- 9. 6-Chloro-1H-imidazo[4,5-b]pyridine | 21422-66-2 [sigmaaldrich.cn]
- 10. ufz.de [ufz.de]
- 11. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
